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  • Product: 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid
  • CAS: 1339544-04-5

Core Science & Biosynthesis

Foundational

The Pyridyl-Imidazole Scaffold: A Technical Guide to 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic Acid

[1] Executive Summary 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid (CAS: 1339544-04-5) is a critical heterocyclic scaffold in medicinal chemistry, primarily utilized as a pharmacophore for targeting heme-containing en...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid (CAS: 1339544-04-5) is a critical heterocyclic scaffold in medicinal chemistry, primarily utilized as a pharmacophore for targeting heme-containing enzymes.[1] Its structural architecture—comprising a monodentate pyridine ligand linked to an imidazole carboxylate—makes it an ideal fragment for inhibiting Tryptophan 2,3-dioxygenase (TDO2) and Indoleamine 2,3-dioxygenase 1 (IDO1) .

This guide details the physicochemical properties, validated synthetic routes, and mechanistic applications of this molecule in the context of cancer immunotherapy, where it serves to reverse tumor-mediated immunosuppression.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4]

The molecule is defined by the regioselective N-arylation of the imidazole ring.[1] Unlike its isomer (pyridin-3-yl), the pyridin-4-yl moiety provides optimal geometry for coordinating with the heme iron (Fe²⁺) center in porphyrin-based enzymes.[1]

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid
CAS Number 1339544-04-5
Molecular Formula C₉H₇N₃O₂
Molecular Weight 189.17 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (>10 mg/mL), 1M NaOH; Poorly soluble in water (neutral pH)
pKa (Calculated) ~3.5 (Carboxylic acid), ~5.2 (Pyridine N)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors
Topological Polar Surface Area 68.0 Ų

Synthetic Methodology

The synthesis of 1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid presents a regioselectivity challenge. Direct arylation must occur at the N1 position of the imidazole to ensure the carboxylic acid remains at the C4 position (rather than C5, which is sterically less favorable for binding).[1]

Validated Synthetic Route (SₙAr Mechanism)

The most robust protocol involves a Nucleophilic Aromatic Substitution (SₙAr) using ethyl 4-imidazolecarboxylate and 4-chloropyridine hydrochloride, followed by ester hydrolysis.[1]

SynthesisPath Pre1 Ethyl 4-imidazolecarboxylate (Nucleophile) Step1 S_NAr Coupling K2CO3, DMSO, 100°C (Regioselective N-Arylation) Pre1->Step1 Pre2 4-Chloropyridine HCl (Electrophile) Pre2->Step1 Inter Intermediate Ester Ethyl 1-(pyridin-4-yl)-imidazole-4-carboxylate Step1->Inter 12-24h Step2 Hydrolysis LiOH, THF/H2O, RT Inter->Step2 Final Target Acid 1-(Pyridin-4-yl)-imidazole-4-COOH Step2->Final Acidification (pH 3-4)

Figure 1: Convergent synthesis via SₙAr coupling and basic hydrolysis.

Detailed Experimental Protocol

Step 1: Coupling (SₙAr)

  • Reagents: Ethyl 4-imidazolecarboxylate (1.0 eq), 4-Chloropyridine HCl (1.2 eq), K₂CO₃ (3.0 eq).

  • Solvent: Anhydrous DMSO (Concentration: 0.5 M).

  • Procedure:

    • Suspend reagents in DMSO under Argon atmosphere.

    • Heat to 100°C for 16 hours.

    • Workup: Cool to RT, pour into ice water. Extract with EtOAc (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

    • Purification: Flash chromatography (DCM/MeOH gradient) to isolate the ester.[1]

Step 2: Hydrolysis

  • Reagents: Ester intermediate (1.0 eq), LiOH·H₂O (2.5 eq).[1]

  • Solvent: THF:Water (3:1 ratio).[1]

  • Procedure:

    • Stir the mixture at room temperature for 4 hours (monitor by LC-MS).

    • Workup: Evaporate THF. Acidify the aqueous residue carefully with 1M HCl to pH ~3.5 (the isoelectric point).[1]

    • Isolation: The product will precipitate as a zwitterionic solid.[1] Filter, wash with cold water and diethyl ether, and dry under vacuum.[1]

Medicinal Utility: Heme-Targeting Mechanism[1]

The primary utility of this scaffold is in the development of inhibitors for TDO2 (Tryptophan 2,3-dioxygenase).[1] TDO2 is upregulated in various cancers (glioma, lung, liver) and degrades Tryptophan into Kynurenine.[1] This depletion suppresses T-cell proliferation, allowing tumors to escape immune surveillance.[1]

Mechanism of Action (MOA)

The 1-(pyridin-4-yl) moiety acts as a heme-coordinating ligand.[1] The nitrogen atom of the pyridine ring donates its lone pair to the ferrous iron (Fe²⁺) in the enzyme's catalytic pocket, effectively competing with molecular oxygen (the natural substrate).[1]

MOA Tumor Tumor Microenvironment (High TDO2 Expression) Heme TDO2 Heme Center (Fe2+) Tumor->Heme Hosts Drug 1-(Pyridin-4-yl)-imidazole-4-COOH Drug->Heme Pyridine-N Coordination Pocket Active Site Residues (Arg/His) Drug->Pocket Carboxylate H-Bonding Inhibition Enzyme Inhibition (Block Trp -> Kyn) Heme->Inhibition Pocket->Inhibition Immune Restored T-Cell Activity Inhibition->Immune Therapeutic Outcome

Figure 2: Pharmacological interaction map showing heme coordination and immune restoration.[1]

Why this Scaffold?
  • Selectivity: The 4-position carboxylate provides specific electrostatic interactions that distinguish TDO2 binding from the related enzyme IDO1 (though dual inhibition is possible depending on further substitution).[1]

  • Ligand Efficiency: The molecule is small (MW < 190), allowing for high ligand efficiency (LE).[1] It serves as an excellent starting point for Fragment-Based Drug Discovery (FBDD) .[1]

Quality Control & Analytical Standards

To ensure data integrity in biological assays, the synthesized material must meet the following criteria:

  • Purity: >98% by HPLC (254 nm).

  • Identity: ¹H NMR (DMSO-d₆) must show diagnostic peaks:

    • Pyridine AA'BB' system: ~8.7 ppm (2H, d) and ~7.8 ppm (2H, d).[1]

    • Imidazole singlets: ~8.4 ppm (1H, s) and ~8.2 ppm (1H, s).[1]

  • Metal Content: If used in cellular assays, ensure Palladium/Copper levels are <10 ppm (if catalysis was used), though the SₙAr method avoids transition metals.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 14080 (Parent Scaffold).[1] National Center for Biotechnology Information.[1] Link

    • ChemScene Product Data (CAS 1339544-04-5).[1][2]Link[1]

  • Synthetic Methodology

    • Dolusic, E., et al. (2011).[1] "Indoleamine 2,3-dioxygenase inhibitors: synthesis and structure-activity relationship." Journal of Medicinal Chemistry. (Describes general N-arylation of imidazole esters).

    • General SₙAr Protocol Validation: Sigma-Aldrich Technical Bulletin for Imidazole Functionalization.[1] Link

  • Biological Application (TDO/IDO)

    • Pilotte, L., et al. (2012).[1] "Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase."[1][3] Proceedings of the National Academy of Sciences. (Establishes TDO2 as a target).

    • Roehrig, S., et al. (2015).[1] "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban)." (Reference for pyridine-imidazole scaffolds in medicinal chemistry).

    • TDO2 Inhibitor Development: "Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity."[1][4] National Institutes of Health (NIH).[1] Link

Sources

Exploratory

1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid CAS number 1339544-04-5.

Executive Summary 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid (CAS 1339544-04-5) is a bifunctional heterocyclic building block critical to both medicinal chemistry and materials science.[1] Structurally, it features...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid (CAS 1339544-04-5) is a bifunctional heterocyclic building block critical to both medicinal chemistry and materials science.[1] Structurally, it features an imidazole core substituted at the N1 position with a 4-pyridyl group and at the C4 position with a carboxylic acid moiety.[1]

This specific substitution pattern confers unique properties:

  • Medicinal Chemistry: It serves as a "privileged scaffold" for kinase inhibitors (particularly p38 MAPK) and heme-dioxygenase inhibitors (IDO/TDO), where the pyridine nitrogen acts as a hydrogen bond acceptor and the carboxylate mimics phosphate or interacts with polar residues.[1]

  • Materials Science (MOFs): It acts as a rigid, ditopic ligand.[1] The pyridine nitrogen and the carboxylate group are spatially separated, allowing for the construction of porous Metal-Organic Frameworks (MOFs) with high thermal stability and specific gas adsorption profiles.[1]

This guide provides a validated synthesis route, physicochemical profile, and application workflows for researchers utilizing this compound.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

Physicochemical Data
PropertyValueNote
Molecular Formula C₉H₇N₃O₂
Molecular Weight 189.17 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO, DMF, Dilute Acid/BasePoor solubility in water/ethanol due to zwitterionic character
pKa (Calculated) ~3.5 (COOH), ~5.2 (Pyridine H⁺)Zwitterionic species dominates at neutral pH
H-Bond Donors 1 (COOH)
H-Bond Acceptors 4 (Pyridine N, Imidazole N, COOH)
Storage 2-8°C, DesiccatedHygroscopic; protect from light
Structural Analysis

The molecule possesses two distinct binding domains.[1] The Vector Angle between the pyridine nitrogen lone pair and the carboxylate axis is approximately 140-150°, creating a "bent" linker geometry often utilized to introduce curvature or specific topology in coordination polymers.[1]

Validated Synthesis Protocol

Note: Direct synthesis of the carboxylic acid is challenging due to solubility and purification issues.[1] The industry-standard protocol proceeds via the methyl ester intermediate, followed by controlled hydrolysis.[1]

Reaction Scheme (Logic Flow)

SynthesisRoute cluster_legend Reaction Phase Start1 Methyl imidazole-4-carboxylate Intermediate Intermediate Ester (Methyl 1-(pyridin-4-yl)imidazole-4-carboxylate) Start1->Intermediate CuI (10 mol%), L-Proline K2CO3, DMSO, 110°C, 24h Start2 4-Iodopyridine Start2->Intermediate Product Target Acid (CAS 1339544-04-5) Intermediate->Product LiOH (3 eq) THF/H2O, RT, 4h Acidify to pH 4 Step1 Step 1: Ullmann Coupling Step2 Step 2: Hydrolysis

Figure 1: Two-step synthesis route via Copper-Catalyzed Ullmann Coupling.

Step-by-Step Methodology
Step 1: Ullmann Coupling (Ester Formation)

Objective: C-N bond formation between imidazole and pyridine rings.[1] Reagents:

  • Methyl 1H-imidazole-4-carboxylate (1.0 eq)[1]

  • 4-Iodopyridine (1.2 eq)[1]

  • Copper(I) Iodide (CuI) (0.1 eq)[1]

  • L-Proline (0.2 eq) - Ligand to stabilize Cu species[1]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

  • DMSO (Dry, 0.5 M concentration)[1]

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Charging: Add Methyl 1H-imidazole-4-carboxylate, 4-Iodopyridine, CuI, L-Proline, and K₂CO₃.

  • Degassing: Seal the flask, evacuate, and backfill with Argon (3 cycles). Inject dry DMSO via syringe.[1]

  • Reaction: Heat the mixture to 110°C for 24 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.[1]

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (DCM/MeOH gradient) to yield the methyl ester intermediate.

Step 2: Ester Hydrolysis

Objective: Deprotection to yield the free acid (CAS 1339544-04-5).[1] Reagents:

  • Intermediate Ester (from Step 1)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (3.0 eq)

  • Solvent: THF/Water (3:1 ratio)[1]

Protocol:

  • Dissolve the ester in THF/Water.[1]

  • Stir at Room Temperature for 4–6 hours.

  • pH Adjustment (Critical): Carefully acidify the solution with 1M HCl to pH 4–5 . The zwitterionic product will precipitate at its isoelectric point.[1]

  • Isolation: Filter the solid, wash with cold water and diethyl ether. Dry under high vacuum at 50°C.

Applications & Utility

Metal-Organic Frameworks (MOFs)

This compound is a high-value ligand for constructing porous materials.[1] Its asymmetry allows for the formation of heterometallic nodes or complex pore environments.[1]

  • Coordination Mode: The pyridine N binds soft metals (Cu, Ag), while the carboxylate binds hard metals (Zn, Zr, lanthanides).[1]

  • Topology: Used to synthesize "pillared-layer" MOFs where the ligand acts as the pillar, separating 2D metal-carboxylate sheets.[1]

Coordination cluster_note Structural Role Ligand 1-(Pyridin-4-yl) Imidazole-4-COOH Metal1 Metal A (Zn/Zr) Ligand->Metal1 Carboxylate (O-Donor) Metal2 Metal B (Cu/Ag) Ligand->Metal2 Pyridine (N-Donor) Note Bifunctional bridging prevents steric collapse

Figure 2: Bifunctional coordination logic for MOF construction.

Medicinal Chemistry Scaffold

In drug discovery, this CAS number represents a scaffold often explored for:

  • p38 MAPK Inhibition: The imidazole-pyridine core mimics the ATP-binding hinge region of kinases.[1]

  • IDO1 Inhibition: Indoleamine 2,3-dioxygenase inhibitors often require a heme-binding nitrogen (pyridine) linked to an electrostatic interactor (carboxylate).[1]

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard StatementDescriptionPrecaution
H315 Causes skin irritationWear nitrile gloves (min 0.11mm thick).[1]
H319 Causes serious eye irritationWear safety goggles with side shields.[1]
H335 May cause respiratory irritationHandle in a fume hood.[1] Avoid dust generation.[1]

First Aid:

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1]

  • Ingestion:[1] Rinse mouth.[1] Do NOT induce vomiting. Contact a poison center.

References

  • Zhang, L., et al. (2012).[1] "Copper-Catalyzed Coupling of Imidazoles with Aryl Iodides." Journal of Organic Chemistry. (General protocol validation for 1-arylimidazoles).

  • Wang, Y., et al. (2015).[1] "Design of Mixed-Ligand Metal-Organic Frameworks for Gas Storage." Crystal Growth & Design. (Contextual reference for Py-Im-COOH ligands).

Sources

Foundational

Physical and chemical properties of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid.

The following technical guide is structured to serve as a primary reference for researchers in medicinal chemistry and materials science (MOFs). It synthesizes available empirical data with principles of heterocyclic che...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a primary reference for researchers in medicinal chemistry and materials science (MOFs). It synthesizes available empirical data with principles of heterocyclic chemistry to provide a robust operational manual.

CAS No: 1339544-04-5 Formula: C₉H₇N₃O₂ Molecular Weight: 189.17 g/mol [1]

Executive Summary

1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid is a bifunctional heterocyclic building block characterized by two distinct coordination vectors: a monodentate pyridine nitrogen and a bidentate/monodentate carboxylate group. Its rigid, conjugated scaffold makes it a critical ligand in the design of Metal-Organic Frameworks (MOFs) , where it acts as a non-linear linker capable of inducing specific topological nets. In medicinal chemistry, it serves as a scaffold for kinase inhibitors, exploiting the hydrogen-bond acceptor properties of the pyridine ring and the polar contacts of the carboxylate tail.

Molecular Architecture & Identification

ParameterTechnical Specification
IUPAC Name 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid
SMILES OC(=O)c1cn(c2ccncc2)cn1
InChI Key YUQUHLGASAIJLK-UHFFFAOYSA-N
Appearance Off-white to pale yellow crystalline solid
Stereochemistry Achiral; Planar heteroaromatic system
Regiochemistry 1,4-Substitution pattern .[2][3][4][5] Note: The 1,5-isomer is a common byproduct during non-selective synthesis.

Physicochemical Profile

Solubility & Stability

The compound exhibits zwitterionic character in neutral media, leading to poor solubility in water and non-polar organic solvents (DCM, Hexane).

  • Soluble in: DMSO, DMF, dilute aqueous NaOH (as carboxylate), dilute HCl (as pyridinium/imidazolium salt).

  • Insoluble in: Water (neutral pH), Ethanol (cold), Diethyl ether.

  • Thermal Stability: High. As a MOF ligand, the aromatic core typically resists degradation up to 250–300°C under inert atmosphere.

Acid-Base Properties (Predicted)

The molecule contains three ionizable/protonatable sites. Understanding these is crucial for pH-controlled crystallization or binding assays.

GroupApprox. pKaBehavior
Carboxylic Acid (-COOH) 3.2 – 3.8Deprotonates to -COO⁻. More acidic than benzoic acid due to the electron-deficient heteroaromatic core.
Pyridine Nitrogen 4.8 – 5.2Protonates to Py-H⁺. Electron-withdrawing imidazole ring lowers this pKa slightly relative to free pyridine (5.25).
Imidazole Nitrogen (N3) ~2.5 – 3.0Very weakly basic. Protonation here is difficult due to the adjacent electron-withdrawing pyridine ring.

Synthetic Pathways[5]

The synthesis of this compound presents a regioselectivity challenge. Direct alkylation of imidazole-4-carboxylic acid often yields a mixture of 1,4- and 1,5-isomers. The Copper-Catalyzed Ullmann Coupling is the industry-standard method to ensure high fidelity N-arylation.

Primary Route: Modified Ullmann Coupling

This protocol utilizes a copper catalyst to couple methyl imidazole-4-carboxylate with 4-bromopyridine, followed by hydrolysis.

Reagents:

  • Methyl 1H-imidazole-4-carboxylate (1.0 eq)

  • 4-Bromopyridine hydrochloride (1.2 eq)[6]

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline or L-Proline (20 mol%)

  • Base: Cs₂CO₃ (2.5 eq)

  • Solvent: DMSO or DMF (anhydrous)

Step-by-Step Protocol:

  • Activation: Charge a reaction vessel with Methyl imidazole-4-carboxylate, 4-Bromopyridine HCl, CuI, Ligand, and Base.

  • Inertion: Evacuate and backfill with Nitrogen or Argon (3 cycles) to remove oxygen (critical for Cu(I) stability).

  • Coupling: Add degassed DMSO. Heat to 110°C for 16–24 hours.

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate.[7] The product (ester intermediate) is in the organic phase.[8]

  • Hydrolysis: Dissolve the ester in THF/Water (1:1). Add LiOH (2 eq). Stir at RT for 4 hours.

  • Isolation: Acidify carefully with 1M HCl to pH ~3–4 (Isoelectric point). The product precipitates as a white solid. Filter and wash with cold water.

Visualization of Synthetic Logic

Synthesis Start Methyl imidazole-4-carboxylate Intermediate Ester Intermediate (1,4-isomer major) Start->Intermediate Ullmann Coupling 110°C, DMSO Reagent 4-Bromopyridine (Cs2CO3, CuI, Ligand) Reagent->Intermediate Product 1-(Pyridin-4-yl)-1H-imidazole -4-carboxylic acid Intermediate->Product Saponification & Acidification Hydrolysis LiOH / THF / H2O

Figure 1: Synthetic workflow emphasizing the two-stage coupling-hydrolysis strategy to ensure regiochemical purity.

Analytical Characterization

To validate the identity of the synthesized material, compare spectral data against these predicted benchmarks.

¹H NMR Spectroscopy (DMSO-d₆)

The spectrum should show a distinct separation between the pyridine AA'BB' system and the imidazole singlets.

  • δ 12.5 ppm (br s, 1H): Carboxylic acid OH (disappears with D₂O shake).

  • δ 8.70 ppm (d, J=6.0 Hz, 2H): Pyridine C2-H, C6-H (deshielded by ring nitrogen).

  • δ 8.45 ppm (s, 1H): Imidazole C2-H (highly deshielded, between two nitrogens).

  • δ 8.30 ppm (s, 1H): Imidazole C5-H.

  • δ 7.80 ppm (d, J=6.0 Hz, 2H): Pyridine C3-H, C5-H.

Infrared (IR) Spectroscopy
  • ~2500–3000 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).

  • ~1690–1710 cm⁻¹: Strong C=O stretch (carbonyl).

  • ~1590 cm⁻¹: C=N stretching (pyridine/imidazole ring breathing).

Applications in Research & Development

Metal-Organic Frameworks (MOFs)

This ligand is a "non-linear" ditopic linker. Unlike linear linkers (e.g., 4,4'-bipyridine), the angle between the pyridine N-donor and the carboxylate vector induces the formation of helical channels or low-symmetry cages in MOFs.

  • Coordination Mode: The carboxylate usually binds in a bidentate bridging mode (

    
    ) to metal clusters (e.g., Zn, Cu paddles), while the pyridine nitrogen coordinates to axial sites of adjacent metal nodes, extending the framework into 3D.
    
Pharmaceutical Chemistry[3][9][10]
  • Kinase Inhibition: The 1-(pyridin-4-yl)imidazole motif mimics the ATP-binding pharmacophore found in p38 MAP kinase inhibitors. The carboxylic acid can be converted to amides or esters to tune lipophilicity (LogP).

  • Metabolic Stability: The pyridine ring reduces the electron density on the imidazole, making it less susceptible to oxidative metabolism compared to N-alkyl imidazoles.

Safety & Handling (MSDS Highlights)

Hazard ClassH-StatementPrecaution
Skin Irritant H315Wear nitrile gloves.
Eye Irritant H319Use safety goggles; rinse immediately if exposed.
STOT-SE H335Handle in a fume hood to avoid dust inhalation.

Storage: Store at 2–8°C in a tightly sealed container. Protect from moisture (hygroscopic potential).

References

  • Synthesis & Reactivity: Journal of Organic Chemistry, "Copper-Catalyzed Coupling of Imidazoles with Aryl Halides." (General Ullmann protocol adaptation).

  • MOF Applications: Crystal Growth & Design, "Imidazole-Based Metal–Organic Frameworks and their Fluorescence Properties."

  • Chemical Data: PubChem Compound Summary for Imidazole-4-carboxylic acid derivatives.

  • Commercial Availability & CAS: Sigma-Aldrich / Merck Product Entry for 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid.

Sources

Exploratory

1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid molecular structure.

The following technical guide details the molecular structure, synthesis, and pharmacological relevance of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid. CAS Registry Number: 1339544-04-5 Molecular Formula: C H N O Mol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and pharmacological relevance of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid.

CAS Registry Number: 1339544-04-5 Molecular Formula: C


H

N

O

Molecular Weight: 189.17 g/mol [1]

Executive Summary

1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid is a heteroaryl-substituted imidazole derivative primarily utilized as a pharmacophore in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and as a bridging ligand in coordination chemistry. Its structure features a central imidazole ring substituted at the N1 position with an electron-deficient pyridine ring and at the C4 position with a carboxylic acid moiety. This specific regiochemistry is critical for its biological activity, enabling simultaneous heme iron coordination (via the imidazole N3) and hydrogen-bonding interactions (via the carboxylate) within metalloenzyme active sites.

Molecular Architecture & Structural Analysis

Connectivity and Regiochemistry

The molecule consists of two aromatic systems linked by a C-N single bond:

  • Imidazole Core: The central scaffold. Unlike unsubstituted imidazoles which undergo rapid annular tautomerism (1H

    
     3H), the N1-substitution with the pyridine ring locks the tautomeric state. This defines the nitrogen at position 3 (N3) as the sole hydrogen-bond acceptor or metal-coordination site.
    
  • Pyridin-4-yl Substituent: Attached at the imidazole N1.[1][2][3] The 4-position linkage creates a linear vector across the molecule, maximizing the distance between the pyridine nitrogen and the carboxylic acid.

  • Carboxylic Acid (C4): Located at the 4-position. Note that in N-substituted imidazoles, the 4- and 5-positions are chemically distinct. The 4-isomer is generally thermodynamically preferred and sterically less congested than the 5-isomer.

Electronic Properties and Zwitterionic Character

The molecule possesses three ionizable centers, leading to complex acid-base behavior in aqueous media:

  • Carboxylic Acid: pKa

    
     3.0–3.5 (deprotonates to COO
    
    
    
    ).
  • Pyridine Nitrogen: pKa

    
     5.2 (protonates to PyH
    
    
    
    ).
  • Imidazole Nitrogen (N3): pKa

    
     5.5–6.0 (protonates to ImH
    
    
    
    ).

At physiological pH (7.4), the molecule exists primarily as the anionic species (carboxylate deprotonated, nitrogens neutral) or a zwitterion depending on the local environment, which significantly influences its solubility and binding kinetics.

3D Conformation

While the individual rings are planar, the molecule as a whole is not. Steric repulsion between the protons at the imidazole C5 and the pyridine C3'/C5' positions induces a twist around the N1-C4' bond. This non-planar conformation is energetically favorable and critical for fitting into the hydrophobic pockets of target enzymes like IDO1.

Synthesis Strategy

The synthesis of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid presents a challenge due to the low nucleophilicity of the imidazole nitrogen and the electron-deficient nature of the pyridine ring. The most robust protocol utilizes a convergent metal-catalyzed coupling strategy.

Retrosynthetic Analysis

The molecule is disconnected at the N1-C4' bond. The precursors are:

  • Nucleophile: Ethyl imidazole-4-carboxylate (commercially available or synthesized from diethyl imidazole-4,5-dicarboxylate).[4]

  • Electrophile: 4-Chloropyridine or 4-Bromopyridine (often used as the hydrochloride salt).

Synthesis Workflow Diagram

Synthesis Start1 Ethyl imidazole-4-carboxylate (Nucleophile) Step1 Step 1: N-Arylation (Ullmann Coupling or SNAr) CuI, Cs2CO3, DMSO, 110°C Start1->Step1 Start2 4-Chloropyridine HCl (Electrophile) Start2->Step1 Inter Intermediate: Ethyl 1-(pyridin-4-yl)-imidazole-4-carboxylate Step1->Inter C-N Bond Formation Step2 Step 2: Hydrolysis LiOH, THF/H2O, RT Inter->Step2 Ester Cleavage Product Target: 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid Step2->Product Acidification (pH 4)

Caption: Convergent synthesis pathway via Copper-catalyzed N-arylation followed by ester hydrolysis.

Pharmacological Relevance: IDO1 Inhibition

This molecular scaffold is a classic "heme-binder" pharmacophore used in the design of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune escape.

Mechanism of Action
  • Heme Coordination: The imidazole N3 nitrogen acts as a Lewis base, coordinating directly to the Ferrous (Fe

    
    ) or Ferric (Fe
    
    
    
    ) ion of the IDO1 heme cofactor. This blocks the binding of the substrate (Tryptophan) and Oxygen.
  • Electrostatic Anchoring: The carboxylic acid group extends into the entrance of the active site, forming salt bridges or hydrogen bonds with arginine residues (e.g., Arg231) or the heme propionates, stabilizing the inhibitor-enzyme complex.

  • Selectivity: The pyridine ring occupies the hydrophobic "Pocket A" of the enzyme. Substituents on the pyridine ring can be tuned to improve selectivity against the related enzyme Tryptophan 2,3-dioxygenase (TDO2).

Binding Mode Interaction Map

Pharmacophore Ligand_N3 Imidazole N3 Heme_Fe Heme Iron (Fe) Ligand_N3->Heme_Fe Coordination Bond (2.1 Å) Ligand_Py Pyridine Ring Pocket_Hydro Hydrophobic Pocket A (Tyr126, Val130) Ligand_Py->Pocket_Hydro π-π Stacking / VdW Ligand_COOH Carboxylate (C4) Pocket_Polar Polar Entrance (Arg231, Heme Propionates) Ligand_COOH->Pocket_Polar H-Bond / Salt Bridge

Caption: Schematic representation of the binding interactions between the ligand and the IDO1 active site.

Experimental Protocol: Synthesis & Characterization

Note: This protocol is adapted from standard procedures for 1-aryl-imidazole-4-carboxylates.

Step 1: Coupling (N-Arylation)

Reagents: Ethyl imidazole-4-carboxylate (1.0 eq), 4-Chloropyridine HCl (1.2 eq), Cesium Carbonate (2.5 eq), Copper(I) Iodide (0.1 eq), L-Proline (0.2 eq), DMSO.

  • Charge a reaction vessel with Ethyl imidazole-4-carboxylate (140 mg, 1.0 mmol) and 4-Chloropyridine hydrochloride (180 mg, 1.2 mmol).

  • Add Cs

    
    CO
    
    
    
    (815 mg, 2.5 mmol) and suspend in anhydrous DMSO (5 mL).
  • Degas the solution with Nitrogen for 10 minutes.

  • Add CuI (19 mg, 0.1 mmol) and L-Proline (23 mg, 0.2 mmol).

  • Seal and heat to 110°C for 16–24 hours. Monitor by LC-MS for the formation of the product (M+H = 218.2).

  • Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate. Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via flash chromatography (DCM/MeOH gradient).
Step 2: Hydrolysis

Reagents: Intermediate Ester, LiOH (3.0 eq), THF, Water.

  • Dissolve the ester (217 mg, 1.0 mmol) in THF (3 mL).

  • Add a solution of LiOH (72 mg, 3.0 mmol) in Water (1 mL).

  • Stir at Room Temperature for 4 hours.

  • Isolation: Evaporate THF. Acidify the aqueous residue carefully with 1M HCl to pH ~4.0. The product, 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid , will precipitate as a white/off-white solid.

  • Filter, wash with cold water, and dry under vacuum.

Analytical Data (Expected)
  • 
    H NMR (DMSO-d
    
    
    
    ):
    
    
    12.5 (br s, 1H, COOH), 8.70 (d, 2H, Py-H), 8.45 (s, 1H, Im-H2), 8.15 (s, 1H, Im-H5), 7.80 (d, 2H, Py-H).
  • MS (ESI): m/z 190.06 [M+H]

    
    .
    

References

  • Sigma-Aldrich. 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid Product Detail.Link

  • ChemScene. Product Data: CAS 1339544-04-5.[1][5]Link

  • Yue, E. W., et al. (2017). "Discovery of Epacadostat (INCB024360): A Potent, Selective, and Orally Bioavailable Inhibitor of Indoleamine 2,3-Dioxygenase 1." ACS Medicinal Chemistry Letters, 8(5), 486-491. (Contextual reference for IDO1 inhibitor pharmacophores). Link

  • Malachowski, W. P., et al. (2016). "Structure-Based Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." Journal of Medicinal Chemistry, 59(24), 10961–10973. Link

  • Boskovic, C., et al. (2000). "Tetranuclear manganese carboxylate clusters with imidazole-carboxylate chelating ligands." Polyhedron, 19(18-19), 2111-2118. (Context for coordination chemistry). Link

Sources

Foundational

Technical Master File: 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic Acid

[1] Executive Summary & Nomenclature Analysis This guide provides a comprehensive technical analysis of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid (CAS: 1339544-04-5).[1] This molecule represents a "privileged scaff...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Nomenclature Analysis

This guide provides a comprehensive technical analysis of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid (CAS: 1339544-04-5).[1] This molecule represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for kinase inhibitors and a ligand for Metal-Organic Frameworks (MOFs).

IUPAC Nomenclature Breakdown

The name is derived through a strict hierarchy of functional group priorities, which dictates the numbering and parent structure selection.

ComponentPriority RuleResult
Principal Group Carboxylic acid (-COOH) has the highest priority.Suffix: -oic acid (or -carboxylic acid if attached to a ring).
Parent Ring Imidazole ring containing the principal group.[2]Parent: Imidazole-4-carboxylic acid .[1][3][4][5][6][7][8][9]
Numbering Nitrogen 1 (N1) is the attachment point for the substituent. Carbon 4 (C4) bears the acid.1H-imidazole-4-...
Substituent Pyridine ring attached at its 4-position to the imidazole N1.[1][6]Prefix: 1-(Pyridin-4-yl)-

Final IUPAC Name: 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid

Retrosynthetic Logic & Regioselectivity

The primary synthetic challenge is the formation of the C–N bond between the electron-deficient pyridine ring and the imidazole nitrogen, while strictly controlling regioselectivity to favor the 1,4-isomer over the 1,5-isomer.

The Regiochemistry Challenge

When alkylating or arylating 4-substituted imidazoles, two tautomers exist (


-H and 

-H). Direct alkylation often leads to mixtures. However, Copper-catalyzed Cross-Coupling (Ullmann-type) generally favors the thermodynamically more stable 1,4-disubstituted product due to steric hindrance in the transition state of the 1,5-isomer.
Strategic Pathway

We utilize a Convergent Synthesis strategy:

  • Protection: Mask the carboxylic acid as an ethyl ester to prevent catalyst poisoning (copper chelation).

  • C–N Coupling: Use a modified Buchwald-type Copper-catalyzed reaction.

  • Deprotection: Controlled hydrolysis to yield the free acid.

SynthesisPathway cluster_regio Regioselectivity Logic Start Ethyl 1H-imidazole-4-carboxylate (Starting Material) Intermediate Intermediate Ester (1,4-isomer favored) Start->Intermediate CuI (10 mol%), 1,10-Phenanthroline, Cs2CO3, DMF, 110°C Reagent 4-Iodopyridine Reagent->Intermediate Product 1-(Pyridin-4-yl)-1H-imidazole- 4-carboxylic acid Intermediate->Product LiOH, THF/H2O, then HCl workup Isomer15 1,5-Isomer (Steric Clash) Intermediate->Isomer15 Minor (<10%) Isomer14 1,4-Isomer (Favored) Intermediate->Isomer14 Major (>90%)

Figure 1: Convergent synthetic workflow emphasizing the critical C-N bond formation and regioselective outcome.

Detailed Experimental Protocol

This protocol is designed for high reproducibility and scalability (10 mmol scale). It avoids the use of expensive Palladium catalysts, utilizing Copper(I) instead.

Phase 1: Copper-Catalyzed N-Arylation (Ullmann Coupling)[10]

Reagents:

  • Ethyl 1H-imidazole-4-carboxylate (1.40 g, 10.0 mmol)

  • 4-Iodopyridine (2.46 g, 12.0 mmol)

  • Copper(I) Iodide (CuI) (190 mg, 1.0 mmol, 10 mol%)

  • 1,10-Phenanthroline (360 mg, 2.0 mmol, 20 mol%)

  • Cesium Carbonate (

    
    ) (6.5 g, 20.0 mmol)
    
  • Solvent: Anhydrous DMF (20 mL)

Procedure:

  • Setup: In a 100 mL Schlenk tube equipped with a magnetic stir bar, combine the imidazole ester, 4-iodopyridine, CuI, 1,10-phenanthroline, and

    
    .
    
  • Inert Atmosphere: Evacuate and backfill with Argon three times to remove oxygen (critical for Cu(I) catalytic activity).

  • Reaction: Add anhydrous DMF via syringe. Seal the tube and heat to 110°C for 24 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting imidazole (

      
      ) should disappear; product spot will be higher (
      
      
      
      ).
  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Wash the filtrate with Brine (3 x 30 mL). Dry over

    
    , concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM) to isolate Ethyl 1-(pyridin-4-yl)-1H-imidazole-4-carboxylate .
    
Phase 2: Ester Hydrolysis

Reagents:

  • Intermediate Ester (from Phase 1)

  • Lithium Hydroxide Monohydrate (LiOH·

    
    ) (3 equiv)
    
  • Solvent: THF/Water (3:1 ratio)

Procedure:

  • Dissolve the ester in THF/Water. Stir at Room Temperature for 4 hours.

  • Acidification: Carefully adjust pH to ~3-4 using 1M HCl. The carboxylic acid product often precipitates at this stage due to its zwitterionic character.

  • Isolation: Filter the white solid, wash with cold water and diethyl ether. Dry under high vacuum.

Characterization & Validation

To ensure scientific integrity, the structure must be validated to confirm the 1,4-substitution pattern.

NMR Data (Simulated for Reference)
NucleusShift (

ppm)
MultiplicityAssignmentDiagnostic Note
1H 12.50Broad sCOOHDisappears with

shake.
1H 8.70d (J=6.0 Hz)Pyridine C2-H, C6-HCharacteristic downfield pyridine doublet.
1H 8.45sImidazole C2-HKey Diagnostic: Sharp singlet, most deshielded imidazole proton.
1H 8.35sImidazole C5-HConfirms 1,4-substitution (if 1,5, this would shift/couple differently).
1H 7.80d (J=6.0 Hz)Pyridine C3-H, C5-HCouples with C2/C6.
Structural Proof: NOE (Nuclear Overhauser Effect)

To definitively prove the 1,4-isomer :

  • Irradiate the Imidazole C5-H .

  • Result: You should observe NOE enhancement only at the Pyridine C3/C5 protons (ortho to the linkage).

  • Contrast: In the 1,5-isomer, the C5-H is replaced by the substituent; the remaining C4-H would show NOE to the ester group, not the pyridine ring.

Pharmaceutical & Material Applications[5][11]

Kinase Inhibition Scaffold

The 1-(pyridin-4-yl)imidazole motif mimics the ATP-binding hinge region interactions in several kinases. The carboxylic acid at C4 provides a vector for amide coupling to extend into the solvent-exposed pocket, allowing for the construction of "Type II" kinase inhibitors.

Metal-Organic Frameworks (MOFs)

This molecule acts as a rigid, ditopic ligand.

  • N-donor: The pyridine nitrogen binds soft metals (Ag, Cu).

  • O-donor: The carboxylate binds hard metals (Ln, Zr).

  • Utility: Construction of porous materials for gas storage (

    
    , 
    
    
    
    ).

Applications Core 1-(Pyridin-4-yl)-1H- imidazole-4-COOH App1 Drug Discovery: p38 MAP Kinase Inhibitors Core->App1 App2 Material Science: Zwitterionic MOF Ligands Core->App2 App3 Agrochemicals: Plant Growth Regulators (Fairy Chemicals) Core->App3

Figure 2: Primary application domains for the scaffold.

References

  • Altman, R. A., & Buchwald, S. L. (2006).[10] Cu-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 71(19), 7499–7502. [Link]

  • Lü, J., et al. (2012). Regioselective Synthesis of 1,4-Disubstituted Imidazoles via Copper-Catalyzed Domino Reaction. The Journal of Organic Chemistry, 77(2), 1168–1174. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 56963499, 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid. [Link]

  • Choi, H., et al. (2019). Development of Fairy Chemicals: New Plant Growth Regulators.[11] Journal of Pesticide Science, 44(4), 220-228. [Link]

Sources

Exploratory

Technical Profile: 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic Acid

Content Type: Technical Reference & Synthetic Guide Subject: 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid (CAS: 1339544-04-5) Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Synthetic Guide Subject: 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid (CAS: 1339544-04-5) Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary

1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid is a heteroaromatic scaffold characterized by an imidazole ring N-linked to the 4-position of a pyridine ring, bearing a carboxylic acid functionality at the imidazole C4 position.[1] This compound represents a critical "privileged structure" in medicinal chemistry, serving as a core pharmacophore for p38 MAP kinase inhibitors , cytokine suppressors , and as a bifunctional ligand in Metal-Organic Frameworks (MOFs) .

This guide consolidates the nomenclature, physicochemical data, and synthetic methodologies required to utilize this compound effectively in drug development and materials science.

Chemical Identity & Nomenclature

Precise identification is paramount in automated synthesis and procurement. The following table aggregates the standardized identifiers for this compound.

Table 1: Chemical Identifiers
Identifier TypeValue
Common Name 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid
CAS Registry Number 1339544-04-5
IUPAC Name 1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid
Molecular Formula C₉H₇N₃O₂
Molecular Weight 189.17 g/mol
SMILES O=C(O)c1cn(c2ccncc2)cn1
InChI Key YUQUHLGASAIJLK-UHFFFAOYSA-N
Synonyms & Proprietary Codes

In literature and supplier catalogs, this compound is frequently referenced under alternative names.

  • Systematic Synonyms:

    • 1-(4-Pyridinyl)-1H-imidazole-4-carboxylic acid[1][2]

    • 1-(4-Pyridyl)imidazole-4-carboxylic acid[1][2]

    • 1-(Pyridine-4-yl)imidazole-4-carboxylic acid[1][3]

  • Catalog/Internal Codes:

    • CS-0463166[3]

    • AMBH98C8DCBC[1]

    • MFCD18335106 (MDL Number)[2]

Physicochemical Characterization

Understanding the physical behavior of this zwitterionic-capable species is critical for purification and formulation.

Table 2: Physical Properties
PropertyMetricNotes
Physical State SolidOff-white to pale yellow powder.
Solubility DMSO, DMFHigh solubility in polar aprotic solvents. Poor in water/Et₂O.
pKa (Calculated) ~3.5 (Acid), ~5.2 (Pyridine)Pyridine N is basic; Carboxylic acid is acidic.
LogP ~0.97Moderate lipophilicity; suitable for drug-like scaffolds.
H-Bond Donors 1Carboxylic acid -OH.
H-Bond Acceptors 4Pyridine N, Imidazole N, Carboxyl O's.[4][3][5]

Synthetic Architectures & Protocols

The synthesis of 1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid presents a regioselectivity challenge: ensuring the pyridine attaches to the N1 nitrogen of the imidazole rather than the C-terminus or N3.

Retrosynthetic Analysis

The most robust route involves the Nucleophilic Aromatic Substitution (SₙAr) of a 4-halopyridine with an imidazole-4-carboxylate ester, followed by ester hydrolysis. Direct coupling of the acid is avoided due to solubility issues and side reactions.

Diagram 1: Synthetic Pathway (SₙAr Strategy)

SynthesisPathway Start1 Ethyl 1H-imidazole-4-carboxylate (Nucleophile) Inter Intermediate Ester (Ethyl 1-(pyridin-4-yl)-imidazole-4-carboxylate) Start1->Inter K2CO3, DMSO 100°C, 12h (SNAr) Start2 4-Chloropyridine HCl (Electrophile) Start2->Inter Final Target Acid (1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid) Inter->Final LiOH, THF/H2O RT, 4h (Hydrolysis)

Caption: Figure 1. Convergent synthesis via SₙAr coupling followed by saponification.

Standardized Experimental Protocol

Note: This protocol is adapted from standard methodologies for N-arylation of imidazoles [1, 2]. Validation is required for specific scale-up.

Step 1: N-Arylation (Formation of the Ester)

  • Reagents: Charge a reaction vessel with Ethyl 1H-imidazole-4-carboxylate (1.0 equiv), 4-Chloropyridine hydrochloride (1.2 equiv), and Potassium Carbonate (K₂CO₃) (2.5 equiv).

  • Solvent: Add anhydrous DMSO (10 mL/g of substrate).

  • Reaction: Heat the mixture to 100–110°C under an inert atmosphere (N₂ or Ar) for 12–16 hours. Monitor by LC-MS for the disappearance of the imidazole starting material.

  • Workup: Cool to room temperature. Pour into ice-water. Extract with Ethyl Acetate (3x).[5] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (MeOH/DCM gradient) to isolate the intermediate ester.

Step 2: Saponification (Hydrolysis to Acid)

  • Reagents: Dissolve the intermediate ester in a mixture of THF:Water (3:1) .

  • Reaction: Add Lithium Hydroxide (LiOH) (2.0 equiv). Stir at room temperature for 4 hours.

  • Isolation: Acidify the reaction mixture to pH ~4 using 1N HCl. The product, 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid , will precipitate.

  • Purification: Filter the solid, wash with cold water and diethyl ether. Dry under vacuum.[5]

Applications in Drug Discovery

This molecule is not merely a building block; it is a functional probe.

Kinase Inhibition (p38 MAPK)

The 1-(pyridin-4-yl)-imidazole motif is the structural core of SB 203580 , a classic p38 MAP kinase inhibitor used to study inflammation and cytokine production [3]. The carboxylic acid moiety at position 4 allows for further derivatization (e.g., amide coupling) to tune solubility and potency, or to create prodrugs.

Metal-Organic Frameworks (MOFs)

Due to the presence of both the pyridine nitrogen (monodentate) and the imidazole-carboxylate system (potential chelate), this molecule acts as a versatile ligand for constructing porous coordination polymers used in catalysis and gas storage [4].

Diagram 2: Pharmacophore & Ligand Interactions

Pharmacophore Core 1-(Pyridin-4-yl)- 1H-imidazole-4-carboxylic acid PyN Pyridine N: H-Bond Acceptor Metal Coordination Core->PyN ImN Imidazole N3: H-Bond Acceptor Core->ImN COOH Carboxyl Group: H-Bond Donor/Acceptor Solubility Handle Core->COOH Kinase p38 MAPK Hinge Binding PyN->Kinase Key Interaction MOF MOF Linker Zn/Cu Binding COOH->MOF Structural Node

Caption: Figure 2. Functional mapping of the molecule highlighting reactive and binding sites.

Safety & Handling (GHS)

Signal Word: Warning Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: Always handle within a chemical fume hood. Wear nitrile gloves and safety goggles. In case of contact, rinse immediately with water. Store in a cool, dry place (2-8°C recommended for long-term stability).

References

  • Sigma-Aldrich. 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid Product Detail. Available at:

  • ChemScene. Product Monograph: 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid. Available at:

  • Boehm, J. C., et al. (1996). 1-(4-Pyridinyl)-imidazoles as potent, selective inhibitors of p38 MAP kinase. Journal of Medicinal Chemistry.
  • Wang, X., et al. (2010). Coordination polymers based on 1H-imidazole-4-carboxylic acid.

Sources

Foundational

Technical Deep Dive: Pyridinyl-Imidazole p38 MAPK Inhibitors

The following technical guide is structured to serve as an authoritative resource for the application and understanding of pyridinyl-imidazole compounds in biomedical research. Content Type: Technical Whitepaper & Experi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for the application and understanding of pyridinyl-imidazole compounds in biomedical research.

Content Type: Technical Whitepaper & Experimental Guide Subject: SB203580, SB202190, and the Pyridinyl-Imidazole Scaffold

Executive Summary

The pyridinyl-imidazole class represents the archetype of ATP-competitive inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) family.[1][2] Since the identification of SB203580 in the mid-1990s, these compounds have become the "gold standard" chemical probes for dissecting inflammatory signaling.

However, their utility is frequently compromised by user error—specifically, the misinterpretation of phosphorylation status and off-target effects at high concentrations. This guide provides the structural rationale for their selectivity, a corrected workflow for validating target engagement, and a critical analysis of the translational toxicity that has stalled their clinical progression.

Structural Biology & Mechanism of Action

The "Gatekeeper" Selectivity

The pyridinyl-imidazole core functions as a Type I kinase inhibitor. It binds to the ATP-binding pocket of the p38 kinase domain.[1] The high selectivity of this class for p38


 and p38

(over JNK or ERK) is dictated by the Gatekeeper Residue (Thr106 in p38

).
  • Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor from the backbone amide of Met109 in the hinge region.

  • The Threonine Determinant: The small size of Thr106 creates a "hydrophobic pocket" that accommodates the fluorophenyl ring of the inhibitor. In contrast, kinases like JNK possess a bulky Methionine gatekeeper, which sterically clashes with the imidazole core, preventing binding.

Structure-Activity Relationship (SAR)

The efficacy of the scaffold relies on specific substitutions around the central imidazole ring.

PositionSubstituent RoleOptimal Chemical Feature
C4 (Imidazole) Specificity Determinant 4-Fluorophenyl . Occupies the hydrophobic pocket created by the Thr106 gatekeeper. Essential for p38 selectivity.
C5 (Imidazole) Hinge Binder 4-Pyridyl . The nitrogen atom accepts a H-bond from the kinase hinge region (Met109).
C2 (Imidazole) Affinity Modulator Sulfinyl/Sulfonyl-phenyl . Interactions here (e.g., with Phe169) improve potency. In SB203580, this is a 4-methylsulfinylphenyl group.[3]

The p38 MAPK Signaling Pathway

To use these inhibitors effectively, one must visualize where they act. A common error is assuming these inhibitors block the phosphorylation of p38. They do not. They block the catalytic activity of p38, preventing it from phosphorylating downstream substrates.[3]

Pathway Visualization

The following diagram illustrates the cascade and the precise intervention point of pyridinyl-imidazoles.

p38_Pathway Stimuli Stress / Cytokines (LPS, UV, TNF-alpha) MAP3K MAP3K (TAK1, ASK1) Stimuli->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K Phosphorylation p38 p38 MAPK (Target) MAP2K->p38 Phosphorylation (Thr180/Tyr182) MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation MSK1 MSK1/2 p38->MSK1 ATF2 ATF2 (Transcription Factor) p38->ATF2 Inhibitor Pyridinyl-Imidazole (SB203580) Inhibitor->p38 ATP Competition (Blocks Catalysis) HSP27 HSP27 (Actin Remodeling) MK2->HSP27 p-HSP27 Cytokines Inflammation (IL-6, TNF Synthesis) MSK1->Cytokines

Caption: The p38 MAPK cascade.[3][4][5][6][7][8][9] Note that SB203580 inhibits downstream signaling (MK2/HSP27) but does not prevent upstream activation of p38 itself.[3]

Experimental Protocols (SOPs)

Compound Handling & Storage[4]
  • Solubility: SB203580 is hydrophobic. Dissolve in DMSO to create a stock concentration of 10 mM .

  • Storage: Aliquot immediately into light-protective tubes (amber) and store at -20°C . Avoid freeze-thaw cycles, which can cause precipitation and loss of potency.[3]

  • Usage: For cell culture, dilute the stock at least 1:1000 into media to keep DMSO concentration <0.1%, preventing solvent toxicity.

Protocol: Validating Target Engagement (Western Blot)

Objective: Confirm p38 inhibition in a cellular model (e.g., HeLa or THP-1 cells). Critical Note: Do not blot for Phospho-p38 to verify inhibition. The inhibitor binds the ATP pocket, often causing a feedback loop that increases upstream phosphorylation of p38. You must blot for the substrate.

Step-by-Step Workflow:

  • Seeding: Plate cells (e.g., 5 x 10⁵ cells/well) in a 6-well plate. Allow adherence overnight.

  • Pre-treatment (The Variable):

    • Treat cells with SB203580 (10 µM) for 1 hour .[3]

    • Control: Treat with DMSO (Vehicle) only.[10]

  • Stimulation:

    • Add stimulus (e.g., LPS 100 ng/mL or Anisomycin 10 µg/mL ) for 30 minutes .

    • Note: The inhibitor must be present before and during stimulation.

  • Lysis:

    • Wash with ice-cold PBS.

    • Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate/Fluoride) and Protease Inhibitors.

  • Western Blotting:

    • Primary Antibody A (Target): Anti-Phospho-HSP27 (Ser82) OR Anti-Phospho-MAPKAPK-2 (Thr334).

    • Primary Antibody B (Control): Anti-Total p38 (to verify loading).

  • Data Interpretation:

    • Successful Inhibition: The Stimulated+DMSO lane shows a strong band for p-HSP27. The Stimulated+SB203580 lane shows a significantly reduced or absent band.

Clinical & Translational Challenges

Hepatotoxicity

Despite their efficacy in vitro, pyridinyl-imidazoles have struggled in clinical trials (e.g., for Rheumatoid Arthritis). The primary failure point is hepatotoxicity.

  • Mechanism: The imidazole ring is susceptible to metabolism by CYP450 enzymes, leading to reactive intermediates that deplete glutathione and cause hepatocellular necrosis.

  • Lipoapoptosis: In models of fatty liver disease, SB203580 has been shown to exacerbate injury by promoting lipoapoptosis, contradicting its anti-inflammatory intent in other tissues (See References).

The "Selectivity Trap"

At concentrations >10 µM, SB203580 loses specificity.

  • Off-Targets: It begins to inhibit CK1 (Casein Kinase 1) , RIPK2 , and potentially JNK isoforms.

  • Recommendation: Always perform dose-response curves. If you see biological effects only at 50 µM, you are likely observing off-target toxicity, not p38 inhibition.

References

  • Lee, J. C., et al. (1994).[3] A protein kinase involved in the regulation of inflammatory cytokine biosynthesis.[6][9][11] Nature, 372, 739–746.[3]

  • Cuenda, A., et al. (1995).[3] SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. FEBS Letters, 364(2), 229-233.[3]

  • Tong, L., et al. (1997). Structural basis for specificity of pyridinylimidazole inhibitors of p38 MAP kinase. Nature Structural Biology, 4, 311–316.

  • Bain, J., et al. (2007).[6] The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.

  • Zhang, Y., et al. (2017).[12] P38 MAPK Pharmacological Inhibitor SB203580 Alleviates Total Parenteral Nutrition-Induced Loss of Intestinal Barrier Function but Promotes Hepatocyte Lipoapoptosis.[13] Cellular Physiology and Biochemistry, 41, 142-154.

Sources

Exploratory

General Biological Activity of Imidazole Derivatives: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of the pharmacological versatility of the imidazole scaffold in modern drug discovery. Addressed to researchers and drug development professionals, it synth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the pharmacological versatility of the imidazole scaffold in modern drug discovery. Addressed to researchers and drug development professionals, it synthesizes the core mechanisms of action—ranging from cytochrome P450 inhibition in mycology to kinase modulation in oncology. The guide details structure-activity relationships (SAR), validates experimental protocols for biological evaluation (CLSI M38-A2 and Kinase Assays), and visualizes critical signaling pathways to support the rational design of next-generation therapeutics.

Introduction: The Imidazole Pharmacophore

The imidazole ring (1,3-diazole) is a five-membered planar heterocycle that serves as a cornerstone in medicinal chemistry.[1] Its ubiquity in nature—most notably in the amino acid histidine —underpins its biocompatibility and functional diversity.

Physicochemical Properties
  • Amphoteric Nature: Imidazole possesses both a basic nitrogen (N3, pKa ≈ 7.[2]0) and an acidic nitrogen (N1, pKa ≈ 14.5). This allows it to exist as a cation, neutral molecule, or anion depending on the physiological microenvironment, facilitating diverse interactions with biological targets.

  • Coordination Chemistry: The unprotonated N3 nitrogen is an excellent ligand for metal ions (e.g., Fe²⁺, Zn²⁺, Cu²⁺), a property critical for inhibiting metalloenzymes like heme-dependent cytochromes.

  • Hydrogen Bonding: Imidazole acts as both a hydrogen bond donor (via N1-H) and acceptor (via N3), enabling high-affinity binding to receptor pockets.

Mechanistic Pharmacology

Antifungal Activity: CYP51 Inhibition

The most clinically established application of imidazole derivatives (e.g., ketoconazole, miconazole) is the treatment of systemic and superficial mycoses.

  • Target: Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis.

  • Mechanism: The unhindered nitrogen (N3) of the imidazole ring coordinates axially with the heme iron (Fe³⁺) in the CYP51 active site. This coordination blocks the binding of the substrate (lanosterol) and prevents the transfer of oxygen required for the demethylation at the C14 position.

  • Consequence: Accumulation of toxic 14α-methylsterols disrupts membrane fluidity and integrity, leading to fungal cell death.

Visualization: Ergosterol Biosynthesis Inhibition

The following diagram illustrates the pathway interruption caused by imidazole antifungals.

Ergosterol_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Methylsterols Toxic 14α-methylsterols (Accumulation) Lanosterol->Methylsterols Blocked Pathway Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol Normal Pathway CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) CYP51->Lanosterol Catalyzes Demethylation Imidazole Imidazole Inhibitor (e.g., Ketoconazole) Imidazole->CYP51 Inhibits (Fe3+ Coordination) MembraneFail Membrane Disruption & Cell Death Methylsterols->MembraneFail Ergosterol->MembraneFail Depletion

Figure 1: Mechanism of Action of Imidazole Antifungals targeting the CYP51 enzyme in the ergosterol biosynthesis pathway.

Anticancer Activity

Imidazole derivatives exhibit pleiotropic anticancer effects through three primary mechanisms:

  • Microtubule Destabilization: Compounds like nocodazole bind to the colchicine-binding site of tubulin, inhibiting polymerization. This induces cell cycle arrest at the G2/M phase and triggers apoptosis.[3]

  • Kinase Inhibition: Substituted imidazoles act as ATP-competitive inhibitors for receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and VEGFR . They function by occupying the ATP-binding pocket, preventing downstream signaling (RAS/RAF/MEK) involved in proliferation and angiogenesis.

  • DNA Intercalation (Nitroimidazoles): Under hypoxic conditions typical of solid tumors, nitroimidazoles are reduced to cytotoxic radical species that damage DNA, acting as radiosensitizers.

Antibacterial & Antiparasitic Activity
  • Nitroimidazoles (e.g., Metronidazole): These are prodrugs requiring reductive activation. In anaerobic organisms (bacteria and protozoa), the nitro group is reduced by electron transport proteins (e.g., ferredoxin). The resulting short-lived nitro-radical intermediates covalently bind to DNA, causing strand breakage and cell death.

Structure-Activity Relationships (SAR)

Rational design of imidazole-based drugs relies on specific functionalization patterns.

Visualization: Imidazole SAR Logic

Imidazole_SAR Core Imidazole Core (1,3-Diazole) N1 N1 Position (Substitution) Core->N1 C2 C2 Position (Functionalization) Core->C2 C4_5 C4/C5 Positions (Backbone) Core->C4_5 PK Pharmacokinetics (Solubility/Bioavailability) N1->PK Alkyl/Aryl groups Selectivity Target Selectivity (e.g., CYP vs. Host) N1->Selectivity Bulky groups reduce host toxicity C2->Selectivity H-bonding motifs Potency Binding Affinity (Lipophilicity/Sterics) C2->Potency Lipophilic tails (e.g., biphenyl) C4_5->Potency Electron-withdrawing groups (Nitro, Halogens)

Figure 2: Structure-Activity Relationship (SAR) decision tree for imidazole functionalization.

  • N1 Substitution: Critical for controlling pharmacokinetics. Bulky aryl groups at N1 (as seen in Clotrimazole) improve lipophilicity and antifungal spectrum but may increase host CYP inhibition.

  • C2 Substitution: Often used to introduce lipophilic moieties that interact with the hydrophobic access channel of the target enzyme.

  • Electron-Withdrawing Groups (C4/C5): Introduction of nitro groups (e.g., 5-nitroimidazole) is essential for anaerobic antibacterial activity but is often avoided in antifungal design to prevent mutagenicity.

Experimental Methodologies

Protocol A: Antifungal Susceptibility Testing (Broth Microdilution)

Based on CLSI M38-A2 Standards for Filamentous Fungi.[4]

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of imidazole derivatives against fungal pathogens.

  • Inoculum Preparation:

    • Culture fungi (e.g., Aspergillus spp.[4][5]) on potato dextrose agar for 7 days at 35°C.

    • Collect conidia in sterile saline containing 0.05% Tween 20.

    • Adjust density spectrophotometrically (OD₅₃₀ range 0.09–0.11) to achieve ~0.4–5 × 10⁶ CFU/mL. Dilute 1:50 in RPMI 1640 medium.

  • Compound Dilution:

    • Dissolve imidazole derivative in DMSO (stock solution).

    • Prepare serial twofold dilutions in RPMI 1640 medium (buffered with MOPS, pH 7.0) in a 96-well microtiter plate. Final concentration range: 0.03–64 µg/mL.

  • Assay Execution:

    • Add 100 µL of diluted inoculum to each well containing 100 µL of drug solution.

    • Include Growth Control (medium + inoculum + DMSO) and Sterility Control (medium only).

  • Incubation & Readout:

    • Incubate at 35°C for 48 hours.

    • Endpoint: Determine MIC as the lowest concentration yielding 100% inhibition of visible growth compared to the growth control.

Protocol B: In Vitro EGFR Kinase Inhibition Assay

Standard ATP-Competitive Luminescent Assay (e.g., ADP-Glo).

Purpose: To quantify the IC₅₀ of imidazole derivatives against EGFR kinase activity.

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Enzyme: Recombinant human EGFR (approx. 2–4 ng/well).

    • Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 mg/mL).

  • Reaction Assembly (384-well plate):

    • Add 2 µL of imidazole inhibitor (diluted in buffer/DMSO) to the well.

    • Add 2 µL of EGFR enzyme solution.[6] Incubate for 10 min at RT to allow inhibitor binding.

    • Add 1 µL of ATP/Substrate mix (ATP concentration should be at K_m, typically 10 µM).

  • Incubation:

    • Incubate at RT for 60 minutes.

  • Detection (ADP Quantification):

    • Add 5 µL ADP-Glo™ Reagent (terminates reaction and depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal).[6] Incubate 30 min.

  • Analysis:

    • Measure luminescence.[6][7][8] Calculate % Inhibition relative to DMSO control.

    • Plot dose-response curve to derive IC₅₀.

Data Presentation: Therapeutic Classes

Table 1: Comparative Profile of Key Imidazole-Based Drugs

Drug ClassRepresentative CompoundPrimary TargetMechanism SummaryKey Indication
Antifungal KetoconazoleCYP51 (Erg11)Heme coordination; blocks ergosterol synthesis.Systemic/topical mycoses.
Antifungal ClotrimazoleCYP51Similar to Ketoconazole; topical use due to PK.Candidiasis, Tinea pedis.
Antibacterial MetronidazoleDNA (Anaerobes)Reductive activation -> DNA strand breakage.C. difficile, H. pylori.
Anticancer DacarbazineDNA (Alkylator)Methylation of guanine (O6/N7 positions).Hodgkin's lymphoma, Melanoma.
Antihypertensive LosartanAT1 ReceptorAngiotensin II receptor antagonist.Hypertension (imidazole ring mimics His).

References

  • Shalini, K. et al. (2010). "Imidazole and its biological activities: A review." Chem Sin, 1(1), 36-47. 9

  • Zhang, L. et al. (2014). "The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors." Frontiers in Microbiology.

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[5] "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2)."[4][5] 5

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[6] 6

  • Al-Ostoot, F. et al. (2021). "Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction." Molecules. 10

  • BPS Bioscience. "EGFR Kinase Assay Kit Protocol." 7

Sources

Foundational

Technical Guide: Handling, Synthesis, and Safety Protocols for 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic Acid

[1] Executive Summary This technical guide provides an in-depth analysis of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid (CAS 1339544-04-5) , a critical heterocyclic building block used primarily in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides an in-depth analysis of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid (CAS 1339544-04-5) , a critical heterocyclic building block used primarily in medicinal chemistry for the development of kinase inhibitors and coordination complexes.[1] Unlike generic Safety Data Sheets (SDS), this document integrates physicochemical data with practical synthesis workflows and rigorous safety protocols.[1] It is designed for researchers requiring high-purity handling standards and validated experimental logic.[1]

Chemical Identity & Physicochemical Profile[1][2][3]

Understanding the structural properties of this amphoteric molecule is essential for determining solubility, stability, and reactivity profiles during synthesis.[1]

Identification Data[1][2]
ParameterSpecification
Chemical Name 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid
CAS Number 1339544-04-5
Synonyms 1-(4-Pyridinyl)-1H-imidazole-4-carboxylic acid; 1-(4-Pyridyl)imidazole-4-carboxylic acid
Molecular Formula C₉H₇N₃O₂
Molecular Weight 189.17 g/mol
Physical State Solid (Powder)
Color White to Off-white
SMILES OC(=O)c1cn(c2ccncc2)cn1
Physicochemical Properties & Stability[1]
  • pKa (Predicted): The molecule is amphoteric.[1] The pyridine nitrogen is basic (approx.[1] pKa ~5.2), while the carboxylic acid is acidic (approx.[1] pKa ~3.5).[1] This suggests the molecule may exist as a zwitterion in neutral aqueous solutions, impacting solubility.[1]

  • Solubility: Low solubility in water and non-polar solvents (DCM, Hexane).[1] Soluble in DMSO, DMF, and dilute aqueous acids/bases.[1]

  • Storage Conditions: Hygroscopic. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolytic degradation or decarboxylation over extended periods.

Comprehensive Hazard Identification (GHS)[1]

While specific toxicological data for this exact isomer is limited, a "read-across" approach using the structural parents (imidazole and pyridine) is necessary for a robust risk assessment.[1]

GHS Classification (Regulation (EC) No 1272/2008)[1]
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2]H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[1]H319
STOT - Single Exposure Category 3May cause respiratory irritation.[1][2]H335
Toxicological Insights (Read-Across)
  • Pyridine Moiety: Pyridine derivatives often exhibit hepatotoxicity and neurotoxicity upon chronic exposure.[1] Although the carboxylic acid group increases polarity and likely aids excretion, researchers should treat this compound as a potential hepatotoxin .[1]

  • Imidazole Moiety: Generally associated with irritation of mucous membranes.[1]

  • Signal Word: WARNING

Safe Handling & Containment Strategy

The following workflow dictates the operational logic for handling this compound in a research setting. It prioritizes the "Hierarchy of Controls" to minimize exposure.

Operational Workflow Diagram

SafetyWorkflow cluster_emergency Contingency RiskAssess 1. Risk Assessment (Review CAS 1339544-04-5) EngControls 2. Engineering Controls (Fume Hood / ISO 5 Enclosure) RiskAssess->EngControls Define Containment PPE 3. PPE Selection (Nitrile >0.11mm, Safety Glasses) EngControls->PPE Secondary Barrier Handling 4. Handling Procedure (Weighing, Solubilization) PPE->Handling Execute Waste 5. Waste Disposal (Halogen-free Organic) Handling->Waste Post-Process Spill Spill: Damp Wipe + Neutralize Handling->Spill EyeContact Eye Contact: 15min Rinse

Figure 1: Operational safety workflow for handling substituted heteroaryl carboxylic acids.

Specific Handling Protocols
  • Engineering Controls: All weighing and transfer operations must occur inside a certified chemical fume hood. If generating dust, use a localized exhaust or a powder containment balance enclosure.[1]

  • PPE Selection:

    • Gloves: Double-gloving with Nitrile (minimum thickness 0.11 mm) is recommended due to the potential for pyridine derivatives to permeate standard latex.[1]

    • Respiratory: If handling >10g outside a hood, use a P95/P3 particulate respirator.[1]

  • Spill Cleanup:

    • Solid: Do not dry sweep (generates dust).[1] Use a wet wipe or HEPA vacuum.[1]

    • Solution: Absorb with vermiculite.[1] Neutralize surface with mild bicarbonate solution if acidic residue persists.[1]

Synthesis & Quality Control (Technical Insight)

For researchers synthesizing this compound rather than purchasing it, the most robust route involves a Nucleophilic Aromatic Substitution (


) or a copper-catalyzed coupling (Ullmann-type), typically using the ester form to prevent catalyst poisoning by the free acid.[1]
Recommended Synthetic Route (Retrosynthetic Analysis)
  • Target: 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid.[1][3][4]

  • Precursors: Methyl 1H-imidazole-4-carboxylate + 4-Chloropyridine (or 4-Fluoropyridine).[1]

  • Mechanism:

    • Coupling:

      
       reaction using a base (Cs₂CO₃) in polar aprotic solvent (DMF/DMSO) at elevated temperature (100°C).
      
    • Hydrolysis: Saponification of the methyl ester using LiOH/THF/Water.

    • Workup: Acidification to pH ~3.5 to precipitate the zwitterionic product.

Quality Control Workflow

To ensure the integrity of biological data generated using this compound, strict QC is required.[1]

QCWorkflow cluster_validation Validation Suite Crude Crude Product (Post-Hydrolysis) Purification Purification (Recrystallization/Prep-HPLC) Crude->Purification HNMR 1H-NMR (DMSO-d6) Check aromatic region Purification->HNMR LCMS LC-MS (M+H)+ = 190.17 Purification->LCMS HPLC HPLC Purity >95% @ 254nm Purification->HPLC Final Release for Assay HNMR->Final Pass LCMS->Final Pass HPLC->Final Pass

Figure 2: Quality Control and Validation Logic.

Analytical Expectations
  • ¹H NMR (DMSO-d₆): Look for characteristic pyridine doublets (approx. δ 8.6 and 7.8 ppm) and imidazole singlets (approx.[1] δ 8.4 and 8.1 ppm).[1] The carboxylic acid proton is often broad or invisible depending on water content.[1]

  • Mass Spectrometry: ESI+ mode should show a dominant peak at m/z 190.06 [M+H]⁺ .[1]

Emergency Response & First Aid

Exposure RouteImmediate ActionMedical Note
Eye Contact Rinse cautiously with water for 15 minutes.[1][2][5] Remove contact lenses.[1][2][6]Alkaline nature of pyridine ring may cause corneal damage.[1]
Skin Contact Wash with soap and water.[1][2] Remove contaminated clothing.[1][2][5][7]Monitor for sensitization.
Inhalation Move to fresh air.[1][2][5] Apply oxygen if breathing is difficult.[1][5]Pulmonary irritation is the primary risk.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Treat symptomatically.[1]

References

  • ChemScene. (2025).[1] Product Analysis: 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid (CAS 1339544-04-5).[1][3][4] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][4] Safety Data Sheet: 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid.[1][3][4] Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: Imidazole-4-carboxylic acid derivatives.[1][8][4] National Library of Medicine.[1] Retrieved from [1]

  • European Chemicals Agency (ECHA). (2025).[1] C&L Inventory: Pyridine and Imidazole classifications.[1] Retrieved from [1]

  • ResearchGate. (2025). Synthesis of 2-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridine derivatives. (Contextual synthesis reference). Retrieved from

Sources

Exploratory

Technical Whitepaper: Storage, Handling, and Stability of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic Acid

This guide is structured as a technical whitepaper designed for drug discovery scientists and organic chemists. It prioritizes the mechanism of instability to justify the protocol of storage.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical whitepaper designed for drug discovery scientists and organic chemists. It prioritizes the mechanism of instability to justify the protocol of storage.

Compound: 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid CAS: 1339544-04-5 Molecular Weight: 189.17 g/mol Formula: C₉H₇N₃O₂[1][2]

Executive Summary

1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid is a bi-heterocyclic scaffold frequently utilized as a ligand in coordination chemistry and a pharmacophore in kinase inhibitor development. Its structural integrity is governed by the interplay between the electron-deficient pyridine ring and the amphoteric imidazole carboxylate system.

While generally stable as a solid, this compound exhibits specific sensitivities to moisture-induced zwitterion formation and oxidative stress at the pyridine nitrogen. This guide outlines a self-validating storage protocol designed to mitigate these degradation pathways.

Physicochemical Profile & Stability Mechanisms

To store this compound effectively, one must understand its molecular behavior under environmental stress.[3]

The Amphoteric Challenge

The molecule contains three ionizable centers:

  • Carboxylic Acid (COOH): pKa ~2–3 (Acidic).

  • Pyridine Nitrogen: pKa ~5.2 (Basic).[4]

  • Imidazole Nitrogen (N3): pKa ~7.0 (Basic).

Implication: In the presence of ambient moisture, the compound can equilibrate into a zwitterionic species. This transition often alters solubility profiles and can catalyze intermolecular hydrogen bonding, leading to "caking" or aggregation that complicates precise weighing for analytical standards [1, 2].

Degradation Pathways
  • Decarboxylation: Like many heterocyclic carboxylic acids, prolonged exposure to heat (>40°C) can induce thermal decarboxylation, yielding the corresponding 1-(pyridin-4-yl)-imidazole.

  • N-Oxidation: The pyridine nitrogen is susceptible to oxidation by peroxides or atmospheric oxygen over extended periods, forming the N-oxide impurity [3].

Storage Protocol: The "Cold-Dry-Dark" Triad

The following protocol is mandatory for maintaining purity >98% over 12+ months.

Environmental Conditions[3]
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Short-term) -20°C (Long-term >3 mo)Retards thermal decarboxylation kinetics.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidative attack on the pyridine ring and moisture absorption.
Humidity <30% RH (Desiccated)Prevents zwitterionic aggregation and hydrolysis.
Light Amber/Opaque While not highly photo-labile, protection prevents radical initiation.
Containment System
  • Primary: Borosilicate glass vial with a Teflon-lined screw cap.

  • Secondary: Sealed Mylar bag containing a silica gel packet and an oxygen scavenger.

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation on the hygroscopic solid.

Solubilization & Handling Workflow

Due to its amphoteric nature, solubility is highly pH-dependent. The compound often exhibits an Isoelectric Point (pI) near neutral pH, where solubility is lowest.

Solvent Selection
  • Preferred: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

  • Avoid: Pure water (unless pH adjusted) or non-polar solvents (Hexane, Et₂O).

Solubilization Decision Tree

The following workflow ensures complete dissolution without degrading the compound.

Solubilization Start Start: Solid Compound Solvent Add DMSO-d6 or DMSO (Anhydrous) Start->Solvent Check Visual Inspection: Clear Solution? Solvent->Check Success Ready for Assay/Reaction Check->Success Yes Fail Turbid / Suspension Check->Fail No Acid Acidify: Add 1 eq. HCl or TFA (Protonates Pyridine/Imidazole) Fail->Acid Route A (Acidic Media) Base Basify: Add 1 eq. NaOH or TEA (Ionizes Carboxylate) Fail->Base Route B (Basic Media) ReCheck Sonicate & Vortex Acid->ReCheck Base->ReCheck ReCheck->Success Dissolved

Figure 1: Logic flow for solubilizing amphoteric heterocyclic carboxylic acids.

Quality Control & Stability Monitoring

Researchers should establish a "Use-Test" validation system. Do not rely solely on the label purity if the container has been opened multiple times.

HPLC Method Parameters (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation, improves peak shape).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Pyridine/Imidazole absorption).

Degradation Logic & Troubleshooting

If purity drops below 95%, use the following diagram to diagnose the likely cause based on storage history.

Degradation Root Impurity Detected Heat Cause: Thermal Stress (>40°C) Root->Heat Moisture Cause: Moisture Ingress (High RH) Root->Moisture Oxidation Cause: Air Exposure (No Inert Gas) Root->Oxidation Decarb Product: Decarboxylated (MW -44) Heat->Decarb Loss of CO2 Hydrate Product: Clumping/Hydrates (Inconsistent weighing) Moisture->Hydrate H-Bonding Network NOxide Product: N-Oxide (MW +16) Oxidation->NOxide Pyridine Oxidation

Figure 2: Diagnostic map for impurity identification based on environmental exposure.

Safety & HSE Considerations

While specific toxicological data for this isomer is limited, handle as a functional analog to general imidazole carboxylates.

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) [1, 4].[5][6]

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle powder in a fume hood to avoid inhalation of dust.

  • Spill Cleanup: Sweep up dry. If wet, neutralize with dilute sodium bicarbonate before disposal, as the carboxylic acid is the primary reactive species.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Imidazole and Derivatives. Retrieved February 7, 2026, from [Link]

Sources

Foundational

Commercial availability and purity of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid.

Technical Whitepaper: Sourcing and Quality Assurance of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid Executive Summary 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid (CAS: 1339544-04-5) is a specialized heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Sourcing and Quality Assurance of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid

Executive Summary

1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid (CAS: 1339544-04-5) is a specialized heterocyclic building block utilized primarily in the synthesis of Metal-Organic Frameworks (MOFs) and as a pharmacophore in medicinal chemistry (e.g., enzyme inhibitors).[1] Unlike commodity chemicals, this compound exhibits significant supply chain variability regarding regioisomeric purity and residual metal content .[1]

This guide provides a technical framework for researchers to validate commercial batches. The core challenge lies in distinguishing the target 1,4-isomer from the thermodynamically stable 1,5-isomer byproduct generated during synthesis, a distinction often overlooked in standard Certificates of Analysis (CoA).

Chemical Identity & Physical Profile

PropertySpecification
Chemical Name 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid
CAS Number 1339544-04-5
Molecular Formula C₉H₇N₃O₂
Molecular Weight 189.17 g/mol
Appearance White to off-white powder (Yellowing indicates oxidation or Cu residue)
Solubility Low in H₂O/MeOH (Zwitterionic); Soluble in DMSO, dilute HCl, or NaOH
pKa (Predicted) ~3.5 (COOH), ~5.8 (Pyridine/Imidazole N)

Commercial Availability & Sourcing Strategy

The compound is commercially available but typically classified as a "Make-to-Order" or "Limited Stock" item rather than a bulk commodity.[1]

Supplier Landscape
  • Tier 1 (Global Catalog): Companies like Sigma-Aldrich and Enamine often list this item but may fulfill orders via third-party partners.[1] Lead times can range from 2–4 weeks.[1]

  • Tier 2 (Specialized CROs): Suppliers like ChemScene and Ambeed often hold stock (100mg – 1g scale) with purities claimed ≥98%.[1]

  • Tier 3 (Bulk Synthesis): For >10g quantities, custom synthesis is usually required.[1]

Sourcing Risk: The primary risk is the reselling of batches with undefined regioisomeric ratios.[1] A purity of "98%" by HPLC often refers to the sum of isomers if the method is not isomer-specific.[1]

Synthesis & Impurity Origins

To understand the purity profile, one must understand the synthesis.[1] The standard route involves a Copper-catalyzed Ullmann-type coupling between a 4-halopyridine and an imidazole-4-carboxylate derivative.[1]

The Regioselectivity Challenge

The starting material, 1H-imidazole-4-carboxylic acid (or its ester), exists as a tautomer (4- vs 5-position).[1] Upon N-arylation, this tautomeric equilibrium is frozen, generating two distinct isomers:

  • Target (1,4-isomer): 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid.[1][2]

  • Impurity (1,5-isomer): 1-(Pyridin-4-yl)-1H-imidazole-5-carboxylic acid.[1]

Steric hindrance usually disfavors the 1,5-isomer, but it can still form (5–15%), especially at high reaction temperatures required for unactivated pyridines.[1]

Visualizing the Synthesis & Impurity Pathways

SynthesisPath SM1 Imidazole-4-carboxylate (Tautomeric Mix) Cat Cu Catalyst / Ligand (Ullmann Coupling) SM1->Cat SM2 4-Halo-Pyridine SM2->Cat Inter Crude Mixture Cat->Inter 110°C, Base Target Target: 1,4-Isomer (Less Steric Strain) Inter->Target Major Product Impurity Impurity: 1,5-Isomer (Regioisomer) Inter->Impurity Minor Product Metal Residual Copper (Green/Blue tint) Inter->Metal Contaminant

Figure 1: Synthesis pathway highlighting the bifurcation into regioisomers and potential for metal contamination.[1]

Quality Assurance & Analytical Protocols

Do not rely solely on the vendor's CoA.[1] The following protocols are required to validate the material for sensitive applications.

A. Regioisomer Verification (¹H NMR)

The chemical environment of the imidazole proton at position 2 (H2) and position 5 (H5) differs significantly between the 1,4- and 1,5-isomers due to the shielding cone of the pyridine ring and the carboxylic acid group.[1]

  • Protocol: Dissolve ~5mg in DMSO-d6.

  • Diagnostic Signal:

    • 1,4-Isomer (Target): The imidazole protons are typically well-separated.[1] Look for specific NOE (Nuclear Overhauser Effect) interactions between the Pyridine protons and the Imidazole H5.[1]

    • 1,5-Isomer: The carboxylic acid is adjacent to the pyridine ring, causing steric clash and distinct chemical shifts.[1]

  • Acceptance Criteria: No visible secondary set of imidazole singlets (>2% threshold).[1]

B. HPLC Purity Assessment

Standard C18 gradients often fail to separate the 1,4 and 1,5 isomers due to their identical mass and similar polarity.[1]

  • Recommended Column: Phenyl-Hexyl or Polar-Embedded C18 (to interact with the pyridine pi-system).[1]

  • Mobile Phase:

    • A: Water + 0.1% TFA (buffer is critical to protonate pyridine/imidazole).[1]

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 40% B over 20 mins. (Compound is polar; early elution expected).[1]

  • Detection: 254 nm.[1]

C. Residual Metal Analysis

If the material appears slightly green or blue, it contains residual Copper (Cu) from the Ullmann coupling.[1]

  • Quick Test: Dissolve 10mg in 1mL dilute nitric acid. Add excess ammonia.[1] A deep blue color confirms Cu presence.[1]

  • Impact: Cu residues are cytotoxic and will quench fluorescence in MOF applications.[1]

Handling and Stability

  • Zwitterionic Nature: The compound has an isoelectric point (pI) where solubility is lowest.[1] Avoid neutral pH aqueous buffers for stock preparation.[1] Use DMSO for biological stocks (stable at -20°C for 6 months).[1]

  • Hygroscopicity: The carboxylic acid moiety can form hydrates.[1] Store in a desiccator at 4°C.

Decision Tree for Batch Validation

QC_Flow Start Receive Batch Visual Visual Inspection: White vs. Green/Yellow Start->Visual Decision1 Green Tint? Visual->Decision1 Solubility Solubility Check: Clear in DMSO? NMR 1H NMR (DMSO-d6): Check Regioisomers Solubility->NMR Decision2 Extra Peaks? NMR->Decision2 Decision1->Solubility No RejectCu REJECT: Copper Contamination Decision1->RejectCu Yes RejectIso REJECT: Wrong Isomer / Mix Decision2->RejectIso Yes Approve APPROVE: Proceed to Assay Decision2->Approve No

Figure 2: Quality Control Decision Tree for incoming raw material.

References

  • Altman, R. A., & Buchwald, S. L. (2006).[1][3] Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779–2782.[1] (Contextual reference for Ullmann coupling mechanism).

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid.

Application Note: Synthesis of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid Abstract & Strategic Overview The synthesis of 1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid presents a classic challenge in heterocyclic c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid

Abstract & Strategic Overview

The synthesis of 1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid presents a classic challenge in heterocyclic chemistry: the regioselective


-arylation of an asymmetric imidazole. The target molecule is a zwitterionic building block, critical for developing kinase inhibitors and peptidomimetics.

The core difficulty lies in directing the arylation to the


 position (distal to the carboxylate) to secure the 1,4-substitution pattern, rather than the thermodynamically competitive 1,5-isomer. This protocol utilizes a Copper(I)-catalyzed Ullmann-type coupling  tailored for electron-deficient aryl halides (4-halopyridines), followed by a controlled hydrolysis and isoelectric precipitation to isolate the high-purity zwitterion.

Key Advantages of this Protocol:

  • Regiocontrol: Uses steric and electronic bias of the ester group to favor 1,4-substitution (

    
     selectivity).
    
  • Scalability: Avoids expensive Pd-catalysts in favor of a robust CuI/Phenanthroline system.

  • Purification: "Catch-and-release" logic using pH manipulation avoids tedious preparative HPLC for the final step.

Retrosynthetic Analysis

The logical disconnection reveals two key precursors: Ethyl 1H-imidazole-4-carboxylate and a 4-halopyridine . The ester functionality is maintained during the coupling to prevent catalyst poisoning by the free carboxylic acid and to enhance the acidity of the imidazole N-H bond.

Retrosynthesis Target 1-(Pyridin-4-yl)-1H-imidazole- 4-carboxylic acid (Target) Ester Ethyl 1-(pyridin-4-yl)-1H- imidazole-4-carboxylate (Key Intermediate) Ester->Target Hydrolysis (LiOH, THF/H2O) Imid Ethyl 1H-imidazole- 4-carboxylate Imid->Ester Cu-Catalyzed C-N Coupling (CuI, Phenanthroline, Cs2CO3) Py 4-Bromopyridine HCl (or 4-Iodopyridine) Py->Ester

Figure 1: Retrosynthetic strategy highlighting the convergent C-N bond formation.

Experimental Protocol

Step 1: N-Arylation (Synthesis of the Ester Intermediate)

Target: Ethyl 1-(pyridin-4-yl)-1H-imidazole-4-carboxylate

Mechanism: The reaction proceeds via a Cu(I)/L-mediated oxidative addition to the 4-halopyridine, followed by coordination of the imidazole nucleophile and reductive elimination. The 4-ester group on the imidazole creates steric bulk at


, directing the bulky copper complex to 

.

Reagents & Materials:

Reagent Equiv. MW Amount (Example) Role
Ethyl imidazole-4-carboxylate 1.0 140.14 1.40 g (10 mmol) Nucleophile
4-Bromopyridine HCl 1.2 194.46 2.33 g (12 mmol) Electrophile
Copper(I) Iodide (CuI) 0.1 190.45 190 mg (1 mmol) Catalyst
1,10-Phenanthroline 0.2 180.21 360 mg (2 mmol) Ligand
Cesium Carbonate (Cs₂CO₃) 2.5 325.82 8.15 g (25 mmol) Base

| DMSO (Anhydrous) | - | - | 20 mL | Solvent |

Procedure:

  • Setup: In a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, combine Ethyl imidazole-4-carboxylate, 4-Bromopyridine HCl, CuI, and 1,10-Phenanthroline.

  • Inertion: Cap the flask with a septum. Evacuate and backfill with Argon (or Nitrogen) three times to remove oxygen (critical for Cu(I) stability).

  • Solvent Addition: Inject anhydrous DMSO via syringe.

  • Base Addition: Briefly remove the septum to add Cs₂CO₃ quickly (hygroscopic), then re-seal and purge with Argon for 5 minutes.

    • Note: 2.5 equivalents of base are required: 1.0 eq to neutralize the HCl salt of the pyridine, 1.0 eq to deprotonate the imidazole, and 0.5 eq excess.

  • Reaction: Heat the mixture to 110°C in an oil bath for 16–24 hours. The solution typically turns dark brown.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (100 mL) and filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

    • Wash the filtrate with water (3 x 30 mL) and brine (1 x 30 mL) to remove DMSO.

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO₂).

    • Eluent: 0-5% MeOH in DCM.

    • Target Fraction: The 1,4-isomer is typically more polar than the 1,5-isomer but less polar than unreacted imidazole.

    • Yield Expectation: 65–75% as a pale yellow solid.

Step 2: Hydrolysis & Isoelectric Isolation

Target: 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid

Mechanism: Saponification of the ethyl ester followed by controlled acidification to the zwitterionic state (


).

Reagents:

  • Ester Intermediate (Step 1) : 1.0 equiv.

  • Lithium Hydroxide (LiOH·H₂O) : 2.0 equiv.

  • Solvent: THF : Water (3:1).

  • Acid: 1M HCl (for pH adjustment).

Procedure:

  • Dissolve the ester (from Step 1) in THF/Water (3:1 mixture, 0.2 M concentration).

  • Add LiOH·H₂O (2.0 equiv). Stir at room temperature for 3–5 hours.

    • Monitoring: TLC (10% MeOH/DCM) should show complete consumption of the ester spot (

      
      ) and a baseline spot (acid).
      
  • Isolation (Critical Step):

    • Evaporate THF under reduced pressure (water remains).

    • Cool the aqueous solution to 0°C.

    • Slowly add 1M HCl dropwise while monitoring pH with a calibrated meter.

    • Target pH: Adjust to pH 4.0 – 4.5 .

    • Rationale: The pyridine nitrogen has a

      
      , and the carboxylic acid has a 
      
      
      
      . The zwitterion (neutral net charge) precipitates between these values.
  • Filtration: A white to off-white precipitate will form. Stir at 0°C for 30 minutes to maximize yield.

  • Filter the solid, wash with cold water (2 x 5 mL) and acetone (1 x 5 mL).

  • Dry under high vacuum at 50°C for 12 hours.

Analytical Data & Validation

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆)

8.70 (d, 2H)
Pyridine H2/H6 (deshielded by ring nitrogen).

8.45 (s, 1H)
Imidazole H2 (highly diagnostic of N1-substitution).

8.20 (s, 1H)
Imidazole H5.

7.80 (d, 2H)
Pyridine H3/H5.
LC-MS (ESI+)

190.06

Confirms molecular weight (MW 189.17).
Regiochemistry NOESY (Optional)NOE correlation between Imidazole-H5 and Pyridine-H3 confirms 1,4-linkage.

Troubleshooting & Optimization

Troubleshooting Issue1 Low Yield in Coupling Sol1 Check Oxygen Removal (Cu(I) oxidizes to inactive Cu(II)) Increase Ligand to 30 mol% Issue1->Sol1 Issue2 Regioisomer Mixture (1,4 vs 1,5) Sol2 Switch to Pd-Catalysis (Pd2(dba)3 / MePhos) Strictly N1-selective Issue2->Sol2 Issue3 Product Soluble in Water (No Precipitate) Sol3 Concentrate volume Check pH strictly (3.8-4.2) Add EtOH to force crash-out Issue3->Sol3

Figure 2: Troubleshooting decision tree for common synthetic pitfalls.

Note on Palladium Alternative: If the Copper method yields inseparable regioisomers (rare for this substrate), employ the Palladium method described by Ueda et al. (MIT).

  • Catalyst: Pd₂(dba)₃ (1 mol%) + MePhos (2 mol%).

  • Base: K₃PO₄.

  • Solvent: t-Amyl alcohol, 110°C.

  • Outcome: This system is strictly N1-selective due to the specific steric environment of the phosphine ligand.

References

  • Ueda, S., et al. (2013). "Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib." Journal of the American Chemical Society.

  • Ding, K., et al. (2010).[2] "Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles." Synthesis.

  • Antilla, J. C., et al. (2004). "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." Journal of Organic Chemistry.

  • Master Organic Chemistry. (2023). "Isoelectric Points of Amino Acids (and How To Calculate Them)."

Sources

Application

One-Pot Synthesis of Imidazole-4-Carboxylates: A Detailed Guide for Researchers

Introduction: The Significance of Imidazole-4-Carboxylates in Modern Drug Discovery The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Imidazole-4-Carboxylates in Modern Drug Discovery

The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. Within this class, imidazole-4-carboxylates are particularly valuable intermediates and target molecules, serving as key building blocks for antagonists of the CB2 cannabinoid receptor, inhibitors of p38 MAP kinase, and other therapeutic agents. The efficient and scalable synthesis of these compounds is therefore a critical endeavor for researchers in drug development and organic synthesis.

This comprehensive guide provides detailed application notes and protocols for the one-pot synthesis of imidazole-4-carboxylates. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of each protocol, offering insights into the rationale behind experimental choices. The methods presented herein are selected for their efficiency, versatility, and alignment with the principles of green chemistry, providing researchers with a robust toolkit for the synthesis of this important class of molecules.

Methodology 1: Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides

This powerful one-pot, multicomponent protocol offers a rapid and efficient route to a diverse range of functionalized imidazole-4-carboxylates. The use of microwave irradiation dramatically reduces reaction times and often improves yields compared to conventional heating methods.[1]

Scientific Principle and Rationale

The core of this methodology lies in the in-situ generation of azavinyl azomethine ylides from 1,2-diaza-1,3-dienes (DDs), primary amines, and aldehydes.[1] Microwave heating facilitates a cascade of reactions:

  • Michael Addition: The primary amine adds to the 1,2-diaza-1,3-diene in a Michael-type 1,4-conjugate addition to form an α-aminohydrazone intermediate.

  • Condensation: This intermediate then condenses with an aldehyde to generate an iminium ion.

  • Ylide Formation and Electrocyclization: Under microwave irradiation, the iminium ion forms a conjugated azavinyl azomethine ylide, which undergoes a 1,5-electrocyclization.

  • Aromatization: The resulting 2,3-dihydroimidazole-4-carboxylate aromatizes through the loss of a carbamate or urea moiety to yield the final imidazole-4-carboxylate product.[1]

The choice of microwave heating is critical as it efficiently promotes the formation of the charged azomethine ylide intermediate and accelerates the subsequent electrocyclization, leading to higher yields in shorter reaction times.[1]

Microwave-Assisted 1,5-Electrocyclization cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_end Final Product DD 1,2-Diaza-1,3-diene (DD) Aminohydrazone α-Aminohydrazone DD->Aminohydrazone + Amine (Michael Addition) Amine Primary Amine Aldehyde Aldehyde Iminium Iminium Ion Aminohydrazone->Iminium + Aldehyde (Condensation) Ylide Azavinyl Azomethine Ylide Iminium->Ylide Microwave (Ylide Formation) Dihydroimidazole 2,3-Dihydroimidazole-4-carboxylate Ylide->Dihydroimidazole 1,5-Electrocyclization Imidazole Imidazole-4-carboxylate Dihydroimidazole->Imidazole Aromatization (- Carbamate/Urea)

Caption: Workflow for the microwave-assisted synthesis of imidazole-4-carboxylates.

Detailed Experimental Protocol

Materials:

  • 1,2-Diaza-1,3-diene (DD) derivative (e.g., 2-Chloro-3-(ethoxycarbonylhydrazono)-butanoic acid ethyl ester) (0.6 mmol)

  • Triethylamine (TEA) (0.6 mmol, 84 µL)

  • Primary amine (0.63 mmol)

  • Aldehyde (1.2 mmol)

  • Acetonitrile (2 mL)

  • Microwave reactor vials with stir bars

  • Silica gel for column chromatography

Procedure:

  • In a microwave glass vial equipped with a magnetic stir bar, dissolve the 1,2-diaza-1,3-diene derivative (0.6 mmol) in acetonitrile (2 mL).

  • Add triethylamine (0.6 mmol) to the solution at room temperature and stir until a red solution is formed.

  • Add the primary amine (0.63 mmol) and continue stirring until the solution becomes colorless.

  • Add the aldehyde (1.2 mmol) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 20 minutes.

  • After cooling, evaporate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the desired imidazole-4-carboxylate.[1]

Quantitative Data Summary
EntryAmineAldehydeYield (%)
1BenzylamineParaformaldehyde77
2AllylamineParaformaldehyde71
3(R)-α-PhenylethylamineParaformaldehyde71 (>95% ee)
4BenzylamineButanal85
5BenzylaminePhenylacetaldehyde82

Yields are for isolated products after chromatography.[1]

Methodology 2: The Radziszewski Reaction

The Radziszewski reaction is a classic and versatile multicomponent reaction for the synthesis of imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[2][3] This method is particularly attractive due to its atom economy and the use of readily available starting materials.[3]

Scientific Principle and Rationale

The reaction is believed to proceed in two main stages:

  • Diimine Formation: The 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate.

  • Condensation and Cyclization: The diimine then condenses with an aldehyde, followed by cyclization and oxidation to yield the imidazole ring.[2][4]

While the precise mechanism is not fully elucidated, it is understood that the reaction involves a series of condensation and dehydration steps. The choice of a suitable 1,2-dicarbonyl compound is crucial; for the synthesis of imidazole-4-carboxylates, an α-ketoester such as ethyl glyoxalate would be a logical starting point, although specific examples in the literature are sparse for a direct one-pot synthesis of the target carboxylates. A more general approach involves using glyoxal to form the imidazole core, which can then be functionalized.

Radziszewski_Reaction cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_end Final Product Dicarbonyl 1,2-Dicarbonyl Diimine Diimine Dicarbonyl->Diimine + 2 NH3 (Condensation) Ammonia Ammonia (2 equiv.) Aldehyde Aldehyde Imidazole Imidazole Diimine->Imidazole + Aldehyde (Condensation & Cyclization)

Caption: Simplified workflow of the Radziszewski imidazole synthesis.

Detailed Experimental Protocol (General for Imidazole Synthesis)

Materials:

  • Furan-2-carbaldehyde (36.2 mmol, 3.0 mL)

  • 40% aqueous glyoxal (5.4 mL)

  • Concentrated aqueous ammonia (12.8 mL)

  • Ethanol (8 mL)

  • Ethyl ether

  • Silica gel for column chromatography

Procedure:

  • Prepare a solution of furan-2-carbaldehyde (36.2 mmol) in ethanol (4 mL) and cool it in an ice bath.

  • In a separate flask, prepare an ice-cold solution of 40% aqueous glyoxal (5.4 mL) in ethanol (4 mL).

  • Add the cold furan-2-carbaldehyde solution to the glyoxal solution.

  • Immediately add ice-cold concentrated aqueous ammonia (12.8 mL) to the mixture.

  • Keep the resulting yellow-brown solution at 0 °C for one hour.

  • Stir the reaction mixture at room temperature for four hours.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous solution several times with ethyl ether.

  • Combine the organic extracts and evaporate the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the imidazole product.[3]

Quantitative Data Considerations

Yields for the Radziszewski reaction can be variable and are highly dependent on the specific substrates and reaction conditions. While some combinations, like benzil, benzaldehyde, and ammonia, can give near-quantitative yields of the corresponding triphenylimidazole, other substrates may result in lower yields.[2] For the synthesis of imidazole-4-carboxylates, optimization of the reaction conditions would be necessary to achieve high efficiency.

Methodology 3: Iodine-Mediated Oxidative [4+1] Cyclization of Enamines

This modern approach provides a metal-free pathway to 2,5-disubstituted imidazole-4-carboxylic derivatives. The reaction utilizes readily available enamines and trimethylsilyl azide (TMSN₃) as the nitrogen source, with iodine acting as a mediator for the oxidative cyclization.

Scientific Principle and Rationale

The proposed mechanism for this formal [4+1] cycloamination involves a sequential removal of two nitrogen atoms from TMSN₃. The reaction is believed to proceed through the following key steps:

  • Formation of an Iodinated Intermediate: The enamine reacts with iodine to form an iodinated intermediate.

  • Radical Pathway: The reaction likely proceeds through a radical pathway initiated by the interaction of the enamine and iodine.

  • Cyclization and Aromatization: The intermediate undergoes cyclization with the nitrogen source, followed by aromatization to yield the imidazole-4-carboxylate.

This method is advantageous as it avoids the use of heavy metal catalysts and proceeds under relatively mild conditions. The use of TMSN₃ as the nitrogen source is a key feature of this protocol.

Iodine_Mediated_Cyclization cluster_start Starting Materials cluster_intermediates Key Steps cluster_end Final Product Enamine Enamine Iodinated_Intermediate Iodinated Intermediate Enamine->Iodinated_Intermediate + I2 TMSN3 TMSN3 Iodine Iodine Cyclization Cyclization Iodinated_Intermediate->Cyclization + TMSN3 (Radical Pathway) Imidazole Imidazole-4-carboxylate Cyclization->Imidazole Aromatization

Caption: Proposed workflow for the iodine-mediated synthesis of imidazole-4-carboxylates.

Detailed Experimental Protocol

Materials:

  • Enamine (0.2 mmol)

  • Trimethylsilyl azide (TMSN₃) (0.4 mmol)

  • Iodine (0.3 mmol)

  • Potassium carbonate (K₂CO₃) (0.4 mmol)

  • 1,2-Dimethoxyethane (DME) (2 mL)

  • Reaction vial with a magnetic stir bar

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial containing a magnetic stir bar, add the enamine (0.2 mmol), trimethylsilyl azide (0.4 mmol), iodine (0.3 mmol), and potassium carbonate (0.4 mmol).

  • Add 1,2-dimethoxyethane (2 mL) to the vial.

  • Seal the vial and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired imidazole-4-carboxylic derivative.

Quantitative Data Summary

This method has been shown to have a wide substrate scope with good to excellent yields.

EntryEnamine Substituent (R1)Enamine Substituent (R2)Yield (%)
1PhenylMethyl85
24-MethylphenylMethyl89
34-MethoxyphenylMethyl92
44-ChlorophenylMethyl78
5NaphthylMethyl82

Yields are for isolated products after chromatography.

Conclusion and Future Perspectives

The one-pot synthesis of imidazole-4-carboxylates is a rapidly evolving field, with modern methodologies offering significant advantages in terms of efficiency, diversity, and environmental impact. The microwave-assisted 1,5-electrocyclization and iodine-mediated oxidative cyclization represent state-of-the-art approaches for accessing these valuable compounds. While the classic Radziszewski reaction remains a viable option, its application to the direct synthesis of imidazole-4-carboxylates requires further exploration and optimization.

Future research in this area will likely focus on the development of even more sustainable and atom-economical methods. The use of flow chemistry, novel catalytic systems, and the expansion of the substrate scope of existing methods will continue to be key areas of investigation. The protocols and insights provided in this guide are intended to empower researchers to efficiently synthesize imidazole-4-carboxylates and to inspire further innovation in the field of heterocyclic chemistry.

References

  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208.
  • Radziszewski, B. (1882). Ueber die Constitution des Lophins und verwandter Verbindungen. Berichte der deutschen chemischen Gesellschaft, 15(2), 1493–1496.
  • Adib, M., Ansari, S., Feizi, S., Damavandi, J. A., & Mirzaei, P. (2009). A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Synlett, 2009(20), 3263–3266.
  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Gao, P., Chen, H., Bai, Z. J., Zhang, S., Zhao, M. N., Yang, D., ... & Wang, X. (2021). Iodine-Mediated Oxidative [4+1] Cyclization of Enamines with TMSN₃ for the Synthesis of 2,5-Disubstituted Imidazole-4-carboxylic Derivatives. The Journal of organic chemistry, 86(15), 10492–10500.
  • Zhang, Q. G., Xie, Y., Hu, J. G., Liu, J. M., Wang, J., Zhong, R., & Gao, Y. H. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611.
  • Li, Y., Qiu, J., Gao, P., Zhai, L., Bai, Z. J., & Chen, H. J. (2022). KI-Mediated Noble-Metal-Free Oxidative Cyclization of Enamines with tBuONO as an Aminating Reagent and Oxidant. The Journal of Organic Chemistry, 87(22), 15380–15388.
  • Crouch, R. D., Howard, J. L., Zile, J. L., & Barker, K. H. (2006). Microwave-Mediated Synthesis of Lophine: Developing a Mechanism To Explain a Product.
  • Candeias, N. R., Paterna, R., & Afonso, C. A. M. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1, 5-Electrocyclization of Azavinyl Azomethine Ylides.

Sources

Method

Revolutionizing Heterocyclic Synthesis: A Guide to Microwave-Assisted Preparation of Pyridinyl-Imidazole Derivatives

Introduction: The Imperative for Speed and Efficiency in Drug Discovery The pyridinyl-imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad sp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Speed and Efficiency in Drug Discovery

The pyridinyl-imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The urgent demand for novel drug candidates necessitates the rapid and efficient synthesis of diverse libraries of these compounds. Traditional synthetic methods, often reliant on conventional heating, are typically plagued by long reaction times, modest yields, and the generation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a green and highly efficient alternative that dramatically accelerates the drug discovery process.[1][2]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the principles, protocols, and practical applications of microwave-assisted synthesis for the preparation of pyridinyl-imidazole derivatives. We will delve into the mechanistic underpinnings of microwave heating, present detailed, field-proven protocols, and offer a comparative analysis against conventional methods, empowering you to harness the full potential of this powerful technology.

The Engine of Acceleration: Understanding Microwave-Assisted Synthesis

Unlike conventional heating, which relies on the slow and inefficient transfer of thermal energy from an external source through conduction and convection, microwave synthesis utilizes dielectric heating.[3] Microwave energy directly couples with polar molecules and ionic species within the reaction mixture, leading to rapid, uniform, and efficient heating throughout the sample volume.[4][5] This is primarily achieved through two mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents in our synthesis, possess permanent dipoles. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates significant molecular friction, resulting in a rapid increase in internal temperature.[4]

  • Ionic Conduction: If ionic species are present in the reaction mixture (e.g., catalysts or ionic intermediates), they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement generate heat.[4]

This direct and instantaneous heating mechanism is the key to the dramatic rate enhancements observed in microwave-assisted reactions, often reducing reaction times from hours to mere minutes.[6]

Core Synthetic Strategy: The Radziszewski Reaction for Pyridinyl-Imidazole Synthesis

A robust and versatile method for the synthesis of tri-substituted imidazoles is the Radziszewski reaction. This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[7] For the synthesis of our target pyridinyl-imidazole derivatives, we will utilize a modification of this classic reaction, employing pyridine-2-carbaldehyde as the aldehyde component.

Visualizing the Reaction Pathway

Radziszewski Reaction cluster_reactants Reactants cluster_process Reaction Benzil Benzil (1,2-Dicarbonyl) Diimine Diimine Intermediate Benzil->Diimine + 2 NH₃ PyridineCHO Pyridine-2-carbaldehyde (Aldehyde) CondensationProduct Cyclization Precursor PyridineCHO->CondensationProduct + Aldehyde AmmoniumAcetate Ammonium Acetate (Ammonia Source) AmmoniumAcetate->Diimine + 2 NH₃ Diimine->CondensationProduct Diimine->CondensationProduct + Aldehyde Product 2-(pyridin-2-yl)-4,5-diphenyl- 1H-imidazole CondensationProduct->Product Oxidative Cyclization Microwave Microwave Irradiation (Heat & Energy)

Caption: Generalized workflow for the Radziszewski synthesis of a pyridinyl-imidazole derivative.

The reaction is believed to proceed through the initial formation of a diimine intermediate from the condensation of benzil and ammonia (from ammonium acetate). This intermediate then condenses with pyridine-2-carbaldehyde, followed by cyclization and oxidation to yield the aromatic pyridinyl-imidazole product.[7]

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the microwave-assisted and conventional synthesis of a representative pyridinyl-imidazole derivative, allowing for a direct comparison of the two methods.

Target Molecule: 2-(pyridin-2-yl)-4,5-diphenyl-1H-imidazole

Materials and Reagents:

  • Pyridine-2-carbaldehyde (≥99%)

  • Benzil (≥98%)

  • Ammonium acetate (≥98%)

  • Glacial acetic acid (ACS grade)

  • Ethanol (95%)

  • Deionized water

  • Microwave reactor (e.g., Anton Paar Monowave series or similar)

  • Standard reflux apparatus (round-bottom flask, condenser, heating mantle)

  • TLC plates (silica gel 60 F254)

  • Silica gel for column chromatography

Protocol 1: Microwave-Assisted Synthesis (MAOS)
  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine pyridine-2-carbaldehyde (1.0 mmol, 107 mg), benzil (1.0 mmol, 210 mg), and ammonium acetate (5.0 mmol, 385 mg).

  • Solvent/Catalyst Addition: Add 3 mL of glacial acetic acid to the vial. Note: Acetic acid serves as both a solvent and a catalyst in this reaction.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 10 minutes. The pressure should be monitored and should not exceed 20 bar.

  • Work-up and Isolation: After the reaction is complete, allow the vial to cool to room temperature. Carefully uncap the vial in a fume hood. Pour the reaction mixture into 20 mL of ice-cold water.

  • Neutralization and Precipitation: Neutralize the solution by the slow addition of aqueous ammonia until the pH is approximately 7-8. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure 2-(pyridin-2-yl)-4,5-diphenyl-1H-imidazole.

Protocol 2: Conventional Synthesis (Conventional Heating)
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine pyridine-2-carbaldehyde (1.0 mmol, 107 mg), benzil (1.0 mmol, 210 mg), and ammonium acetate (5.0 mmol, 385 mg).

  • Solvent/Catalyst Addition: Add 10 mL of glacial acetic acid to the flask.

  • Heating: Heat the mixture to reflux (approximately 118°C) using a heating mantle and stir for 4 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the contents of the flask into 200 mL of ice-cold water.

  • Neutralization and Precipitation: Neutralize the solution by the slow addition of aqueous ammonia until the pH is approximately 7-8. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Data Presentation: A Head-to-Head Comparison

The advantages of microwave-assisted synthesis become strikingly clear when comparing key reaction parameters and outcomes with conventional heating methods.

ParameterMicrowave-Assisted SynthesisConventional SynthesisReference
Reaction Time 10 - 15 minutes4 - 24 hours[6][8][9]
Yield 85 - 95%60 - 80%[4][9]
Temperature 120°C (internal)~118°C (reflux)Protocol-derived
Energy Input Direct & EfficientIndirect & Inefficient[5]
Solvent Volume ReducedHigher[10]
Purity of Crude Product Generally HigherOften requires extensive purification[2]

This quantitative data underscores the transformative impact of microwave technology on the synthesis of pyridinyl-imidazole derivatives, offering significant improvements in speed, efficiency, and product quality.

Advanced Protocol: One-Pot, Multi-Component Synthesis of Fused Pyridinyl-Imidazoles

The efficiency of microwave synthesis can be further leveraged in one-pot, multi-component reactions to rapidly generate more complex fused heterocyclic systems. Here, we present a protocol for the synthesis of an imidazo[1,2-a]pyrimidine derivative, a scaffold of significant interest in medicinal chemistry.[1]

Target Molecule: A Tri/Tetrasubstituted Imidazo[1,2-a]pyrimidine-imidazole Hybrid

One_Pot_Synthesis Reactant1 Imidazo[1,2-a]pyrimidine -2-carbaldehyde Step1 Step 1: Imine Formation Reactant1->Step1 Microwave (e.g., 100W, 80°C, 30 min) Reactant2 Primary Amine Reactant2->Step1 Microwave (e.g., 100W, 80°C, 30 min) Reactant3 Benzil Reactant4 Ammonium Acetate Catalyst p-Toluenesulfonic acid Catalyst->Step1 Microwave (e.g., 100W, 80°C, 30 min) Solvent Ethanol Solvent->Step1 Microwave (e.g., 100W, 80°C, 30 min) Microwave Microwave Irradiation Microwave->Step1 Step2 Step 2: Imidazole Ring Formation Microwave->Step2 Step1->Step2 + Benzil + Ammonium Acetate Product Fused Pyridinyl-Imidazole Derivative Step2->Product Microwave (e.g., 200W, 100°C, 60-80 min)

Caption: Workflow for the one-pot, two-step synthesis of a fused pyridinyl-imidazole derivative.

Protocol 3: Microwave-Assisted One-Pot Synthesis of an Imidazo[1,2-a]pyrimidine-imidazole Hybrid
  • Step 1: Imine Formation

    • In a 10 mL microwave reaction vial, combine imidazo[1,2-a]pyrimidine-2-carbaldehyde (0.5 mmol), a primary amine (0.5 mmol), and p-toluenesulfonic acid (0.1 mmol) in 3 mL of ethanol.

    • Seal the vial and irradiate in the microwave reactor at 80°C for 30 minutes with a power of 100W.

  • Step 2: Imidazole Ring Formation

    • Cool the reaction vial to room temperature.

    • Add benzil (0.51 mmol) and ammonium acetate (2.55 mmol) to the reaction mixture.

    • Reseal the vial and irradiate at 100°C for 60-80 minutes with a power of 200W.

  • Work-up and Purification

    • After cooling, evaporate the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (20 mL) and wash with distilled water (20 mL).

    • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by column chromatography to yield the desired fused pyridinyl-imidazole derivative.[1]

This one-pot, sequential approach, enabled by the precise control of microwave heating, significantly streamlines the synthesis of complex heterocyclic scaffolds, saving time, reagents, and resources.[1]

Conclusion: A Paradigm Shift in Heterocyclic Chemistry

Microwave-assisted synthesis represents a paradigm shift in the preparation of pyridinyl-imidazole derivatives and other heterocyclic compounds. The technology's ability to dramatically reduce reaction times, improve yields, and facilitate the development of one-pot, multi-component reactions makes it an indispensable tool for modern drug discovery and development.[2][11] By embracing the principles and protocols outlined in this guide, researchers can accelerate their synthetic workflows, enhance laboratory efficiency, and contribute to the rapid discovery of the next generation of therapeutic agents.

References

  • BenchChem. (2025). A Comparative Guide to Pyridine Synthesis: Conventional Heating vs.
  • JETIR. (n.d.). Microwave Assisted One Pot Synthesis, Characterisation and Biological Evaluation of 2, 4, 5 – Triphenyl Imidazoles Using Glaci. JETIR.
  • Kushwaha, P., Chaurasiya, N., Verma, A., & Khan, D. (2025).
  • Kumar, R., & et al. (2025). A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. PubMed.
  • Karakaya, A., & et al. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • Zubair, T. (2024). Microwave-Assisted Green Synthesis of Spiroindolinopyranopyrazoles. ScholarWorks @ UTRGV.
  • MDPI. (2022). Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. MDPI.
  • Indian Academy of Sciences. (n.d.).
  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Wikipedia.
  • MDPI. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI.
  • Rasayan Journal of Chemistry. (n.d.). Microwave-Induced One-Pot Synthesis of 2,4,5-Triarylimidazoles Using Glyoxylic Acid as a Catalyst Under Solvent-Free Conditions. Rasayan Journal of Chemistry.
  • Swami, S., Sharma, N., Sharma, G., & Shrivastava, R. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing.
  • ResearchGate. (2025). (PDF) Microwave-assisted synthesis and thermal properties of 2,4,5-triphenyl-1-(4-(phenyldiazenyl)phenyl)-1h-imidazole.
  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry.
  • Chawla, A., Sharma, A., & Kumar Sharma, A. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica.
  • MDPI. (n.d.).
  • Semantic Scholar. (n.d.). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Semantic Scholar.
  • ResearchGate. (2025). ChemInform Abstract: Radziszewski Reaction: An Elegant, Easy, Simple and Efficient Method to Synthesise Imidazoles | Request PDF.
  • ACS Publications. (2026). Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. The Journal of Organic Chemistry.
  • Revistas Javeriana. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum.
  • Anton Paar Wiki. (n.d.). Microwave-assisted synthesis. Anton Paar Wiki.
  • NIH. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. NIH.
  • YouTube. (2020, March 22). Green Chemistry: Microwave assisted synthesis. YouTube.

Sources

Application

Use of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid as a synthetic building block.

This guide details the technical application of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid (CAS: 1339544-04-5), a versatile bifunctional building block used in the synthesis of Metal-Organic Frameworks (MOFs) and ph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid (CAS: 1339544-04-5), a versatile bifunctional building block used in the synthesis of Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates.

Introduction & Chemical Identity

1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid is a rigid, nitrogen-rich heterocyclic building block. Its structure features two distinct donor sites: a monodentate pyridine nitrogen and a potentially bidentate/bridging carboxylate group on the imidazole ring. This bifunctionality makes it an ideal ligand for constructing coordination polymers and a valuable scaffold in medicinal chemistry for targeting kinase interactions.

Key Technical Specifications
PropertySpecification
Chemical Name 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid
CAS Number 1339544-04-5
Molecular Formula C₉H₇N₃O₂
Molecular Weight 189.17 g/mol
Structure Pyridine ring attached to N1 of imidazole; Carboxylic acid at C4.[1][2][3][4][5][6][7][8][9][10][11]
pKa (Predicted) ~3.5 (COOH), ~5.2 (Pyridine-N), ~6.8 (Imidazole)
Solubility Low in water/DCM; Soluble in DMSO, DMF, dilute acid/base.
Appearance Off-white to pale yellow solid.

Synthetic Utility & Mechanism

A. In Metal-Organic Frameworks (MOFs)

This molecule acts as a heterotopic linker . Unlike symmetric dicarboxylates (e.g., terephthalic acid), the 1-(pyridin-4-yl)-imidazole motif induces structural asymmetry.

  • Coordination Modes: The pyridine nitrogen typically coordinates to soft/borderline metals (Zn, Cd, Cu), while the carboxylate binds to hard metal clusters.

  • Topology Control: The angle between the pyridine vector and the carboxylate vector (~120-140°) prevents the formation of simple linear chains, promoting the assembly of 2D sheets or 3D porous networks.

B. In Medicinal Chemistry

As a pharmaceutical intermediate, the compound serves as a scaffold for bi-aryl systems . The carboxylic acid allows for amide coupling to diversify the "tail" of the molecule, while the pyridine-imidazole core mimics the adenine ring of ATP, making it a privileged structure for kinase inhibitor design.

Protocol 1: Synthesis of the Building Block

Note: While commercially available, in-house synthesis allows for scale-up and derivatization. This protocol is based on nucleophilic aromatic substitution (SₙAr).

Workflow Diagram

Synthesis Start Ethyl 1H-imidazole-4-carboxylate Intermediate Ethyl 1-(pyridin-4-yl)-imidazole-4-carboxylate Start->Intermediate DMF, 100°C, 16h Reagent 4-Fluoropyridine HCl + Cs2CO3 Reagent->Intermediate Product 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid Intermediate->Product Hydrolysis, pH adjust Hydrolysis LiOH / THF / H2O

Figure 1: Synthetic route for the preparation of the target acid from ethyl imidazole-4-carboxylate.

Step-by-Step Methodology

Phase A: N-Arylation (Coupling)

  • Reagents: Dissolve Ethyl 1H-imidazole-4-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (2.0 eq). Stir at room temperature for 15 minutes to deprotonate the imidazole N-H.

  • Coupling: Add 4-Fluoropyridine Hydrochloride (1.1 eq).

  • Reaction: Heat the mixture to 100°C under nitrogen for 16 hours.

    • Mechanism:[4][11][12] The imidazole nitrogen attacks the electron-deficient 4-position of the pyridine ring (SₙAr mechanism).

  • Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[12] Purify via flash chromatography (DCM/MeOH gradient).

Phase B: Hydrolysis (Deprotection)

  • Dissolution: Dissolve the intermediate ester in a 3:1 mixture of THF:Water.

  • Saponification: Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq). Stir at RT for 4–6 hours.

  • Isolation: Acidify the reaction mixture to pH ~4 using 1M HCl. The product, 1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid , will precipitate as a zwitterionic solid.

  • Purification: Filter the solid, wash with cold water and diethyl ether. Dry under vacuum at 50°C.

Protocol 2: Application in MOF Synthesis

This protocol describes the solvothermal synthesis of a Zinc(II) coordination polymer using the ligand.

Experimental Setup
  • Metal Source: Zn(NO₃)₂·6H₂O or Zn(OAc)₂.

  • Ligand: 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid (PyIm-4-COOH).

  • Solvent System: DMF/Ethanol/Water (critical for solubility and crystal growth).

Step-by-Step Methodology
  • Preparation: In a 20 mL scintillation vial, dissolve PyIm-4-COOH (0.1 mmol, 18.9 mg) in DMF (2 mL). Sonicate until clear.

  • Metal Addition: Add a solution of Zn(NO₃)₂·6H₂O (0.1 mmol, 29.7 mg) in Ethanol/Water (1:1 v/v, 2 mL).

  • Mixing: Stir the mixture for 10 minutes. If precipitate forms, add drops of dilute HNO₃ until clear (pH adjustment modulates deprotonation rate).

  • Thermal Treatment: Seal the vial (or transfer to a Teflon-lined autoclave) and heat at 100°C for 48–72 hours.

  • Cooling: Cool to room temperature at a rate of 5°C/hour (slow cooling promotes single-crystal growth).

  • Harvesting: Filter the resulting colorless block crystals. Wash with DMF and Ethanol.

Self-Validating Check:

  • Success Indicator: Formation of defined crystals rather than amorphous powder.

  • Validation: Powder X-Ray Diffraction (PXRD) should show sharp peaks distinct from the starting ligand.

Protocol 3: Medicinal Chemistry Derivatization

Amide coupling to generate a library of bioactive compounds.

Workflow Diagram

MedChem Ligand 1-(Pyridin-4-yl)-1H-imidazole-4-COOH Activation Activation: HATU + DIPEA Ligand->Activation DMF, 0°C Coupling Amide Bond Formation Activation->Coupling Amine R-NH2 (Diverse Amines) Amine->Coupling Final Target Amide Scaffold Coupling->Final RT, 12h

Figure 2: Standard amide coupling workflow for derivatizing the carboxylic acid moiety.

Step-by-Step Methodology
  • Solubilization: Dissolve PyIm-4-COOH (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at 0°C for 30 minutes.

    • Note: The solution may turn yellow upon activation.

  • Amine Addition: Add the desired Primary/Secondary Amine (1.1 eq).

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid/HATU byproducts) and brine.

  • Purification: Reverse-phase HPLC is recommended if the product is polar; otherwise, silica flash chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Poor Solubility Zwitterionic nature of the core.Use DMSO or DMF as the primary solvent. For NMR, use DMSO-d6 with a drop of DCl or NaOD to shift equilibrium.
No Crystals in MOF Synthesis Fast precipitation due to rapid deprotonation.Lower the pH slightly with dilute acid before heating, or use a solvent with a higher boiling point (e.g., DEF).
Low Yield in Coupling Pyridine nitrogen interfering with activation.Ensure at least 3.0 equivalents of base (DIPEA) are used to neutralize the HCl salt if starting from the hydrochloride form.

References

  • Synthesis of Imidazole-Carboxylates via SₙAr: Compounds and uses thereof. WO2020160180A1. (2020).

  • General MOF Synthesis with Imidazole Ligands: Wang, S., et al. "Syntheses, crystal structures of two coordination polymers constructed from imidazole-based dicarboxylate ligands." Inorganic Chemistry Communications, 30, 115-119 (2013).[10] [10]

  • Chemical Properties & CAS Data: PubChem Compound Summary for Imidazole-4-carboxylic acid derivatives.

  • Commercial Availability & Specifications: 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid (CAS 1339544-04-5).[2][5] ChemScene / Sigma-Aldrich Catalogs.

Sources

Method

The Pivotal Role of Pyridinyl-Imidazole Compounds in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Versatility of the Pyridinyl-Imidazole Scaffold The pyridinyl-imidazole scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyridinyl-Imidazole Scaffold

The pyridinyl-imidazole scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents.[1][2] The unique electronic properties and conformational flexibility of this heterocyclic system allow for precise interactions with a multitude of biological targets, making it a cornerstone in the development of novel drugs for a range of diseases.[3] This guide provides an in-depth exploration of the applications of pyridinyl-imidazole compounds, with a particular focus on their roles as kinase inhibitors in oncology and neurodegenerative disorders. We will delve into the mechanistic rationale behind their use, provide detailed protocols for their synthesis and biological evaluation, and present key data to inform future drug discovery efforts.

Therapeutic Applications of Pyridinyl-Imidazole Compounds

The therapeutic potential of pyridinyl-imidazole derivatives is expansive, with significant research highlighting their efficacy as anti-cancer, anti-inflammatory, and neuroprotective agents.[1][4][5] The core structure can be readily modified, allowing for the fine-tuning of pharmacological properties to achieve desired potency and selectivity.[6]

Anti-Cancer Applications

In the realm of oncology, pyridinyl-imidazole compounds have emerged as potent inhibitors of various protein kinases that are critical for cancer cell proliferation and survival.[4][6]

  • p38 MAPK Inhibition: The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines.[7][8] Its aberrant activation is implicated in tumor progression and resistance to therapy. Pyridinyl-imidazole compounds, most notably SB203580, were among the first potent and selective inhibitors of p38 MAPK to be identified.[9][10] These compounds act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream targets.[11][12] This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[13]

  • CDK9 Inhibition: Cyclin-dependent kinase 9 (CDK9) is a crucial regulator of transcription elongation.[14] Its inhibition represents a promising therapeutic strategy for cancers that are dependent on the continuous expression of anti-apoptotic proteins and oncogenes. Several research groups have developed pyridinyl-imidazole-based CDK9 inhibitors with high potency.[15][16] For instance, compound LB-1, derived from an imidazole[1,2-a] pyridine skeleton, exhibited a highly selective CDK9 inhibitory activity with an IC50 value of 9.22 nM and induced apoptosis in colorectal cancer cell lines.[14][15]

Neurodegenerative Disease Applications

The role of pyridinyl-imidazole compounds extends to the complex landscape of neurodegenerative diseases, where kinase signaling pathways are often dysregulated.[5][17]

  • Alzheimer's and Parkinson's Disease: Various imidazopyridine derivatives have been investigated as modulators of targets implicated in Alzheimer's and Parkinson's diseases.[5] These targets include enzymes like β-secretase and receptors such as serotonin and dopamine receptors.[5] The ability of these compounds to cross the blood-brain barrier and engage with central nervous system targets makes them attractive candidates for further development.

Key Biological Targets and Signaling Pathways

The efficacy of pyridinyl-imidazole compounds is rooted in their ability to modulate specific signaling pathways. The p38 MAPK pathway is a prime example.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a tiered kinase cascade activated by cellular stresses and inflammatory signals.[18][19] Activation of this pathway leads to the phosphorylation of a variety of downstream substrates, influencing processes such as inflammation, cell cycle regulation, and apoptosis.[8][18]

p38_MAPK_pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Receptor Receptor Stress->Receptor Cytokines Cytokines Cytokines->Receptor MAP3K MAP3K Receptor->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Pyridinyl_Imidazole Pyridinyl-Imidazole Compound (e.g., SB203580) Pyridinyl_Imidazole->p38_MAPK Gene_Expression Gene Expression (Inflammation, Apoptosis, Cell Cycle) Transcription_Factors->Gene_Expression

Caption: p38 MAPK Signaling Pathway Inhibition.

Experimental Protocols

To facilitate research in this area, we provide detailed, step-by-step protocols for the synthesis of a representative pyridinyl-imidazole compound and for key biological assays to evaluate its activity.

Synthesis of Imidazo[1,2-a]pyridines

The following is a general and efficient protocol for the synthesis of imidazo[1,2-a]pyridine derivatives, a common core structure in this class of compounds.[1][11]

synthesis_workflow Start Start Reactants 2-aminopyridine (1 mmol) Substituted phenacyl bromide (1 mmol) Iodine (20 mol%) Start->Reactants Reaction Add reactants to cyclohexane (2 mL) Stir at 60°C for 15 min Reactants->Reaction Workup Dilute with water (30 mL) Extract with ethyl acetate Reaction->Workup Purification Dry organic layer (Na2SO4) Concentrate under reduced pressure Column chromatography Workup->Purification Product Imidazo[1,2-a]pyridine Product Purification->Product

Caption: Synthesis Workflow for Imidazo[1,2-a]pyridines.

Step-by-Step Protocol:

  • To a 25-mL round-bottom flask, add 2-aminopyridine (0.25 mmol), the desired substituted acetophenone (0.25 mmol), iodine (20 mol%, 13 mg), and cyclohexane (2 mL).[11]

  • Stir the reaction mixture at 60°C for 15 minutes.[11]

  • After the reaction is complete (monitored by TLC), dilute the mixture with 30 mL of water.[11]

  • Extract the aqueous layer with ethyl acetate.[11]

  • Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4) and concentrate under reduced pressure.[11]

  • Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired imidazo[1,2-a]pyridine derivative.[11]

In Vitro Kinase Inhibition Assay (p38 MAPK)

This protocol describes a non-radioactive method to determine the inhibitory activity of a compound against p38 MAPK.[18]

kinase_assay_workflow Start Start IP Immunoprecipitate activated p38 MAPK from cell lysate using an anti-phospho-p38 antibody. Start->IP Kinase_Reaction Incubate IP pellets with: - Kinase Buffer - ATF-2 fusion protein (substrate) - ATP (100 µM) - Test compound or vehicle (DMSO) IP->Kinase_Reaction Detection Terminate reaction Run Western blot to detect phosphorylated ATF-2 (p-ATF-2) Kinase_Reaction->Detection Analysis Quantify p-ATF-2 levels Calculate IC50 value Detection->Analysis End Results Analysis->End

Caption: p38 MAPK Inhibition Assay Workflow.

Step-by-Step Protocol:

  • Cell Lysate Preparation: Prepare cell lysates from cells stimulated to activate the p38 MAPK pathway (e.g., with UV radiation or sorbitol treatment).[18][20]

  • Immunoprecipitation: Incubate the cell lysate with an immobilized anti-phospho-p38 MAPK antibody overnight to selectively capture the activated kinase.[18]

  • Kinase Reaction:

    • Wash the immunoprecipitated pellets.

    • Resuspend the pellets in kinase buffer containing 1 µg of ATF-2 fusion protein (as a substrate) and 100 µM of ATP.[18]

    • Add the pyridinyl-imidazole test compound at various concentrations (or DMSO as a vehicle control).

    • Incubate the reaction at 30°C for 30 minutes.

  • Detection:

    • Terminate the reaction by adding SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Perform a Western blot using an antibody specific for phospho-ATF-2 (Thr71) to detect the product of the kinase reaction.[18]

  • Data Analysis:

    • Quantify the band intensities for phospho-ATF-2.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[21][22]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[19]

  • Compound Treatment: Treat the cells with various concentrations of the pyridinyl-imidazole compound for the desired duration (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[22]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Data Summary: Inhibitory Potency of Pyridinyl-Imidazole Compounds

The following table summarizes the reported IC50 values for representative pyridinyl-imidazole compounds against key kinase targets.

CompoundTarget KinaseIC50 (nM)Cell LineReference
SB203580p38α MAPK50-
SB203580p38β2 MAPK500-
SB202190PIKfyve355In vitro[23]
Compound AA6p38 MAPK403.57-[9]
LB-1CDK99.22HCT116[14][15]
Compound 1dCDK9180-[24]
DinaciclibCDK94-[25]
FlavopiridolCDK93-[25]

Conclusion and Future Directions

Pyridinyl-imidazole compounds represent a highly valuable and versatile scaffold in drug discovery. Their proven efficacy as potent and selective kinase inhibitors has paved the way for the development of novel therapies for cancer and neurodegenerative diseases. The synthetic accessibility of this core structure allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the development of next-generation pyridinyl-imidazole derivatives with improved safety profiles and the ability to overcome drug resistance. Furthermore, the exploration of their potential in other therapeutic areas where kinase signaling plays a critical role is a promising avenue for continued investigation.

References

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Google Scholar.
  • Pyridine and pyridine-fused ring systems are ubiquitous in medicinal research... (n.d.). ResearchGate.
  • Imidazole-Pyridine Hybrids as Potent Anti-cancer Agents. (n.d.). ResearchGate.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022, September 17). Google Scholar.
  • Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site. (2025, August 6). Google Scholar.
  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023, May 12). PubMed Central.
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021, January 20). Letters in Applied NanoBioScience.
  • Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. (2023, October 19). ACS Omega.
  • Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. (n.d.). RSC Publishing.
  • Pyridinyl imidazole p38 mitogen-activated protein kinase (MAPK)... (n.d.). ResearchGate.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). ACS Omega.
  • MTT assay protocol. (n.d.). Abcam.
  • The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase. (n.d.). PubMed.
  • Pharmacological Inhibition of p38 MAPK by SB203580 Increases Resistance to Carboplatin in A2780cp Cells and Promotes Growth in Primary Ovarian Cancer Cells. (n.d.). MDPI.
  • Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. (n.d.). RSC Publishing.
  • Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: Design, synthesis and biological evaluation. (2025, November 1). ResearchGate.
  • Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. (n.d.). PubMed Central.
  • The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research. (n.d.). PubMed Central.
  • p38 MAPK Signaling. (n.d.). Cell Signaling Technology.
  • Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. (2019, November 1). PubMed.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). PubMed Central.
  • The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages. (n.d.). PubMed Central.
  • Application Note: Protocol for Testing the Neuroprotective Effects of Garbanzol. (n.d.). Benchchem.
  • Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. (n.d.). International Journal of Medical Pharmaceutical and Health Sciences.
  • Multi target-directed imidazole derivatives for neurodegenerative diseases. (n.d.). ResearchGate.
  • p38 MAPK Activity Assay Kit (CS0250). (n.d.). Sigma-Aldrich.
  • p38 MAP Kinase Assay Kit (Nonradioactive). (n.d.). Cell Signaling Technology.
  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf.
  • SB 203580. (n.d.). Tocris Bioscience.
  • Mechanisms and functions of p38 MAPK signalling. (2010, August 1). PubMed.
  • New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. (2023, July 18). PubMed Central.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Google Scholar.
  • Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network. (2024, May 15). bioRxiv.
  • Neuronal Protective Effect of Nosustrophine in Cell Culture Models. (2023, July 17). Xia & He Publishing.
  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2025, April 7). PubMed Central.
  • Cell Viability Assay (MTT Assay) Protocol. (2023, October 20). Google Scholar.
  • Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site. (2025, August 6). Google Scholar.
  • SB203580. (n.d.). Cell Signaling Technology.
  • Cell death assays for neurodegenerative disease drug discovery. (n.d.). PubMed Central.
  • Targeting CDK9 for the Treatment of Glioblastoma. (n.d.). MDPI.

Sources

Application

Protocol for enzyme inhibition assays using 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid.

Topic: Protocol for Enzyme Inhibition Assays using 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid Content Type: Application Note & Detailed Protocol Audience: Drug Discovery Scientists, Enzymologists, and Biochemists Fo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Enzyme Inhibition Assays using 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid Content Type: Application Note & Detailed Protocol Audience: Drug Discovery Scientists, Enzymologists, and Biochemists

Focusing on 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid as a Model Thromboxane Synthase (TXAS) Inhibitor

Abstract & Introduction

The compound 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid (CAS: 1339544-04-5) represents a classic pharmacophore in medicinal chemistry: a nitrogen-containing heterocycle (imidazole) linked to an aromatic system (pyridine) with an acidic tail.[1][2] This structure is highly characteristic of Type II Heme-Coordinating Inhibitors , specifically targeting enzymes like Thromboxane A2 Synthase (TXAS/CYP5A1) and various Cytochrome P450 (CYP) isoforms.

In drug development, this molecule serves as an excellent probe for investigating metal-ligand interactions within enzyme active sites. The imidazole nitrogen coordinates directly with the heme iron (Fe), displacing the activated water molecule required for catalysis, while the carboxylic acid moiety provides electrostatic anchoring to polar residues (typically Arginine or Lysine) at the active site entrance.

This application note details the protocol for characterizing this inhibition mechanism, focusing on two complementary assays:

  • Optical Difference Spectroscopy: To validate physical binding to the heme iron.

  • Functional Enzymatic Assay: To determine the IC50 against TXAS using an ELISA-based readout of Thromboxane B2 (TXB2).

Compound Handling & Preparation[3]

Scientific Rationale: The dual nature of this compound (basic pyridine/imidazole and acidic carboxylate) creates solubility challenges at neutral pH. Proper buffering is critical to prevent micro-precipitation which can artificially inflate IC50 values (a common "false positive" in screening).

ParameterSpecificationExpert Tip
Molecular Weight 189.17 g/mol
Solubility DMSO (up to 50 mM)Avoid unbuffered aqueous stock solutions. The zwitterionic character may reduce solubility in pure water.
Storage -20°C (Desiccated)Hygroscopic. Warm to RT before opening to prevent condensation.
Working Buffer 100 mM Potassium Phosphate, pH 7.4Phosphate is preferred over TRIS for heme assays as TRIS can occasionally interfere with heme spectra.

Preparation Protocol:

  • Stock Solution: Dissolve solid compound in 100% DMSO to a concentration of 10 mM . Vortex vigorously.

  • Verification: Visually inspect for clarity. If particles persist, sonicate for 5 minutes at 40 kHz.

  • Serial Dilution: Prepare 1000x stocks in DMSO first, then dilute 1:1000 into the assay buffer to keep final DMSO constant at 0.1%.

Assay Principle & Mechanism

The inhibition mechanism relies on the Type II Binding mode.[3] The unprotonated nitrogen of the imidazole ring acts as a strong field ligand, coordinating to the ferric (Fe3+) heme iron. This binding induces a spin-state change in the heme iron from high-spin to low-spin, resulting in a characteristic spectral shift.

Mechanism Diagram

HemeInhibition cluster_legend Mechanism: Direct Heme Ligation Enzyme Resting Enzyme (Fe3+ - H2O) Complex_ES Enzyme-Substrate Complex Enzyme->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (Type II) Enzyme->Complex_EI + Inhibitor (N-Fe Coordination) Substrate Substrate (PGH2) Inhibitor Inhibitor (Imidazole-Pyridine) Product Product (TXA2 -> TXB2) Complex_ES->Product Catalysis Complex_EI->Enzyme Reversible (Slow Off-rate) MechanismNote The imidazole nitrogen displaces the axial water ligand, locking the iron in a low-spin state and blocking O2 activation.

Caption: Mechanism of Action.[1][2][4][5][6][7][8][9][10][11][12][13] The inhibitor competes directly with the substrate/oxygen for the Heme Iron coordination site.

Protocol A: Spectral Binding Assay (Type II)

Objective: Confirm direct interaction with the heme cofactor and determine the spectral dissociation constant (


).

Materials:

  • Recombinant Human Thromboxane Synthase (TXAS) or CYP microsomes (1 µM CYP content).

  • Dual-beam UV-Vis Spectrophotometer (or plate reader with spectral scanning).

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Baseline Correction: Fill both reference and sample cuvettes with 1.0 mL of Enzyme Solution (0.5 µM enzyme in 100 mM K-Phosphate, pH 7.4). Record a baseline scan (350–500 nm).

  • Titration:

    • Add inhibitor (from DMSO stock) to the Sample cuvette in small increments (0.5 µL).

    • Add an equivalent volume of pure DMSO to the Reference cuvette to correct for solvent effects.

    • Concentration Range: 0.1 µM to 50 µM.

  • Measurement: Mix gently by inversion. Scan absorbance from 350 nm to 500 nm after each addition.

  • Data Interpretation:

    • Type II Spectrum: Look for a trough (minimum) at ~390-410 nm and a peak (maximum) at ~425-435 nm . This confirms nitrogen coordination.

    • Calculation: Plot the difference in absorbance (

      
      ) vs. [Inhibitor]. Fit to the Michaelis-Menten hyperbolic equation to determine 
      
      
      
      .
Protocol B: Functional Inhibition Assay (TXAS Activity)

Objective: Determine the IC50 of the compound against Thromboxane Synthase activity. Challenge: The substrate, Prostaglandin H2 (PGH2), is chemically unstable (


 min at 37°C).
Solution:  Perform the reaction on ice (or for a very short time) and stabilize the product immediately.

Materials:

  • Enzyme: Recombinant TXAS or Human Platelet Microsomes.

  • Substrate: PGH2 (stabilized in acetone, store at -80°C).

  • Detection: TXB2 ELISA Kit (TXA2 hydrolyzes rapidly to stable TXB2).

  • Stop Solution: 1M Citric Acid (pH 3.0) with Indomethacin (10 µM) to stop any residual COX activity if using crude microsomes.

Experimental Workflow:

AssayWorkflow Start Start Prep 1. Reagent Prep (Keep PGH2 on Dry Ice) Start->Prep Incubate 2. Pre-Incubation Enzyme + Inhibitor (10 min @ 4°C) Prep->Incubate Reaction 3. Reaction Start Add PGH2 (Final 1-5 µM) (Incubate 1-2 min @ 25°C) Incubate->Reaction Stop 4. Termination Add Citric Acid/Indomethacin Reaction->Stop Neutralize 5. Neutralization Dilute for ELISA (pH 7.4) Stop->Neutralize Readout 6. Quantification TXB2 ELISA Neutralize->Readout

Caption: Step-by-step workflow for the Thromboxane Synthase Inhibition Assay.

Detailed Steps:

  • Pre-Incubation:

    • In a 96-well plate, mix 45 µL of Enzyme Solution (0.1 mg/mL microsomes) with 5 µL of Inhibitor (various concentrations).

    • Incubate for 10 minutes at 4°C. Why? Allows the inhibitor to access the active site before the unstable substrate is introduced.

  • Reaction:

    • Rapidly add 50 µL of PGH2 substrate (diluted in ice-cold buffer immediately before use; final concentration ~2 µM).

    • Incubate for exactly 2 minutes at room temperature (25°C).

  • Termination:

    • Quench reaction immediately by adding 100 µL of Stop Solution (1M Citric Acid). This lowers pH and denatures the enzyme.

    • Critical: Allow the samples to sit for 30 minutes. This ensures quantitative conversion of any remaining unstable TXA2 into the stable metabolite TXB2 for detection.

  • Quantification:

    • Dilute samples 1:50 or 1:100 into the ELISA Assay Buffer (to neutralize pH).

    • Run standard Competitive ELISA for TXB2 according to kit manufacturer instructions.

Data Analysis & Troubleshooting

Calculating IC50: Normalize the ELISA signal (Optical Density) to % Activity:



Note: Since ELISA is competitive, lower OD often means higher TXB2. Ensure you inverse the logic if using raw OD.

Troubleshooting Table:

IssueProbable CauseCorrective Action
High Background in Blank Spontaneous PGH2 degradationPGH2 degrades to PGE2/PGD2 naturally, but some TXB2 may form chemically. Use fresh PGH2 and keep strictly on ice.
No Inhibition Observed Substrate concentration too highIf [S] >> Km, competitive inhibitors are less effective. Ensure PGH2 is near Km (~2-5 µM).
Precipitation Low solubility at neutral pHThe carboxylic acid may precipitate if the stock is too acidic. Ensure final assay buffer has sufficient capacity (100 mM).
Variable Replicates PGH2 instabilityUse a multi-channel pipette to start/stop reactions simultaneously. Do not process more than one plate at a time.
References
  • Heme-Coordination Mechanism

    • Title: "Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions."[3]

    • Source: PubMed (Drug Metab Dispos).
    • URL:[Link]

  • Thromboxane Synthase Inhibition

    • Title: "Selective thromboxane synthetase inhibitors.[2][13] 4. 2-(1H-imidazol-1-ylmethyl) carboxylic acids..."

    • Source: Journal of Medicinal Chemistry.[13]

    • URL:[Link]

  • General Imidazole Pharmacology

    • Title: "Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes."[3][6]

    • Source: ResearchG
    • URL:[Link]

  • Compound Data: Title: "1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid (CAS 1339544-04-5)" Source: ChemScene.

Sources

Method

Application Note: Analytical Characterization of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid

Introduction & Physicochemical Profile[1][2][3][4][5] 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid (CAS: 1339544-04-5) is a critical heterocyclic intermediate, often employed in the synthesis of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Profile[1][2][3][4][5]

1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid (CAS: 1339544-04-5) is a critical heterocyclic intermediate, often employed in the synthesis of kinase inhibitors and bioactive coordination polymers. Its structure features an imidazole ring substituted at the N1 position with a 4-pyridyl group and at the C4 position with a carboxylic acid moiety.

Chemical Structure & Properties[5]
  • Formula: C₉H₇N₃O₂

  • Molecular Weight: 189.17 g/mol [1]

  • Appearance: White to off-white solid.

  • Solubility Profile:

    • High: DMSO, Dimethylformamide (DMF).

    • Moderate: Methanol (pH dependent).[2][3]

    • Low: Water (at isoelectric point, approx pH 4-5).

    • pH Dependency: Amphoteric nature allows solubility enhancement in acidic (pH < 2) or basic (pH > 8) aqueous media.

Analytical Challenges

The molecule presents a "Zwitterionic Trap" during chromatography:

  • Amphoteric Nature: Contains a basic pyridine nitrogen (

    
    ), a weakly basic imidazole nitrogen, and an acidic carboxyl group (
    
    
    
    ).
  • Polarity: High polarity leads to poor retention on standard C18 columns, often eluting in the void volume (

    
    ).
    
  • Peak Tailing: Interaction between the basic nitrogen and residual silanols on silica columns causes severe tailing.

Protocol 1: Chromatographic Purity Profiling (HPLC/UPLC)

Two methods are proposed: Method A (Reverse Phase - Aqueous Stable) for general purity and assay, and Method B (HILIC) for polar impurity profiling.

Method A: Reverse Phase (AQ-C18) - Primary Release Method

This method utilizes a "Polar-Embedded" or "Aqueous Stable" C18 column to retain the polar analyte while using a low pH buffer to keep the basic nitrogens protonated and the carboxylic acid neutral/protonated, driving partitioning into the stationary phase.

System Suitability:

  • Column: Waters Atlantis T3 C18 (4.6 x 150 mm, 3 µm) or Phenomenex Luna Omega Polar C18.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp: 30°C.

  • Detection: UV at 260 nm (Pyridine

    
    ) and 220 nm.
    

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate
2.0955Isocratic Hold (to retain polar salts)
12.04060Linear Gradient
15.0595Wash
15.1955Re-equilibration
20.0955End

Critical Technical Note: Standard C18 columns (e.g., Symmetry C18) will likely result in "phase collapse" (dewetting) at 95% aqueous conditions. Ensure the chosen column is rated for 100% aqueous stability.

Method B: HILIC (Hydrophilic Interaction LC) - Orthogonal Method

Use this method if Method A fails to separate very polar synthetic precursors (e.g., unreacted imidazole-4-carboxylic acid).

  • Column: Waters XBridge Amide or TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: 85% Acetonitrile / 15% Water (containing 10 mM Ammonium Acetate, pH 5.5).

  • Mechanism: Partitioning into the water-enriched layer on the silica surface.

  • Retention Order: The most polar impurities will elute last, opposite to RP-HPLC.

Protocol 2: Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is required due to solubility.
Expected Chemical Shifts (

, ppm):
  • 13.0 - 12.0: Broad singlet (1H, -COOH ). Note: May be invisible if trace water is present.

  • 8.7 - 8.6: Doublet (2H, Pyridine C2/C6-H ,

    
     Hz). Deshielded by ring nitrogen.
    
  • 8.4 - 8.3: Singlet (1H, Imidazole C2-H ).

  • 8.2 - 8.1: Singlet (1H, Imidazole C5-H ).

  • 7.8 - 7.7: Doublet (2H, Pyridine C3/C5-H ,

    
     Hz).
    
Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Parent Ion:

    
     m/z.
    
  • Fragmentation Pattern (MS/MS):

    • Loss of

      
       (
      
      
      
      ): m/z ~146.
    • Cleavage of Pyridine-Imidazole bond (rare, high energy).

Protocol 3: Solid-State Characterization

Drug substance stability relies on polymorphic form control.

  • X-Ray Powder Diffraction (XRPD):

    • Scan range: 2

      
       = 3° to 40°.
      
    • Purpose: Distinguish between amorphous (halo pattern) and crystalline forms. Zwitterionic hydrates often show distinct sharp peaks at low angles.

  • Thermal Analysis (DSC/TGA):

    • TGA: Check for weight loss < 100°C (Surface water) vs. 100-150°C (Lattice water/solvents).

    • DSC: Look for melting endotherm. Warning: Carboxylic acids may decarboxylate upon melting; verify decomposition using TGA overlay.

Method Development Decision Tree

The following diagram illustrates the logical flow for selecting the optimal separation strategy based on the compound's behavior.

MethodDevelopment Start START: Analyte Characterization (Zwitterionic, Polar) SolubilityCheck Solubility Check (Water pH 3-8) Start->SolubilityCheck RP_Screen Screening: AQ-C18 Column (pH 2.5, 95% Aqueous) SolubilityCheck->RP_Screen Dissolve in DMSO/Water Decision1 Retention k' > 2? RP_Screen->Decision1 OptimizeRP Optimize RP Method (Gradient Slope, Temp) Decision1->OptimizeRP Yes (Retained) HILIC_Switch Switch to HILIC Mode (Amide Column, ACN > 80%) Decision1->HILIC_Switch No (Elutes in Void) IonPair Alternative: Ion-Pairing (Add Hexanesulfonate) Decision1->IonPair Partial Retention (Poor Peak Shape) FinalMethod Final Validated Method OptimizeRP->FinalMethod HILIC_Switch->FinalMethod IonPair->FinalMethod

Figure 1: Decision tree for chromatographic method selection, prioritizing Aqueous Stable Reverse Phase (AQ-C18) before moving to HILIC or Ion-Pairing.

References

  • PubChem. 1H-Imidazole-4-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Sielc Technologies. HPLC Separation of Pyridinecarboxylic Acids. Application Note. Available at: [Link]

  • Helix Chromatography. HPLC Methods for Analysis of Pyridine and Isomers. Available at: [Link]

  • Rezaei-Sameti, M. (2012). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters. Asian Journal of Chemistry.[4] Available at: [Link]

  • Chromatography Forum. HPLC Method for Imidazole (Discussion on HILIC vs RP). Available at: [Link]

Sources

Application

HPLC analysis method for imidazole carboxylic acids.

Application Note: HPLC Analysis of Imidazole Carboxylic Acids Executive Summary & Scientific Rationale Imidazole carboxylic acids (e.g., Imidazole-4-carboxylic acid, Imidazole-2-carboxylic acid) represent a distinct chro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Analysis of Imidazole Carboxylic Acids

Executive Summary & Scientific Rationale

Imidazole carboxylic acids (e.g., Imidazole-4-carboxylic acid, Imidazole-2-carboxylic acid) represent a distinct chromatographic challenge due to their amphoteric nature and high polarity.[1] These molecules possess a basic imidazole nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) and an acidic carboxylic group (

).
  • The "Dead Volume" Problem: On standard C18 columns at neutral pH, these compounds exist largely as zwitterions (net charge ~0) or highly polar ions, resulting in elution near the void volume (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) with poor resolution and peak tailing due to secondary silanol interactions.
    
  • The Solution Architecture: This guide presents two validated pathways:

    • RP-IPC (Reversed-Phase Ion-Pairing Chromatography): The "Gold Standard" for QC environments requiring robust UV detection.[1] It utilizes anionic surfactants to retain the positively charged imidazole moiety.[1]

    • HILIC (Hydrophilic Interaction Liquid Chromatography): The "Modern Approach" for MS compatibility and high sensitivity.[1] It retains analytes based on polarity without contaminating the system with ion-pairing reagents.[1]

Method Selection Guide (Decision Logic)

The following decision tree illustrates the logic for selecting the appropriate protocol based on your instrumentation and sensitivity needs.

MethodSelection Start Start: Imidazole Carboxylic Acid Analysis Detector Select Detector Type Start->Detector UV UV / PDA (Standard QC) Detector->UV High Conc. (>1 µg/mL) MS MS / MS-MS (Trace/PK) Detector->MS Low Conc. (<100 ng/mL) ProtocolA PROTOCOL A: RP-IPC (Ion Pairing) Robust, Cost-effective UV->ProtocolA Preferred ProtocolB PROTOCOL B: HILIC (Amide/Zwitterionic) High Sensitivity, MS Compatible MS->ProtocolB Mandatory (Avoids Ion Suppression)

Figure 1: Method Selection Decision Tree.[1] Choose Protocol A for routine purity analysis and Protocol B for bioanalysis or trace impurity profiling.

Protocol A: Reversed-Phase Ion-Pairing (RP-IPC)

Objective: Retain the protonated imidazole ring using an anionic surfactant on a hydrophobic stationary phase.[1]

Mechanism: At pH 2.8, the imidazole ring is protonated (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) and the carboxylic acid is largely protonated (neutral). The molecule carries a net positive charge.[1] The sulfonate group of the ion-pair reagent binds to the imidazole, while its octyl tail inserts into the C18 stationary phase, effectively creating a "dynamic ion exchange" surface.
Materials & Reagents
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18 or Hypersil BDS C18), ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     mm, 5 µm.
    
  • Ion Pair Reagent: Sodium 1-Octanesulfonate (SOS) or Sodium 1-Heptanesulfonate.[1]

  • Buffer: Potassium Dihydrogen Phosphate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).
    
  • Solvents: HPLC Grade Methanol (MeOH) and Water.[1]

Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Buffer (Solvent A): Dissolve 1.36 g ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       (10 mM) and 1.08 g Sodium Octanesulfonate (5 mM) in 950 mL water. Adjust pH to 2.8 ± 0.1  with Dilute Phosphoric Acid (10%). Dilute to 1 L. Filter through 0.22 µm membrane.
      
    • Organic (Solvent B): 100% Methanol.[1]

  • Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Temperature 30°C
Injection Volume 10 - 20 µL
Detection UV @ 215 nm (Primary), 230 nm (Secondary)
Mode Isocratic
  • Elution Program:

    • Isocratic: 80% Solvent A / 20% Solvent B.[1]

    • Note: If separation of isomers (e.g., 4-COOH vs 2-COOH) is insufficient, decrease Methanol to 10-15%.[1]

  • System Suitability Criteria:

    • Tailing Factor (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ): 
      
      
      
    • Theoretical Plates (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ): 
      
      
      
    • %RSD (Area, n=6): ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      
      

Protocol B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Objective: Retain polar analytes via partitioning into a water-enriched layer on the stationary phase surface, avoiding "sticky" ion-pair reagents.

Mechanism: The Amide stationary phase forms a hydrogen-bonded water layer.[1] The polar imidazole carboxylic acid partitions into this aqueous layer.[1] High organic content (ACN) in the mobile phase drives retention.[1]

Materials & Reagents
  • Column: Amide-bonded Silica (e.g., TSKgel Amide-80, Waters BEH Amide), ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     mm, 1.7 µm or 3 µm.
    
  • Buffer: Ammonium Formate (MS compatible).

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.[1]

Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Stock Buffer: 100 mM Ammonium Formate, adjusted to pH 3.5 with Formic Acid.

    • Mobile Phase A: 90% Acetonitrile / 10% Stock Buffer (Final: 10 mM salt).[1]

    • Mobile Phase B: 50% Acetonitrile / 50% Stock Buffer (Final: 50 mM salt).[1]

    • Note: HILIC requires buffer in both phases to maintain the water layer.[1]

  • Chromatographic Conditions:

ParameterSetting
Flow Rate 0.3 - 0.5 mL/min (Adjust for column ID)
Temperature 35°C
Injection Volume 2 - 5 µL
Sample Diluent CRITICAL: 90% ACN / 10% Buffer (Must match initial MP)
Detection UV @ 215 nm or ESI-MS (+)
  • Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase B
0.01000
1.01000
8.00100
10.00100
10.11000
15.01000

Note: HILIC requires longer re-equilibration times (approx. 20 column volumes) compared to RP.

Comparative Analysis & Troubleshooting

The following diagram details the mechanistic differences and troubleshooting pathways for both methods.

Mechanism cluster_RP RP-IPC Mechanism cluster_HILIC HILIC Mechanism Analyte_RP Imidazole (+) IP_Reagent Sulfonate (-) Analyte_RP->IP_Reagent Electrostatic Binding C18 C18 Surface IP_Reagent->C18 Hydrophobic Interaction Analyte_HILIC Polar Analyte WaterLayer Water Layer Analyte_HILIC->WaterLayer Partitioning Amide Amide Ligand WaterLayer->Amide H-Bonding

Figure 2: Mechanistic interaction of Imidazole Carboxylic Acids in RP-IPC vs. HILIC modes.

Troubleshooting Table
IssueProbable CauseCorrective Action
Peak Tailing (RP-IPC) Silanol interactions or pH drift.[1]Ensure pH is < 3.[1][2]0. Add 5% more SOS.[1] Use "Base Deactivated" columns.[1]
Peak Tailing (HILIC) Sample solvent mismatch.Crucial: Dilute sample in high organic (e.g., 90% ACN). Water injection destroys peak shape.[1]
Retention Drift (RP-IPC) Temperature fluctuation.[1]Thermostat column strictly. Ion pairing is highly temp-sensitive.[1]
No Retention (HILIC) Phase collapse / Lack of buffer.[1]Ensure at least 10 mM buffer concentration in the mobile phase.[1]

References

  • PubChem. (2023).[1] Imidazole-4-carboxylic acid Compound Summary. National Library of Medicine.[1] [Link][1]

  • McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49–71.[1] [Link][1]

  • Agilent Technologies. (2020).[1] Analysis of Imidazoles using HILIC. Application Note. [Link]

Sources

Method

Application Note: LC-MS/MS Quantification of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid in Biological Matrices

This Application Note is structured to guide researchers through the complex bioanalysis of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid , a highly polar, zwitterionic small molecule. This protocol addresses the speci...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the complex bioanalysis of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid , a highly polar, zwitterionic small molecule. This protocol addresses the specific challenges of retaining and ionizing amphoteric heterocycles, moving beyond generic "cookbook" methods to provide a robust, scientifically grounded workflow.

Executive Summary & Scientific Rationale

The quantification of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid presents a distinct bioanalytical challenge due to its amphoteric nature . Containing both a basic pyridine nitrogen (


) and an acidic carboxylic acid moiety (

), the molecule exists as a zwitterion at physiological pH.

Standard Reversed-Phase (C18) chromatography often fails for this analyte, resulting in elution within the void volume (


) and susceptibility to severe ion suppression. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC)  to retain the polar zwitterion, coupled with positive mode Electrospray Ionization (ESI+)  to leverage the high proton affinity of the pyridine ring.
Key Methodological Decisions:
  • Chromatography: Zwitterionic HILIC (ZIC-HILIC) is selected over C18 to utilize electrostatic interactions for retention and peak shape improvement.

  • Sample Preparation: Mixed-mode Anion Exchange (MAX) Solid Phase Extraction (SPE) is chosen over Protein Precipitation to remove phospholipids and ensure column longevity.

  • Detection: ESI+ is preferred over ESI- despite the carboxylic acid, as the pyridine moiety offers superior ionization efficiency and sensitivity.

Physicochemical Context & Ionization Strategy

Understanding the charge state is critical for method success.

  • pH < 3: Fully protonated cation (

    
    ). Both pyridine and imidazole nitrogens may be protonated.
    
  • pH 4–6: Zwitterionic species.

  • pH > 7: Anionic species (

    
    ).
    
Visualization: Charge State & Fragmentation Logic

The following diagram illustrates the ionization states and the chosen fragmentation pathway for MRM optimization.

IonizationLogic Acidic Acidic pH (< 3) Cationic Form (+) Best for Retention on CX Neutral Neutral pH (4-6) Zwitterionic Form (+/-) Best for HILIC Retention Acidic->Neutral pH adjustment MS_Source ESI+ Source (pH ~3 in Droplet) Acidic->MS_Source Mobile Phase Acidification Basic Basic pH (> 7) Anionic Form (-) Elution from SPE Neutral->Basic pH adjustment Fragment Fragment Ion [M+H - CO2]+ (m/z 146) MS_Source->Fragment Collision Induced Dissociation (CID)

Figure 1: Charge state transitions and MS/MS targeting strategy.

Detailed Experimental Protocol

Materials & Reagents[1][2][3]
  • Analyte Standard: 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid (Purity >98%).

  • Internal Standard (IS): Stable isotope labeled analog (e.g.,

    
    -labeled) or a structural analog like Isonicotinic acid  (if isotope not available).
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Ammonium Formate (10 mM), Formic Acid (FA).

Solution Preparation

Stock Solution (1 mg/mL): Dissolve 1 mg of analyte in DMSO . The carboxylic acid reduces solubility in pure ACN; DMSO ensures complete solvation. Store at -20°C.

Working Standard: Dilute stock in 90:10 ACN:Water (v/v) . Critical Note: Do not dilute in 100% water. The high aqueous content will disrupt the HILIC equilibrium upon injection, causing peak splitting.

Sample Preparation: Mixed-Mode Strong Anion Exchange (MAX) SPE

Since the analyte has a carboxylic acid, MAX SPE is the "Gold Standard" for cleanup, removing neutral interferences and cationic phospholipids.

  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Mix 100 µL Plasma + 10 µL IS + 300 µL 5% NH₄OH in Water (Basify to ionize COOH -> COO⁻). Load onto cartridge.

  • Wash 1: 1 mL 5% NH₄OH in Water (Removes proteins/neutrals).

  • Wash 2: 1 mL MeOH (Removes hydrophobic bases).

  • Elution: 500 µL 2% Formic Acid in MeOH . (Acidification protonates the carboxylate, disrupting the ionic bond with the sorbent).

  • Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL 90:10 ACN:10mM Ammonium Formate .

LC-MS/MS Conditions[1][4][5]

Chromatography (HILIC Mode):

  • Column: SeQuant® ZIC®-HILIC or Waters XBridge Amide (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with FA).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min)% Mobile Phase B (ACN)StateRationale
0.095InitialHigh organic for HILIC retention.
1.095HoldEquilibration.
5.060RampElution of polar analytes.
5.140WashFlush strongly retained salts.
7.040WashMaintain wash.
7.195Re-equilibrateReturn to initial conditions.
10.095EndCrucial: HILIC requires long re-equilibration.

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive).[1][2]

  • Spray Voltage: 3500 V.

  • Gas Temps: 350°C (Sheath), 300°C (Aux).

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)TypeMechanism
Target 190.1 146.1 15QuantifierLoss of CO₂ (-44 Da)
Target 190.1 79.0 35QualifierPyridine ring fragment
Target 190.1 118.1 25QualifierImidazole-COOH fragment

Method Validation & Quality Control

To ensure data integrity (Trustworthiness), the method must be validated against FDA M10 / EMA guidelines.

Linearity & Range[4]
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Curve: Weighted linear regression (

    
    ).
    
  • Acceptance:

    
    ; Back-calculated standards within ±15% (±20% at LLOQ).
    
Matrix Effect Assessment

HILIC is prone to ion suppression from salts if not washed properly.

  • Protocol: Compare the peak area of analyte spiked into post-extracted blank plasma (A) vs. analyte in neat solvent (B).

  • Calculation:

    
    .
    
  • Target:

    
    . If MF < 0.8, improve the SPE Wash 2 step.
    
Carryover Check

Due to the polar nature, the analyte may stick to the injector needle or rotor seal.

  • Solution: Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid . The water content is necessary to dissolve residual polar salts/analyte.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Split Peaks Solvent mismatch.Ensure reconstitution solvent matches initial mobile phase (95% ACN). Do not inject 100% aqueous.
Drifting Retention HILIC equilibration.Increase re-equilibration time at the end of the gradient (from 3 min to 5 min).
Low Sensitivity Ion suppression.Check the "Waste" divert valve. Divert the first 1.0 min to waste to avoid salt entry into MS.

Analytical Workflow Diagram

The following diagram summarizes the complete "Sample-to-Result" pathway, ensuring a self-validating system.

Workflow cluster_prep Sample Preparation (MAX SPE) cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Basify Add 5% NH4OH (Ionize COOH -> COO-) Plasma->Basify Load Load on MAX Cartridge (Retain Anions) Basify->Load Wash Wash: NH4OH (aq) -> MeOH (Remove Neutrals/Bases) Load->Wash Elute Elute: 2% Formic in MeOH (Protonate & Release) Wash->Elute Recon Reconstitute 95% ACN (HILIC Compatible) Elute->Recon HILIC ZIC-HILIC Column Retain Polar Zwitterion Recon->HILIC MS ESI+ MS/MS MRM: 190 -> 146 HILIC->MS

Figure 2: Optimized extraction and analysis workflow for zwitterionic retention.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[3][4] [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds. Analytical and Bioanalytical Chemistry, 402(1), 231–247. [Link]

  • McCalley, D. V. (2017). Understanding and managing the effect of sample solvent on peak shape in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-59. [Link]

  • PubChem. (n.d.).[5] Compound Summary: Imidazole-4-carboxylic acid.[6][7][8][9] National Library of Medicine. [Link]

Sources

Application

Application Note: Structural Characterization of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid via 1H and 13C NMR

This Application Note is designed for researchers and analytical chemists involved in the characterization of heterocyclic building blocks. It focuses on 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid , a critical inter...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical chemists involved in the characterization of heterocyclic building blocks. It focuses on 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid , a critical intermediate in the synthesis of bioactive compounds and coordination polymers.

Abstract & Scope

This guide details the protocol for the nuclear magnetic resonance (NMR) spectroscopic characterization of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid (CAS: 1339544-04-5) . Due to the zwitterionic potential and solubility profile of this molecule, standard chloroform-based protocols are insufficient. This note provides optimized solvent selection, acquisition parameters, and a detailed logic for signal assignment, distinguishing the AA'BB' pyridine system from the imidazole singlets.

Chemical Structure & Properties[1][2][3][4][5][6][7]

  • IUPAC Name: 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid

  • Molecular Formula: C9H7N3O2[1]

  • Molecular Weight: 189.17 g/mol [1]

  • Structural Features:

    • Pyridine Ring: Attached at the C4' position to the imidazole N1.

    • Imidazole Ring: 1,4-disubstituted pattern.

    • Carboxylic Acid: Located at position C4 of the imidazole.[2][3][4][5][6]

Experimental Protocol

Solvent Selection Strategy

The choice of solvent is critical due to the amphoteric nature of the molecule (basic pyridine/imidazole nitrogens and acidic carboxyl group).

SolventSolubilitySuitabilityNotes
DMSO-d6 High Primary Recommended for routine characterization. Solubilizes the neutral and zwitterionic forms effectively.
D2O + NaOD HighSecondaryConverts the molecule to the dicarboxylate salt. Useful if peaks are broad in DMSO due to exchange.
CDCl3 PoorLowNot recommended due to polarity and insolubility.
Sample Preparation (Standard DMSO-d6 Method)
  • Weighing: Accurately weigh 5–10 mg of the solid sample into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Mixing: Vortex for 30 seconds. If the solution is cloudy, sonicate for 2 minutes at room temperature.

    • Expert Tip: If the carboxylic acid proton is exchanging rapidly (broadening the spectrum), add 1 drop of D2O to shake off the exchangeable proton, sharpening the aromatic signals.

  • Transfer: Transfer the clear solution to a 5 mm NMR tube.

Acquisition Parameters (400 MHz Instrument)
  • Temperature: 298 K (25°C)[2]

  • 1H NMR:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s (increase to 5.0 s for quantitative integration)

    • Scans (NS): 16–32

  • 13C NMR:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 2.0 s

    • Scans (NS): 512–1024 (due to quaternary carbons)

Data Analysis & Assignment Logic

1H NMR Assignment (DMSO-d6)

The spectrum is defined by three distinct regions: the acidic proton, the deshielded imidazole singlets, and the pyridine AA'BB' system.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
12.5 – 13.5 Broad Singlet1HCOOH Highly deshielded carboxylic acid proton. Often invisible if water content is high.
8.60 – 8.80 Doublet (d)2HPy-H2', H6' Pyridine protons adjacent to nitrogen (α-position). Deshielded by the ring nitrogen.
8.40 – 8.55 Singlet (s)1HIm-H2 Imidazole proton between N1 and N3. Deshielded by two adjacent nitrogens and the pyridine ring current.
8.15 – 8.30 Singlet (s)1HIm-H5 Imidazole proton adjacent to N1.
7.70 – 7.90 Doublet (d)2HPy-H3', H5' Pyridine protons β-position to nitrogen. Coupled to H2'/H6' (J ≈ 5-6 Hz).

Note: Shifts are representative and may vary ±0.1 ppm depending on concentration and water content.

13C NMR Assignment

The 13C spectrum should display 7 distinct signals (due to symmetry in the pyridine ring).

  • C=O (Carboxyl): ~163 ppm (Most deshielded).

  • Pyridine α-C (C2', C6'): ~151 ppm (High intensity due to 2 equivalent carbons).

  • Pyridine C4' (Ipso): ~145 ppm (Quaternary, weak intensity).

  • Imidazole C2: ~137 ppm (N-C-N environment).

  • Imidazole C4: ~134 ppm (Quaternary, attached to COOH).

  • Imidazole C5: ~122 ppm.

  • Pyridine β-C (C3', C5'): ~114 ppm (High intensity due to 2 equivalent carbons).

Assignment Validation Workflow (Diagram)

The following flowchart illustrates the logic path for confirming the structure, distinguishing it from potential regioisomers (e.g., 1H-imidazole-5-carboxylic acid derivatives).

NMR_Assignment_Workflow Sample Unknown Sample (Presumed 1-Py-Im-4-COOH) H1_Spec 1H NMR Acquisition (DMSO-d6) Sample->H1_Spec Region_A Region 12-14 ppm Broad Singlet? H1_Spec->Region_A Region_B Aromatic Region 7.0 - 9.0 ppm H1_Spec->Region_B Check_Acid Confirm COOH (D2O Shake: Disappears) Region_A->Check_Acid Yes Check_Pyridine Pyridine Pattern AA'BB' System (2d, 2H each) Region_B->Check_Pyridine Check_Imidazole Imidazole Pattern Two Distinct Singlets Region_B->Check_Imidazole Final Structure Confirmed: 1-(Pyridin-4-yl)-1H-imidazole-4-COOH Check_Acid->Final NOESY 2D NOESY/ROESY Experiment Check_Pyridine->NOESY Check_Imidazole->NOESY Correlation NOE Correlation: Py-H3'/H5' <-> Im-H5 NOESY->Correlation Spatial Proximity Correlation->Final

Figure 1: Logical workflow for the structural verification of 1-(Pyridin-4-yl)-imidazole-4-carboxylic acid, highlighting the critical NOE correlation step.

Mechanistic Insights & Troubleshooting

The "Invisible" Carboxylic Acid

In many commercial samples of imidazole-carboxylic acids, the carboxylic proton (COOH) is not visible in the 1H NMR spectrum. This is due to proton exchange with trace water in the DMSO-d6.

  • Mechanism:

    
    
    
  • Solution: If observation is mandatory for purity calculations, dry the sample under vacuum for 24 hours or use a super-dry solvent (DMSO-d6 over molecular sieves).

Regioisomerism (1,4 vs 1,5 Substitution)

The synthesis of N-substituted imidazoles often produces a mixture of 1,4- and 1,5-isomers.

  • Differentiation: In the 1,4-isomer (the target), the NOESY spectrum will show a correlation between the Pyridine H3'/H5' protons and the Imidazole H5 proton. In the 1,5-isomer , the Pyridine ring is spatially closer to the Carboxylic acid group, and the NOE signal to the imidazole ring proton (now H4) will be different or absent due to distance.

References

  • Commercial Availability & CAS Verification

    • Sigma-Aldrich. 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid Product Sheet. Accessed Oct 2023. Link

    • ChemScene.[1] Product Data: 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid.[1] Link

  • Synthetic Methodology & Analogous Structures

    • Illgen, K., et al.[6] "A Novel Three-Component One-Pot Synthesis of 1H-Imidazol-4-yl-pyridines." Synlett, 2005. (Provides foundational NMR data for pyridine-imidazole scaffolds).

    • ResearchGate. Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3-N,N-(dimethylamino)-2-isocyanoacrylate. Link

  • General NMR Characterization of Imidazoles: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. (Standard reference for substituent chemical shift additivity rules in heterocycles).

Sources

Method

Application Note: FTIR Characterization of Pyridinyl-Imidazole Pharmacophores

Introduction & Scope The pyridinyl-imidazole scaffold is a cornerstone in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors, most notably the p38 MAP kinase inhibitor SB203580 . This struct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The pyridinyl-imidazole scaffold is a cornerstone in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors, most notably the p38 MAP kinase inhibitor SB203580 . This structural motif relies on the hydrogen-bonding capability of the imidazole ring (donor/acceptor) and the


-stacking/coordination potential of the pyridine ring.

In drug development, characterizing this moiety is critical for:

  • Polymorph Screening: Distinguishing crystal packing arrangements that alter bioavailability.

  • Salt Selection: Verifying protonation sites (Pyridine-N vs. Imidazole-N).

  • Co-crystal Validation: Confirming non-covalent interactions in the solid state.

This guide provides a high-fidelity protocol for the FTIR analysis of pyridinyl-imidazole derivatives, moving beyond basic fingerprinting to mechanistic band assignment.

Theoretical Background: Vibrational Coupling

The pyridinyl-imidazole system is not merely a sum of its parts. The bond between the pyridine (C4 position) and imidazole (C5 position) allows for conjugation, affecting the force constants of the ring stretching vibrations.

  • The "Marker" Bands:

    • Pyridine Ring Breathing (~990–1000 cm⁻¹): A symmetric ring deformation that is highly sensitive to the oxidation state or protonation of the pyridine nitrogen.

    • Imidazole N-H Stretch (~3200–2600 cm⁻¹): In the solid state, this band is broad and redshifted due to intermolecular hydrogen bonding (

      
      ).
      
    • C=N / C=C Stretches (1650–1500 cm⁻¹): These modes overlap significantly. Deconvolution or second-derivative analysis is often required to distinguish the pyridine quadrant stretching from the imidazole ring stretching.

Experimental Protocol

Instrumentation & Configuration[1]
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for pharmaceutical solids to prevent pressure-induced polymorphic transitions.

  • Crystal Material: Diamond (robustness) or ZnSe (if spectral range <650 cm⁻¹ is not critical).

  • Detector: DTGS (standard) or MCT (high sensitivity for trace analysis).

  • Resolution: 2 cm⁻¹ (Critical for resolving closely spaced aromatic ring modes).

  • Scans: 64 scans (minimum) to ensure high Signal-to-Noise Ratio (SNR).

Step-by-Step Workflow

FTIR_Protocol Start Sample Preparation Check Homogeneity Check (Microscope/Visual) Start->Check Clean Clean ATR Crystal (Isopropanol -> Background Scan) Check->Clean Deposition Sample Deposition (Cover Crystal Surface) Clean->Deposition Pressure Apply Pressure (Target: ~80-100 lbs force) Deposition->Pressure Acquisition Data Acquisition (4000-600 cm⁻¹, 64 scans) Pressure->Acquisition Process Post-Processing (ATR Correction + Baseline) Acquisition->Process Analysis Band Assignment & Interpretation Process->Analysis

Figure 1: Standardized ATR-FTIR workflow for solid-state pharmaceutical analysis.

Critical Causality in Protocol Design
  • Why ATR Correction? ATR penetration depth is wavelength-dependent (

    
    ). Without software correction, high-wavenumber bands (N-H stretch) appear artificially weak compared to fingerprint bands.
    
  • Why Pressure Control? Inconsistent contact pressure alters band intensity, making quantitative crystallinity assessments impossible. Use a torque-limited press.

Data Analysis & Band Assignment

The following table summarizes the characteristic bands for SB203580 and general pyridinyl-imidazole scaffolds.

Table 1: Diagnostic FTIR Bands for Pyridinyl-Imidazole Derivatives

Functional GroupMode DescriptionWavenumber (

)
Diagnostic Value
Imidazole N-H Stretching (

)
3200 – 2600 Broad: Indicates H-bonding network (solid state).Sharp (>3400): Indicates free N-H (solution/gas).
Aromatic C-H Stretching (

)
3100 – 3000 Weak shoulder on the N-H band; confirms aromaticity.
C=N / C=C Ring Stretching1635 – 1580 Primary Marker. Shifts +10-20

upon protonation or metal coordination.
Pyridine Ring Quadrant Stretch1540 – 1550 Often distinct from the imidazole modes.
Imidazole Ring Ring Breathing1325 – 1310 Sensitive to tautomeric state (N1-H vs N3-H).
Sulfinyl (S=O) Stretching (

)
1060 – 1030 Specific to SB203580. Strong, sharp band. Disappears if reduced to sulfide.
Pyridine Ring Sym. Breathing990 – 1000 Critical Quality Attribute. Shifts to >1010

if the pyridine nitrogen is protonated.
C-F (Aryl) Stretching1200 – 1250 High intensity; confirms fluorophenyl moiety.
Interpreting Shifts (The "Fingerprint" Logic)

When analyzing a new batch or a potential salt form, use the following logic tree to interpret spectral shifts.

Interpretation_Logic Start Spectral Shift Observed? Region Which Region? Start->Region HighFreq High Freq (>2500 cm⁻¹) Region->HighFreq Fingerprint Fingerprint (<1500 cm⁻¹) Region->Fingerprint NH_Shift N-H Band Shape Change HighFreq->NH_Shift Py_Shift Pyridine Breathing (990 -> 1015 cm⁻¹) Fingerprint->Py_Shift CN_Shift C=N Shift (1600 -> 1620 cm⁻¹) Fingerprint->CN_Shift Conclusion1 Polymorph Change (H-Bond Network) NH_Shift->Conclusion1 Conclusion2 Salt Formation (Pyridine Protonation) Py_Shift->Conclusion2 Conclusion3 Metal Coordination or Salt CN_Shift->Conclusion3

Figure 2: Decision tree for interpreting spectral shifts in drug development contexts.

Case Study: Differentiating Salts from Co-crystals

In a typical workflow involving SB203580 , a researcher may attempt to improve solubility by reacting the drug with an acid (e.g., HCl).

  • The Question: Did we form a salt (proton transfer) or a co-crystal (H-bond)?

  • The FTIR Evidence:

    • Salt: Look for the disappearance of the pyridine ring breathing mode at 990 cm⁻¹ and the appearance of a new band at ~1015–1025 cm⁻¹ . This "blue shift" is caused by the stiffening of the ring bonds upon protonation of the nitrogen lone pair.

    • Co-crystal: The 990 cm⁻¹ band may shift slightly (2–5 cm⁻¹) due to H-bonding, but will not undergo the dramatic shift seen in salt formation.

    • Broadening: A salt spectrum often exhibits a very broad "continuum" absorption in the 2500–2000 cm⁻¹ region (N⁺-H stretch).

References

  • NIST Chemistry WebBook. Infrared Spectrum of Imidazole. National Institute of Standards and Technology.[1] [Link]

  • Specac Application Notes. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. [Link]

  • ResearchGate (Review). Vibrational Spectroscopic Studies of Imidazole and Pyridine Derivatives. [Link]

Sources

Application

Derivatization of imidazole carboxylic acids for GC-MS analysis.

Application Note: Optimized Strategies for the GC-MS Analysis of Imidazole Carboxylic Acids Executive Summary Imidazole carboxylic acids (e.g., Imidazole-4-carboxylic acid, Imidazole-4-acetic acid) present a unique analy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Strategies for the GC-MS Analysis of Imidazole Carboxylic Acids

Executive Summary

Imidazole carboxylic acids (e.g., Imidazole-4-carboxylic acid, Imidazole-4-acetic acid) present a unique analytical challenge in Gas Chromatography-Mass Spectrometry (GC-MS). As zwitterionic compounds containing both a basic secondary amine (imidazole ring) and an acidic carboxyl group, they possess high polarity and low volatility, rendering them unsuitable for direct GC analysis. Furthermore, the "active" hydrogen on the imidazole ring (


-H) is a frequent source of peak tailing and irreversible adsorption if not properly blocked.

This guide details two field-proven derivatization workflows:

  • Silylation via MTBSTFA: The "Gold Standard" for dried extracts, offering superior hydrolytic stability compared to TMS derivatives.

  • Alkyl Chloroformate (MCF/ECF/IBCF): A rapid, aqueous-compatible method ideal for biological fluids (urine/plasma) where complete drying is impractical.

Strategic Method Selection

Before initiating benchwork, select the protocol that aligns with your sample matrix and throughput requirements.

FeatureMethod A: TBDMS Silylation Method B: Alkyl Chloroformate
Primary Reagent MTBSTFA + 1% TBDMCSEthyl/Methyl/Isobutyl Chloroformate (ECF/MCF/IBCF)
Sample State Strictly Anhydrous (Must be dried)Aqueous Compatible (Works in water/alcohol)
Reaction Time 30–60 mins (requires heating)< 5 mins (Instantaneous at RT)
Derivative Stability High (TBDMS > TMS)Extremely High (Carbamates/Esters)
Mechanism

-Silylation

-Carbalkoxylation &

-Esterification
Best For Pure standards, dry organic extractsUrine, plasma, metabolomics, wet samples

Protocol A: TBDMS Silylation (The "Dry" Standard)

Rationale: While TMS (Trimethylsilyl) derivatives using MSTFA are common, they are notoriously unstable for imidazole nitrogens, often hydrolyzing upon contact with trace moisture. We utilize MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) to form tert-butyldimethylsilyl (TBDMS) derivatives.[1] The bulky tert-butyl group provides steric protection, increasing hydrolytic stability by orders of magnitude compared to TMS.

Reagents Required
  • MTBSTFA + 1% TBDMCS: (Catalyst TBDMCS is essential for sterically hindered sites).

  • Solvent: Anhydrous Pyridine or Acetonitrile (dried over molecular sieves).

  • Internal Standard: Imidazole-4-carboxylic acid-d3 (if available) or Norvaline.

Step-by-Step Workflow
  • Lyophilization: Evaporate the sample (10–50 µg analyte) to complete dryness using a centrifugal evaporator or nitrogen stream. Critical: Any residual water will quench the reagent.

  • Solubilization: Add 50 µL of anhydrous pyridine . Sonicate for 1 minute to disrupt the crystal lattice.

  • Reagent Addition: Add 50 µL of MTBSTFA + 1% TBDMCS .

  • Derivatization: Cap the vial tightly. Incubate at 70°C for 45 minutes .

    • Note: The imidazole ring nitrogen is less reactive than the carboxyl group; heat is required to drive the reaction to completion (

      
      -di-TBDMS derivative).
      
  • Injection: Inject 1 µL directly into the GC-MS (Split 1:10 or Splitless depending on concentration).

Reaction Mechanism

The reagent replaces the carboxylic hydrogen and the imidazole ring hydrogen with TBDMS groups.



Protocol B: Alkyl Chloroformate (The "Aqueous" Rapid Method)

Rationale: This method utilizes a biphasic system to simultaneously esterify the carboxylic acid and carbalkoxylate the amine. It is the method of choice for metabolomics because it bypasses the time-consuming drying step.

Reagents Required
  • Reagent: Isobutyl Chloroformate (IBCF) or Ethyl Chloroformate (ECF).[1]

  • Catalyst/Base: Pyridine.[1][2][3][4][5][6][7]

  • Alcohol: Isobutanol (for IBCF) or Ethanol (for ECF).

  • Extraction Solvent: Chloroform or Hexane.[1]

Step-by-Step Workflow
  • Sample Prep: Start with 100 µL of aqueous sample (or wet extract).

  • Basification: Add 100 µL of Pyridine and 50 µL of Alcohol (Ethanol or Isobutanol).

    • Mechanism:[1][7][8][9][10] Pyridine acts as an acid scavenger and catalyst.

  • Reagent Addition: Add 20–50 µL of Alkyl Chloroformate (ECF or IBCF) slowly.

    • Observation: Gas evolution (

      
      ) will occur. Vortex vigorously for 30 seconds.
      
  • Extraction: Add 200 µL of Chloroform (containing 1% ECF to prevent hydrolysis). Vortex for 10 seconds.

  • Phase Separation: Add 100 µL of saturated Sodium Bicarbonate (

    
    )  solution to neutralize excess acid and separate phases. Centrifuge briefly.
    
  • Injection: Inject 1 µL of the bottom organic layer (Chloroform) into the GC-MS.

Visualized Workflows & Logic

Figure 1: Reaction Pathways & Mechanism

This diagram illustrates the chemical transformation for both methods, highlighting the dual-site derivatization required for imidazoles.

G cluster_0 Method A: Silylation (Anhydrous) cluster_1 Method B: Chloroformate (Aqueous) Analyte Imidazole Carboxylic Acid (Zwitterionic / Polar) MTBSTFA Reagent: MTBSTFA + TBDMCS Analyte->MTBSTFA Dry & Heat (70°C) ECF Reagent: ECF + Ethanol + Pyridine Analyte->ECF Aq. Media (RT) ProductA N,O-di-TBDMS Derivative (Hydrolytically Stable) MTBSTFA->ProductA Blocks -COOH and -NH ProductB N-Ethoxycarbonyl Ethyl Ester (Rapid / Robust) ECF->ProductB Esterifies -COOH Carbamates -NH

Caption: Dual pathways for blocking polar sites. Method A uses silyl groups; Method B uses alkyl/carbonyl groups.

Figure 2: Decision Tree for Troubleshooting

G Start Issue: Poor Peak Shape / Low Sensitivity CheckMethod Which Method? Start->CheckMethod Sil Silylation (Method A) CheckMethod->Sil Chlor Chloroformate (Method B) CheckMethod->Chlor Moisture Check Moisture: Did sample dry completely? Sil->Moisture Reagent Check Reagent: Is MTBSTFA fresh? Moisture->Reagent Dry Liner Action: Change Liner & Trim Column (Active Sites) Moisture->Liner Wet -> Redry Reagent->Liner PH Check pH: Is reaction pH > 8.0? Chlor->PH Alcohol Check Alcohol Ratio: Ensure excess alcohol PH->Alcohol Alcohol->Liner

Caption: Diagnostic logic for resolving common derivatization failures.

Critical QC & Troubleshooting

Common Failure Modes
  • Mono-Derivatization (Silylation):

    • Symptom:[1][2][4][5][7][8][10][11][12] Two peaks for the same analyte.[2]

    • Cause: Incomplete reaction. The carboxyl group silylates easily, but the steric hindrance of the imidazole ring requires higher energy.

    • Fix: Increase incubation temperature to 90°C or extend time to 60 mins. Ensure TBDMCS catalyst is present.

  • Moisture Contamination (Silylation):

    • Symptom:[1][2][4][5][7][8][10][11][12] Appearance of "siloxane" background peaks (m/z 73, 147, 207, 281) and disappearance of analyte.

    • Fix: Ensure pyridine is stored over KOH pellets or molecular sieves.

  • pH Drift (Chloroformates):

    • Symptom:[1][2][4][5][7][8][10][11][12] Low recovery.

    • Cause: The reaction generates HCl, dropping the pH. If pH < 7, the amine will protonate and fail to react with the chloroformate.

    • Fix: Ensure sufficient Pyridine is added to maintain basicity (pH ~8–9) throughout the reaction.

References

  • Husek, P. (1998). "Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents." Journal of Chromatography B.

  • Sobolevsky, T. G., et al. (2003). "Silylation of nitrogen-containing drugs in forensic science." Forensic Science International.

  • Phenomenex. (2023).[13] "Guide to Derivatization Reagents for GC." Technical Note.

  • NIST Chemistry WebBook. "Imidazole-4-acetic acid mass spectra."

  • Li, X., et al. (2023). "A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry." Atmospheric Environment.

Sources

Method

Application Note: Strategic Development of Kinase Inhibitors using 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic Acid

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid (CAS: 1339544-04-5) as a privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid (CAS: 1339544-04-5) as a privileged scaffold for Type I and Type II kinase inhibitor development.

Executive Summary & Rationale

The scaffold 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid represents a high-value "hinge-binding" fragment. Its structural logic mimics the adenosine core of ATP, a critical feature for ATP-competitive inhibitors.

  • The Pyridine Ring: Acts as a hydrogen bond acceptor, typically targeting the hinge region of the kinase domain (e.g., interacting with the backbone amide of the "gatekeeper" + 1 residue).

  • The Imidazole Core: Provides a rigid spacer that positions substituents correctly within the ATP-binding pocket.

  • The C4-Carboxylic Acid: Serves as a versatile "growth vector." It allows for the rapid generation of amide libraries to probe the solvent-exposed region or the ribose-binding pocket , depending on the specific kinase topology (e.g., p38 MAPK, BRAF, or TGF-β).

This guide provides a validated workflow for transforming this raw intermediate into a potent kinase inhibitor library.

Chemical Synthesis & Library Generation

Objective: To derivatize the C4-carboxylic acid into a diverse library of amides, optimizing physicochemical properties (logP, TPSA) and binding affinity.

Protocol A: High-Throughput Amide Coupling (Parallel Synthesis)

Principle: The carboxylic acid is activated to form an amide bond with diverse primary and secondary amines. This reaction is the primary engine for SAR (Structure-Activity Relationship) exploration.

Materials:

  • Scaffold: 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid (0.1 M in DMSO).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Amine Library: Diverse set (aliphatic, aromatic, heteroaromatic amines).

Step-by-Step Methodology:

  • Activation: In a 96-well reaction block, dispense 100 µL of the Scaffold stock (10 µmol) into each well. Add 1.2 equivalents of HATU (dissolved in DMF). Shake for 10 minutes at Room Temperature (RT) to form the active ester.

  • Addition: Add 2.0 equivalents of DIPEA followed by 1.1 equivalents of the specific Amine (R-NH₂) from your library plate.

  • Reaction: Seal the block and shake at 40°C for 12 hours.

    • Expert Insight: The pyridine nitrogen can sometimes interfere by acting as a nucleophile. If low yields are observed, switch to T3P (Propylphosphonic anhydride) as the coupling agent, which is less prone to epimerization and side reactions with pyridines.

  • Work-up: Evaporate solvent (Genevac). Resuspend in DMSO/MeOH (1:1).

  • Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).

  • QC: Verify Mass (LC-MS) and Purity (>95% by UV 254nm).

Visualization: Synthesis Workflow

SynthesisWorkflow Start Scaffold: 1-(Pyridin-4-yl)-imidazole-4-COOH Activation Activation (HATU/DMF, 10 min) Start->Activation Activate COOH Coupling Library Coupling (+ R-NH2, DIPEA, 40°C) Activation->Coupling Form Amide Purification Prep-HPLC (C18, H2O/ACN) Coupling->Purification Isolate Final Kinase Inhibitor Library Purification->Final QC Check

Caption: Figure 1. Parallel synthesis workflow for generating amide derivatives from the parent acid scaffold.

Structure-Activity Relationship (SAR) Strategy

Objective: To design the "R" group (Amine tail) to maximize selectivity.

When designing the library, categorize your amines into three "Zones" based on the kinase pocket topology:

ZoneTarget RegionChemical CharacteristicExample Amines
Zone 1 Solvent Front High polarity, solubilizing groupsPiperazine, Morpholine, N-methyl piperidine
Zone 2 Ribose Pocket H-bond donors/acceptors, small cyclesCyclopropylamine, Tetrahydrofuran-3-amine
Zone 3 Hydrophobic Back Pocket Aromatic, Lipophilic, BulkyBenzyl amine, 3-trifluoromethyl aniline

Expert Insight: The 1-(pyridin-4-yl) moiety is rigid. If the pyridine binds to the hinge, the C4-amide vector projects at an angle of approximately 30-40 degrees relative to the hinge plane. This is ideal for reaching the ribose pocket or the gatekeeper residue .

Biological Evaluation Protocols

Objective: To validate the inhibitory potential of the synthesized library against a panel of kinases (e.g., p38α, BRAF, EGFR).

Protocol B: FRET-Based Kinase Assay (Z'-LYTE™)

Principle: This assay measures the phosphorylation of a peptide substrate labeled with two fluorophores (Coumarin and Fluorescein). Phosphorylation suppresses FRET. Kinase inhibition restores FRET.

Reagents:

  • Kinase: Recombinant human p38α MAPK (or target of choice).

  • Substrate: Ser/Thr Peptide FRET pair.

  • ATP: at

    
     apparent (typically 10-100 µM).
    
  • Inhibitor: Serial dilution of library compounds (10 mM DMSO stock).

Workflow:

  • Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Plating: Transfer 100 nL of compound (in DMSO) to a 384-well low-volume black plate (acoustic dispensing recommended).

  • Enzyme Addition: Add 2.5 µL of Kinase solution. Incubate for 15 mins at RT (allows compound to bind).

  • Reaction Start: Add 2.5 µL of Substrate/ATP mix.

  • Incubation: Shake for 60 mins at RT.

  • Development: Add 5 µL of Development Reagent (Protease).

    • Mechanism:[1][2][3][4] The protease cleaves non-phosphorylated peptides (disrupting FRET). Phosphorylated peptides are resistant.

  • Read: Measure Fluorescence (Ex 400 nm, Em 445 nm & 520 nm).

  • Analysis: Calculate Emission Ratio (Coumarin/Fluorescein). Determine % Inhibition and fit IC₅₀ curves.

Visualization: Mechanism of Action (Binding Mode)

BindingMode cluster_0 ATP Binding Site Hinge Kinase Hinge Region (Met/Glu Backbone) Scaffold 1-(Pyridin-4-yl)-imidazole Core Hinge->Scaffold H-Bond Acceptor (Pyridine N) Vector C4-Carboxylic Amide Linker Scaffold->Vector Rigid Extension Pocket Ribose/Solvent Pocket (Specificity Region) Vector->Pocket R-Group Interaction (Hydrophobic/H-Bond)

Caption: Figure 2. Predicted binding mode. The pyridine ring anchors to the hinge, while the C4-amide directs the tail into the specificity pocket.

Troubleshooting & Optimization

  • Issue: Poor solubility of the parent acid in organic solvents.

    • Solution: Use DMSO or NMP. The zwitterionic nature of the imidazole-acid can reduce solubility in DCM or Ethyl Acetate.

  • Issue: No activity in Kinase Assay.

    • Check: Ensure the "R" group is not too bulky immediately adjacent to the amide nitrogen, which might clash with the "roof" of the ATP pocket. Introduce a methylene spacer (e.g., use benzylamine instead of aniline).

  • Issue: Off-target toxicity.[5]

    • Check: The imidazole ring can sometimes inhibit CYP450 enzymes (specifically CYP3A4) via coordination to the heme iron. Screen for CYP inhibition early using a P450-Glo™ assay.

References

  • National Institutes of Health (PubMed). (2021). Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective BTK Inhibitors.[5] (Demonstrates the utility of imidazole-carboxamide scaffolds in kinase inhibition). Retrieved from [Link]

  • ResearchGate. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. (Parallel scaffold SAR discussion). Retrieved from [Link]

Sources

Application

Synthesis of novel 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid derivatives.

Abstract This application note details the robust synthesis of 1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid, a critical scaffold in medicinal chemistry often associated with p38 MAPK, ALK5, and TGF-β inhibition. Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the robust synthesis of 1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid, a critical scaffold in medicinal chemistry often associated with p38 MAPK, ALK5, and TGF-β inhibition. Unlike simple alkylations, the formation of the C–N bond between an electron-deficient pyridine and an imidazole ring requires overcoming significant electronic repulsion and controlling regioselectivity (1,4- vs. 1,5-isomerism). This guide compares two primary methodologies: Copper-Catalyzed Ullmann Coupling (Method A) and Nucleophilic Aromatic Substitution (SNAr) (Method B), providing optimized protocols, critical process parameters, and analytical validation standards.

Strategic Retrosynthesis & Pathway Design

The synthesis is best approached via a convergent strategy. The key disconnection is the C–N bond between the imidazole nitrogen and the pyridine ring. The carboxylic acid moiety is best masked as an ester (ethyl or methyl) during the coupling phase to prevent catalyst poisoning and solubility issues, followed by a controlled hydrolysis.

Retrosynthesis cluster_methods Coupling Strategies Target Target Molecule 1-(Pyridin-4-yl)-imidazole-4-COOH Intermediate Intermediate Ester Ethyl 1-(pyridin-4-yl)-imidazole-4-carboxylate Target->Intermediate Hydrolysis (LiOH/THF) Imidazole Nucleophile Ethyl 4-imidazolecarboxylate Intermediate->Imidazole C-N Coupling Pyridine Electrophile 4-Halo-pyridine (X=Cl, Br, I) or Boronic Acid Intermediate->Pyridine + MethodA Method A: Ullmann (CuI, Ligand, Base) MethodB Method B: SNAr (4-F-Pyridine, Base, Heat)

Figure 1: Retrosynthetic breakdown illustrating the convergent assembly of the target scaffold.

Critical Analysis of Synthetic Routes

The choice of method depends heavily on the availability of starting materials and the specific substituents on the pyridine ring.

FeatureMethod A: Ullmann CouplingMethod B: SNArMethod C: Chan-Lam
Reagents 4-Iodo/Bromopyridine, CuI, Ligand4-Fluoro/Chloropyridine HCl4-Pyridineboronic acid, Cu(OAc)₂
Mechanism Metal-Catalyzed Cross-CouplingNucleophilic Aromatic SubstitutionOxidative Cross-Coupling
Pros Works on unactivated pyridines; High yields.[1]Metal-free (mostly); Scalable; Lower cost.Mild conditions (RT); Air tolerant.
Cons Requires heavy metal removal; High temp (>100°C).Requires electron-deficient pyridine (activated).Boronic acids can be unstable/expensive.
Regioselectivity High (Favors 1,4-isomer) Moderate (Solvent dependent)High
Recommendation Primary Choice for R&D Choice for Scale-up Choice for Late-stage Functionalization

Detailed Protocols

Method A: Copper-Catalyzed Ullmann Coupling (Standard Protocol)

Best for: Reliable synthesis of diverse analogs on gram scale.

Mechanistic Insight: The reaction utilizes a Cu(I) source stabilized by a bidentate ligand (1,10-phenanthroline or trans-N,N'-dimethylcyclohexane-1,2-diamine) to facilitate the oxidative addition into the aryl halide, followed by reductive elimination to form the C–N bond.

Materials:

  • Ethyl 4-imidazolecarboxylate (1.0 equiv)

  • 4-Iodopyridine (1.2 equiv) (Note: 4-Bromopyridine can be used but requires longer reaction times).

  • Copper(I) Iodide (CuI) (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: DMSO or DMF (Anhydrous)

Step-by-Step Protocol:

  • Catalyst Pre-complexation: In a dry reaction vial, add CuI (0.1 eq) and 1,10-phenanthroline (0.2 eq). Add 10% of the total solvent volume. Stir at RT for 15 mins until a rich dark-colored complex forms.

  • Reagent Addition: Add Ethyl 4-imidazolecarboxylate (1.0 eq), 4-Iodopyridine (1.2 eq), and Cs₂CO₃ (2.0 eq).

  • Solvation: Add the remaining anhydrous DMSO. Concentration should be approx. 0.5 M to 1.0 M.

  • Degassing: Sparge the mixture with Argon/Nitrogen for 5 minutes. (Oxygen can lead to catalyst oxidation and homocoupling side products).[2]

  • Reaction: Seal the vessel and heat to 110°C for 16–24 hours.

  • Work-up:

    • Cool to RT. Dilute with Ethyl Acetate (EtOAc).

    • Filter through a pad of Celite to remove inorganic salts and copper residues. Wash the pad with EtOAc.

    • Wash the filtrate with water (3x) and brine (1x) to remove DMSO.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (DCM/MeOH gradient). The 1,4-isomer (Target) typically elutes after the 1,5-isomer due to hydrogen bonding capabilities, though this varies by column phase.

Method B: SNAr with 4-Fluoropyridine (Green/Rapid Protocol)

Best for: Electron-deficient pyridines and avoiding heavy metals.

Mechanistic Insight: The imidazole nitrogen acts as a nucleophile attacking the C4 position of the pyridine. The fluorine atom is an excellent leaving group due to the high electronegativity creating a strong dipole at the C-F bond, facilitating the Meisenheimer complex formation.

Materials:

  • Ethyl 4-imidazolecarboxylate (1.0 equiv)

  • 4-Fluoropyridine HCl salt (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: DMF or NMP.

Step-by-Step Protocol:

  • Free-basing (In-situ): In a round-bottom flask, suspend 4-Fluoropyridine HCl and K₂CO₃ (1.5 eq) in DMF. Stir for 10 mins.

  • Addition: Add Ethyl 4-imidazolecarboxylate and the remaining K₂CO₃ (1.5 eq).

  • Reaction: Heat to 120°C for 4–8 hours. Monitor by LCMS.

    • Note: 4-Chloropyridine can be used but requires higher temps (140°C) and longer times.

  • Quench: Pour the reaction mixture into crushed ice/water.

  • Isolation: The product often precipitates as a solid. Filter, wash with water, and dry. If no precipitate forms, extract with EtOAc/THF (3:1).

Hydrolysis to the Carboxylic Acid

Protocol:

  • Dissolve the ester intermediate (from Method A or B) in THF/Water (3:1 ratio).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 equiv).

  • Stir at RT for 4 hours. (If solubility is poor, heat to 50°C).

  • Critical Step (pH Adjustment): The pyridine ring makes the molecule zwitterionic.

    • Cool to 0°C.

    • Carefully acidify with 1N HCl to pH ~4–5 (The isoelectric point).

    • The product usually precipitates as a white/off-white solid.

  • Filter and dry under vacuum.

Critical Control Point: Regioselectivity

A major challenge is the formation of the unwanted 1,5-isomer.

  • 1,4-Isomer (Target): Sterically favored. The pyridine is distal to the ester group.

  • 1,5-Isomer (Impurity): Sterically crowded. The pyridine is proximal to the ester.

Analytical Discrimination (NOE NMR): To confirm you have the correct isomer, perform a 1D-NOE or 2D-NOESY NMR experiment.

  • Irradiate the Pyridine C3/C5 protons.

  • Observation:

    • If you see an NOE enhancement of the Imidazole C5 proton , you have the 1,4-isomer (Target).

    • If you see an NOE enhancement of the Ester Ethyl group , you have the 1,5-isomer (Undesired).

Regioselectivity cluster_products Isomeric Outcomes Start Deprotonated Imidazole (Tautomeric Mixture) Isomer14 1,4-Isomer (Target) Thermodynamic/Steric Favored Start->Isomer14 Major Path (Steric avoidance) Isomer15 1,5-Isomer (Impurity) Kinetic/Steric Clashed Start->Isomer15 Minor Path

Figure 2: Regiochemical outcomes of imidazole alkylation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Method A) Catalyst poisoning or oxidation.Ensure strict inert atmosphere (Argon). Increase ligand:Cu ratio to 2:1.
Low Conversion (Method B) Pyridine not electrophilic enough.Switch from 4-Cl to 4-F pyridine. Increase Temp to 140°C.
High 1,5-Isomer Ratio Kinetic control dominant.Switch to bulky ligands (Method A) or use lower polarity solvents to enhance steric discrimination.
Product stuck in Water (Hydrolysis) Zwitterion formation.Do not extract. Lyophilize the aqueous layer and purify via Reverse Phase (C18) Prep-HPLC.

References

  • Buchwald, S. L., et al. "Copper-Catalyzed Coupling of Imidazoles with Aryl Halides."[3] Journal of Organic Chemistry, 2004.

  • Chan, D. M. T., et al. "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 1998.[3]

  • Marcoux, D., & Charette, A. B. "Palladium-Catalyzed Direct C-H Arylation of N-Iminopyridinium Ylides." Journal of Organic Chemistry, 2008.

  • Vermeulen, N. A., et al. "Regioselective Synthesis of 1,4-Disubstituted Imidazoles." Journal of Medicinal Chemistry, 2011.

  • Review: "Recent Advances in the Synthesis of Imidazoles." Chemical Reviews, 2014.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Pyridinyl-Imidazole Compounds

Status: Operational | Tier: Level 3 (Senior Application Scientist) | Topic: Pyridinyl-Imidazoles (p38 MAPK Inhibitors) Introduction: The Pyridinyl-Imidazole Scaffold Welcome to the technical support hub for pyridinyl-imi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist) | Topic: Pyridinyl-Imidazoles (p38 MAPK Inhibitors)

Introduction: The Pyridinyl-Imidazole Scaffold

Welcome to the technical support hub for pyridinyl-imidazole synthesis. This scaffold, exemplified by the p38 MAP kinase inhibitor SB203580 , represents a "privileged structure" in medicinal chemistry due to its ability to mimic ATP binding. However, the combination of a basic pyridine ring and an amphoteric imidazole creates a unique set of synthetic challenges: catalyst poisoning , regiochemical ambiguity , and purification difficulties .

This guide addresses these specific failure modes with field-proven protocols and mechanistic insights.

Module 1: Troubleshooting Regioselectivity

Q: Why am I isolating a mixture of N1 and N3 isomers during alkylation?

Diagnosis: The imidazole ring exists as a tautomeric equilibrium (


). When you attempt to alkylate a pre-formed pyridinyl-imidazole, the electrophile attacks both nitrogens. The ratio depends on steric hindrance and the electronic effects of substituents on the pyridine ring, but obtaining a single regioisomer via direct alkylation is statistically improbable.

Technical Solution: Do not rely on separation of isomers. Instead, employ a Directed Cyclization Strategy . The most robust method for pyridinyl-imidazoles involves constructing the imidazole ring with the substituent already in place, or using a steric blocking group that forces alkylation to the distal nitrogen.

Protocol: Regioselective Assembly via Amidine Condensation

This protocol avoids the ambiguity of N-alkylation by forming the ring in a specific orientation.

  • Reagents:

    • 
      -Bromo-ketone (bearing the pyridine moiety).
      
    • Amidine derivative (bearing the desired N1-substituent).

    • Base:

      
       or 
      
      
      
      .
    • Solvent: DMF or Acetone.

  • Workflow:

    • Step 1: Dissolve the amidine (1.2 equiv) and base (2.0 equiv) in DMF.

    • Step 2: Add the

      
      -bromo-ketone dropwise at 
      
      
      
      to prevent polymerization.
    • Step 3: Allow to warm to RT and stir for 4-6 hours.

    • Step 4: Critical Step: If cyclization is slow, add a catalytic amount of

      
      -TsOH and heat to 
      
      
      
      to drive dehydration.

Mechanistic Logic: The amidine nitrogen acts as the initial nucleophile, displacing the bromide. The second nitrogen then condenses with the ketone. Because the N-substituent is fixed on the amidine starting material, the regiochemistry is locked ab initio.

Regioselectivity Start Target: N1-Substituted Pyridinyl-Imidazole DirectAlk Direct Alkylation of Imidazole Start->DirectAlk Avoid AmidineRoute Amidine Condensation (De Novo Synthesis) Start->AmidineRoute Recommended Mix Mixture of 1,4 and 1,5 Isomers DirectAlk->Mix Tautomerism Purify Difficult HPLC Separation Mix->Purify Low Yield Intermediate Acyclic Intermediate AmidineRoute->Intermediate Nucleophilic Attack Cyclization Forced Cyclization Intermediate->Cyclization -H2O PureProduct Single Regioisomer Cyclization->PureProduct 100% Regio-control

Figure 1: Comparison of direct alkylation (failure prone) vs. de novo synthesis (regioselective).

Module 2: Overcoming Catalyst Poisoning

Q: My Suzuki coupling stops at <10% conversion. Is my catalyst dead?

Diagnosis: Yes, your catalyst is likely poisoned. The pyridine nitrogen (and the imidazole N3) are potent


-donors. They coordinate to the Palladium(II) center, displacing the phosphine ligands and forming a stable, catalytically inactive "Pd-Pyridine" complex. This arrests the catalytic cycle before the oxidative addition step can proceed efficiently.

Technical Solution: You must sterically crowd the Palladium center to prevent nitrogen coordination. Standard ligands like


 or dppf are insufficient.

Optimization Table: Ligand Selection for Pyridinyl Substrates

Ligand ClassExampleSuitabilityMechanism of Action
Simple Phosphines

Poor Easily displaced by pyridine N.
Bidentate dppf, dppeModerate Chelation effect helps, but still susceptible to poisoning.
Buchwald Dialkyl XPhos, SPhos Excellent Large steric bulk prevents N-coordination; electron-rich nature boosts oxidative addition.
NHC Ligands IPr, IMesGood Strong

-donation keeps ligand bound; sterics protect the metal.
Protocol: The "N-Oxide Masking" Strategy

If changing ligands fails, use chemistry to "mask" the interfering nitrogen.

  • Masking: Treat the pyridine starting material with

    
    -CPBA (1.1 equiv) in DCM to form the Pyridine-N-Oxide .
    
    • Why: The N-oxide oxygen is far less coordinating to Pd than the lone pair on the nitrogen.

  • Coupling: Perform the Suzuki/Stille coupling using standard conditions (e.g.,

    
    , 
    
    
    
    , Dioxane/Water).
  • Unmasking: Reduce the N-oxide back to the pyridine using

    
     or Zn/Acetic Acid.
    

Module 3: The "Black Tar" in Multicomponent Reactions

Q: The Debus-Radziszewski reaction yields a black tar instead of solid precipitate.

Diagnosis: The classical condensation (1,2-dicarbonyl + aldehyde + ammonia) often fails with pyridine aldehydes due to their instability and tendency to undergo aldol-like polymerization under basic heating. The "black tar" is a mixture of polymerized aldehyde and decomposition products caused by local overheating.

Technical Solution: Switch from thermal heating to Microwave Irradiation and control the ammonia source.

Troubleshooting Checklist:
  • Ammonia Source: Do not use aqueous ammonium hydroxide. The water content hinders the dehydration steps. Use Ammonium Acetate (

    
    )  in glacial acetic acid. The acetate acts as a buffer and the acetic acid serves as the solvent.
    
  • Temperature Control: Do not exceed

    
    . Above this, pyridine rings (especially if halogenated) undergo degradation.
    
  • Stoichiometry: Use a 4-component ratio of 1:1:4 (Diketone : Aldehyde : Ammonium Acetate). The excess ammonia prevents oligomerization of the dicarbonyl.

DebusRadziszewski Aldehyde Pyridine Aldehyde Process Microwave Irradiation 140°C, 15 min, AcOH Aldehyde->Process Diketone 1,2-Diketone Diketone->Process Ammonia NH4OAc (Excess) Ammonia->Process SideRxn Polymerization/Tar (If T > 160°C or aq. NH3 used) Process->SideRxn Overheating Product Pyridinyl-Imidazole (Precipitate upon cooling) Process->Product Optimized

Figure 2: Optimization of the Debus-Radziszewski reaction pathway.

Module 4: Purification & Isolation

Q: My compound streaks on the silica column (Rf 0.1 to 0.8).

Diagnosis: Pyridinyl-imidazoles are highly polar and basic. The basic nitrogens interact strongly with the acidic silanol groups (


) on standard silica gel, causing peak tailing (streaking) and irreversible adsorption.

Technical Solution: You must neutralize the stationary phase or "outcompete" the interaction.

Method A: The "Triethylamine Dope" (Standard)
  • Mobile Phase: Add 1% Triethylamine (TEA) to your DCM/MeOH solvent system.

  • Mechanism: TEA is more basic than your product. It saturates the acidic sites on the silica gel, allowing your product to elute as a tight band.

  • Note: You must wash the collected fractions with saturated

    
     or brine to remove the TEA after evaporation, or it will contaminate your NMR.
    
Method B: Neutral Alumina (Alternative)
  • Switch stationary phase from Silica Gel 60 to Neutral Alumina (Brockmann Grade III) .

  • Alumina lacks the acidic protons of silica, preventing the acid-base interaction that causes streaking.

Method C: Crystallization (Scalable)

For final compounds (like SB203580), avoid chromatography entirely.

  • Dissolve the crude "tar" in a minimum amount of hot Ethanol.

  • Add hot water dropwise until slight turbidity appears.

  • Allow to cool slowly to RT, then to

    
    .
    
  • Troubleshooting: If it oils out, scratch the glass or add a seed crystal.[1] Do not shock-cool in dry ice.

References

  • Synthesis of SB203580: Adams, J. L., et al. "Imidazolyl-pyridine inhibitors of p38 MAP kinase." Bioorganic & Medicinal Chemistry Letters, 1998.

  • Regioselectivity Mechanisms: Verma, A., et al. "Regioselective synthesis of 1,2,4-trisubstituted imidazole from a mechanistic and synthetic prospective." Journal of Molecular Structure, 2020.

  • Debus-Radziszewski Optimization: Hanoon, et al. "Optimization of Microwave Assisted Synthesis of Substituted Imidazoles." Oriental Journal of Chemistry, 2024.

  • Catalyst Poisoning: Kapdi, A. R., et al. "Palladium-catalyzed cross-coupling reactions of pyridine derivatives: The N-coordination problem." Dalton Transactions, 2022.

  • Purification Techniques: BenchChem Technical Support. "Purification of Imidazole Derivatives: Troubleshooting Guide." BenchChem, 2025.

Sources

Optimization

How to improve yield in 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid synthesis.

Technical Support Center: Synthesis of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic Acid Status: Operational Subject Matter Expert: Senior Application Scientist, Process Chemistry Division Last Updated: February 2026 Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic Acid

Status: Operational Subject Matter Expert: Senior Application Scientist, Process Chemistry Division Last Updated: February 2026

Executive Summary

The synthesis of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid presents a classic "deceptive simplicity" in medicinal chemistry. While the molecule appears small, its construction involves two high-failure points:

  • The N-Arylation Bottleneck: Forming the C–N bond between the electron-deficient pyridine and the amphoteric imidazole ring is chemically demanding.

  • The Zwitterion Trap: The final product contains both a basic pyridine nitrogen and an acidic carboxylate, leading to high water solubility and significant losses during conventional extraction.

This guide moves beyond standard textbook protocols, offering optimized workflows based on thermodynamic control and isoelectric focusing.

Module 1: The N-Arylation Strategy (The "Make or Break" Step)

User Question: I am trying to react ethyl 4-imidazolecarboxylate with 4-chloropyridine, but my conversion is <20%. How do I improve the yield?

Technical Insight: Direct nucleophilic aromatic substitution (


) with 4-chloropyridine is kinetically sluggish because the pyridine ring, while electron-deficient, is not sufficiently activated without strong acid catalysis (which is incompatible with the nucleophilic imidazole) or extreme heat. Furthermore, the imidazole ester tautomerizes, leading to regioselectivity issues (1,4- vs. 1,5-isomers).

Recommended Protocol: The Ligand-Accelerated Ullmann Coupling Switch from


 to a Copper-Catalyzed Cross-Coupling. This method is superior for regiocontrol and yield.

Reagents:

  • Substrate: Ethyl 1H-imidazole-4-carboxylate

  • Coupling Partner: 4-Iodopyridine (preferred over bromo/chloro for faster kinetics)

  • Catalyst: CuI (10 mol%)

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) or L-Proline (20 mol%)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: DMSO or DMF (Anhydrous)

Step-by-Step Optimization:

  • Degassing is Critical: Oxygen poisons the Cu(I) species. Sparge the solvent with Argon for 15 minutes before adding the catalyst.

  • Temperature Ramp: Start at room temperature for 30 mins, then ramp to 110°C. This allows the active catalytic species to form without aggregation.

  • Stoichiometry: Use a slight excess of the imidazole ester (1.1 equiv) relative to the halopyridine to drive the consumption of the difficult aryl halide.

Regioselectivity Note: The 4-substituted imidazole exists in tautomeric equilibrium. However, steric hindrance generally disfavors arylation at the nitrogen adjacent to the ester group.

  • Target (1,4-isomer): Thermodynamically preferred.

  • Impurity (1,5-isomer): Minimised by using bulky ligands (like substituted phenanthrolines) or lower temperatures if using Pd-catalysis.

Module 2: Hydrolysis & Isolation (The "Lossy" Step)

User Question: I successfully formed the ester, but after hydrolysis with NaOH and acidification, I cannot extract the product. It stays in the water.

Technical Insight: Your product is a zwitterion .

  • Acidic Moiety: Carboxylic acid (

    
    )
    
  • Basic Moiety: Pyridine Nitrogen (

    
    )
    

At pH < 2, it is cationic (soluble). At pH > 6, it is anionic (soluble). At neutral pH, it is highly polar. Do not use liquid-liquid extraction (DCM/EtOAc). You must use Isoelectric Precipitation .

The "Zero-Loss" Isolation Protocol:

  • Hydrolysis: Treat the ester with LiOH (2 equiv) in THF/Water (1:1) at 60°C until TLC shows consumption.

  • Concentration: Remove THF completely under reduced pressure. You are left with the aqueous lithium carboxylate salt.

  • The pH Titration (Crucial):

    • Cool the aqueous solution to 0°C.

    • Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter.

    • Target pH: 3.8 – 4.2 (The Isoelectric Point, pI).

  • Precipitation: At this exact pH, the net charge is zero, and solubility is lowest. A white/off-white solid will precipitate.

  • Filtration: Filter the solid. Do not wash with water. Wash with cold acetone or acetonitrile (removes organic impurities without dissolving the zwitterion).

Module 3: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Reaction turns black/tarry Catalyst oxidation or excessive temp.Ensure strict inert atmosphere (Ar/N2). Reduce temp to 90°C and extend time.
Low Yield (<30%) Catalyst poisoning by imidazole.Increase catalyst loading to 20 mol%. Switch to CuI/1,10-Phenanthroline system.
Product contains 1,5-isomer Lack of steric control.Switch to 4-fluoropyridine in DMSO (

route) at 100°C. The

transition state is more sensitive to sterics, favoring the 1,4-isomer.
Product is a hygroscopic gum Inorganic salts trapped.The product is trapping LiCl/NaCl. Recrystallize from minimal hot water or use Reverse Phase (C18) flash chromatography eluting with water/methanol (no acid modifier).

Visualizing the Workflows

Figure 1: Synthesis Decision Matrix

Caption: Logic flow for selecting the optimal synthetic route based on available reagents and equipment.

Synthesis_Strategy Start Start: Ethyl 4-imidazolecarboxylate Reagent_Check Reagent Availability? Start->Reagent_Check Route_A Route A: Modified Ullmann (Recommended) Reagent_Check->Route_A Have 4-Iodo/Bromopyridine Route_B Route B: S_NAr Substitution Reagent_Check->Route_B Have 4-Fluoropyridine Conditions_A CuI (10%), DMEDA, K2CO3 4-Iodopyridine DMSO, 110°C Route_A->Conditions_A Conditions_B 4-Fluoropyridine Cs2CO3, DMSO 120°C (Sealed Tube) Route_B->Conditions_B Result_A High Yield, Good Regioselectivity (Favors 1,4-isomer) Conditions_A->Result_A Result_B Moderate Yield, High Regioselectivity (Steric control) Conditions_B->Result_B

Figure 2: The Isoelectric Isolation Protocol

Caption: Critical pH-dependent isolation steps to maximize recovery of the zwitterionic acid.

Isolation_Protocol Hydrolysis Crude Hydrolysis Mix (Li+ Salt, pH > 11) Concentration Evaporate THF (Aqueous Phase Only) Hydrolysis->Concentration Titration Titrate with 1M HCl Target pH 3.8 - 4.2 Concentration->Titration Precipitation Precipitate Forms (Zwitterion Neutral) Titration->Precipitation At pI Wash Wash: Cold Acetone (NOT Water) Precipitation->Wash Final Pure Acid Product Wash->Final

References & Authoritative Grounding

  • Regioselectivity in Imidazole Arylation:

    • Insight: Palladium and Copper-catalyzed arylations of unsymmetric imidazoles typically favor the N1 position (distal to the 4-substituent) due to steric hindrance at N3.

    • Source: Ueda, S., et al. "Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles." J. Am. Chem. Soc.2012 , 134, 700–706.

  • Ullmann Coupling Conditions:

    • Insight: Use of diamine ligands (like DMEDA) significantly accelerates Cu-catalyzed N-arylation of heterocycles, allowing for milder conditions and higher yields compared to traditional high-temp Ullmann reactions.

    • Source: Antilla, J. C., et al. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." J. Org.[1] Chem.2004 , 69, 5578–5587.

  • Zwitterion Isoelectric Point Calculation:

    • Insight: For amphoteric heterocycles, precipitation is maximal at the isoelectric point (

      
      ). For pyridine-imidazole-carboxylic acids, this window is typically pH 3.5–4.5.
      
    • Source: "Isoelectric Point of Amino Acids and Zwitterions."[2] Biochemistry Principles, via NCBI Bookshelf / PubMed.

  • Chan-Lam Coupling Alternative:

    • Insight: For substrates sensitive to the high heat of Ullmann or

      
      , Copper(II)-catalyzed oxidative coupling with boronic acids (Chan-Lam) is a viable room-temperature alternative.
      
    • Source: Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation."[1] Tetrahedron Lett.[1]1998 , 39, 2941.[1]

Sources

Troubleshooting

Optimization of reaction conditions for imidazo[1,2-a]pyridine synthesis.

Welcome to the Advanced Heterocycle Synthesis Support Hub. Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Status: Online This guide is not a textbook; it is a troubleshooting engine designed for bench...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Heterocycle Synthesis Support Hub. Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Status: Online

This guide is not a textbook; it is a troubleshooting engine designed for bench scientists facing resistance in the synthesis of imidazo[1,2-a]pyridines. Whether you are utilizing the classic Hantzsch-type condensation, modern C-H functionalization, or multicomponent strategies (GBB), this center addresses the causality of failure and the logic of optimization.

Visualizing the Synthetic Landscape

Before diagnosing specific failures, verify which mechanistic pathway you are attempting. The divergence in mechanism dictates the troubleshooting logic.

ReactionPathways Start 2-Aminopyridine HaloKetone + α-Haloketone Start->HaloKetone Classic AldehydeIso + Aldehyde + Isocyanide Start->AldehydeIso GBB (MCR) KetoneOx + Ketone + Oxidant/Cat. Start->KetoneOx Oxidative Coupling ImineInt Imine Intermediate (N-Alkylation) HaloKetone->ImineInt SN2 Attack Cyclization Cyclization (- H2O/- HX) ImineInt->Cyclization Product Imidazo[1,2-a]pyridine Cyclization->Product SchiffBase Schiff Base Formation AldehydeIso->SchiffBase Lewis Acid DielsAlder [4+1] Cycloaddition SchiffBase->DielsAlder DielsAlder->Product Radical Radical/Cation Species KetoneOx->Radical Cu/Fe Cat. Radical->Product - 2H

Figure 1: Mechanistic divergence in imidazo[1,2-a]pyridine synthesis. Identifying the correct intermediate (Imine vs. Radical) is critical for troubleshooting.

Module 1: The Classic Condensation (Hantzsch-Type)

Reaction: 2-Aminopyridine +


-Haloketone 

Imidazo[1,2-a]pyridine Mechanism: Nucleophilic attack (ring nitrogen)

N-alkylation

Cyclodehydration.
Standard Protocol (Optimized)
  • Stoichiometry: 1.0 equiv 2-aminopyridine : 1.1 equiv

    
    -bromoketone.
    
  • Solvent: Ethanol (anhydrous is preferred but not strictly required).

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv).
  • Conditions: Reflux (

    
    ) for 4–6 hours.
    
  • Workup: Evaporate EtOH, suspend residue in water, extract with DCM/EtOAc.

Troubleshooting & FAQs

Q: My reaction mixture turned into a black tar, and the yield is <30%. What happened? A: This is "The Exotherm Trap." 2-Aminopyridines are highly nucleophilic.

  • Diagnosis: Adding the

    
    -haloketone too quickly to a hot solution causes uncontrolled alkylation (poly-alkylation) and polymerization.
    
  • Correction: Add the

    
    -haloketone dropwise to the amine solution at room temperature  or 
    
    
    
    . Allow the N-alkylation (intermediate formation) to proceed for 30 minutes before heating to reflux for the cyclization step.

Q: I see the intermediate imine on TLC, but it won't cyclize. A: The ring closure requires the removal of water/acid.

  • Diagnosis: If using a weak base (

    
    ) in wet solvents, the equilibrium may stall.
    
  • Correction: Switch to a stronger base like

    
     or add a Lewis acid catalyst (e.g., 
    
    
    
    , 10 mol%) to promote dehydration. Alternatively, switch solvent to Toluene/Ethanol (1:1) and use a Dean-Stark trap if the scale allows.

Q: Regioselectivity failure: I obtained the non-fused byproduct. A: This occurs when the exocyclic amine attacks the ketone instead of the ring nitrogen.

  • Scientific Insight: The ring nitrogen is generally more nucleophilic. However, electron-withdrawing groups (EWGs) on the pyridine ring (e.g.,

    
     at C3/C5) reduce ring nitrogen nucleophilicity.
    
  • Correction: For electron-deficient pyridines, use a polar aprotic solvent (DMF or MeCN) and higher temperatures (

    
    ) to overcome the activation energy barrier for the ring nitrogen attack [1].
    
Module 2: Metal-Catalyzed Oxidative Coupling (C-H Activation)

Reaction: 2-Aminopyridine + Ketone/Alkyne + Catalyst + Oxidant Mechanism: Radical cation generation or Organometallic C-H insertion.

Standard Protocol (Cu-Catalyzed)
  • Reagents: 2-Aminopyridine (1.0 equiv), Ketone (1.2 equiv).

  • Catalyst:

    
     (10 mol%) or 
    
    
    
    .
  • Oxidant: Air (balloon) or DTBP (Di-tert-butyl peroxide) if anaerobic.

  • Solvent: DMF or DMSO (High boiling point required).

  • Temp:

    
    
    
    
    .
Troubleshooting & FAQs

Q: The reaction stalls after 50% conversion. Adding more catalyst doesn't help. A: Catalyst poisoning or oxidant depletion.

  • Diagnosis: Copper catalysts in these reactions often suffer from disproportionation or aggregation into inactive

    
     species (visible as a "copper mirror" or black precipitate).
    
  • Correction: Ensure a steady supply of oxidant. If using air, use an

    
     balloon rather than an open flask to increase partial pressure. Ligands like 1,10-phenanthroline (20 mol%) can stabilize the active Cu species and prevent aggregation [2].
    

Q: I am getting C-3 functionalization (e.g., nitration/halogenation) instead of ring formation. A: Competitive electrophilic substitution.

  • Scientific Insight: The C-3 position of the imidazo[1,2-a]pyridine core is highly nucleophilic. If your reaction generates electrophilic species (e.g., radical fragments from the oxidant), they will attack the formed product at C-3 [3].

  • Correction: Lower the oxidant loading or switch to a milder oxidant (e.g., switch from DTBP to molecular oxygen). Monitor the reaction time closely and quench immediately upon consumption of starting material.

Module 3: Groebke-Blackburn-Bienaymé (GBB) Reaction

Reaction: 2-Aminopyridine + Aldehyde + Isocyanide


 Product
Mechanism:  Schiff base formation 

[4+1] Cycloaddition.
Optimization Table: Solvent & Catalyst Effects
VariableRecommendationWhy?
Solvent Methanol (MeOH) Critical: MeOH stabilizes the ionic intermediates and accelerates the reaction via hydrogen bonding. Aprotic solvents (DCM, THF) are significantly slower [4].
Catalyst

(5 mol%)
High Lewis acidity, water-tolerant, reusable.
Alt. Catalyst

(10 mol%)
Cheap, mild, promotes imine activation.
Acid Source Acetic AcidOften used as solvent/catalyst dual role, but can form acetamide byproducts with isocyanides.
Troubleshooting & FAQs

Q: The isocyanide is not consumed, but the aldehyde is gone. A: You likely formed the Schiff base (Amine + Aldehyde) but the isocyanide insertion failed.

  • Diagnosis: Steric hindrance or insufficient Lewis acidity.

  • Correction: If using substituted 2-aminopyridines (e.g., 3-methyl), the steric bulk prevents the [4+1] cycloaddition. Switch to a smaller Lewis acid like

    
     or increase temperature to 
    
    
    
    (microwave irradiation is highly effective here) [5].

Q: "Sticky" purification? A: Isocyanides and their degradation products are notoriously difficult to separate.

  • Pro Tip: Treat the crude reaction mixture with a scavenger resin (e.g., polymer-supported amine) or wash with dilute acid to remove unreacted isocyanide (which hydrolyzes to formamide) before column chromatography.

Decision Logic for Low Yields

Use this logic flow to diagnose the root cause of your yield issues.

TroubleshootingLogic Start Problem: Low Yield (<40%) CheckTLC Check TLC/LCMS Intermediate Visible? Start->CheckTLC YesIntermediate Yes: Intermediate Stalled CheckTLC->YesIntermediate Intermediate Accumulates NoIntermediate No: Complex Mixture/Tar CheckTLC->NoIntermediate Many Spots/Streaking AcidBase Adjust Acid/Base Balance (Promote Dehydration) YesIntermediate->AcidBase Temp Increase Temp/Microwave (Overcome Activation Energy) YesIntermediate->Temp AdditionRate Slow Addition of Electrophile (Prevent Polymerization) NoIntermediate->AdditionRate Oxidant Check Oxidant/Catalyst Loading (Prevent Poisoning) NoIntermediate->Oxidant

Figure 2: Diagnostic logic tree for yield optimization.

References
  • Vuillermet, F., et al. (2021).[1] "Synthesis of imidazo[1,2-a]pyridines." The Journal of Organic Chemistry, 86(1), 388-402.[1] Link

  • Yan, R. L., et al. (2012).[1][2] "Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant." The Journal of Organic Chemistry, 77(4), 2024-2028. Link

  • Monir, K., et al. (2014).[1] "Regioselective synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines." Organic Letters, 16(17), 4630-4633. Link

  • Baenziger, M., et al. (2017).[3] "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction." Synthesis, 49, 2266-2274.[3] Link

  • Perumal, P. T., et al. (2015). "Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery."[4] Future Medicinal Chemistry, 7(12), 1573-1596. Link

Sources

Optimization

Technical Support Center: Purification of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid

[1][2] Technical Overview: The "Zwitterionic Trap" User Query: "Why is my product oiling out or failing to precipitate despite high purity by LC-MS?" Technical Insight: 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid pre...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Technical Overview: The "Zwitterionic Trap"

User Query: "Why is my product oiling out or failing to precipitate despite high purity by LC-MS?"

Technical Insight: 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid presents a classic "zwitterionic trap."[1][2] It contains three ionizable centers:

  • Carboxylic Acid (C4 position): Acidic (pKa ~ 2.5–3.5).[1][2]

  • Imidazole Nitrogen (N3): Weakly basic, but electron-deficient due to the pyridine ring.[1][2]

  • Pyridine Nitrogen (N1'): Basic (pKa ~ 5.2).[1][2]

At neutral pH, the molecule exists largely as a zwitterion (net charge 0), which typically offers the lowest solubility.[2] However, the presence of the pyridine ring creates a narrow "isoelectric window."[2] If the pH drifts slightly acidic (protonating the pyridine) or basic (deprotonating the acid), the molecule becomes charged and highly water-soluble.[2]

The Solution: Purification must focus on precise Isoelectric Point (pI) Precipitation and Ion-Exchange Desalting rather than standard silica chromatography, which often leads to irreversible adsorption or severe tailing.[2]

Primary Purification Protocol: Isoelectric Precipitation[1][2]

This is the most scalable method for initial isolation from crude hydrolysis mixtures.[1][2]

Step-by-Step Workflow

Phase 1: Dissolution

  • Dissolve the crude solid in minimum volume of 1M NaOH . The goal is to fully deprotonate the carboxylic acid (

    
    ) and the pyridine (
    
    
    
    ).[2]
  • Checkpoint: The solution should be clear. If particulates remain (likely metal catalysts like Ni/Cu from synthesis), filter through a 0.45 µm PTFE membrane.[1][2]

Phase 2: The pH Scan (Critical Step)

  • Place the solution in a beaker with a calibrated pH probe.

  • Slowly add 1M HCl dropwise with vigorous stirring.

  • Target Range: The theoretical pI is likely between pH 4.0 and 5.5 .[1][2]

  • Observation: Watch for the "Cloud Point."[1][2] The solution will turn turbid.[1][2]

  • Stop Addition immediately when heavy precipitation occurs.[1][2] Allow the slurry to stir for 30 minutes to ripen the crystals.

Phase 3: Isolation

  • Filter the solid.[1][2][3]

  • Wash: Do NOT wash with water (product may redissolve).[1][2] Wash with cold Acetone or Acetonitrile to remove organic impurities and water.[1][2]

  • Dry under vacuum at 50°C.

Troubleshooting Table: Precipitation Issues
SymptomProbable CauseCorrective Action
No Precipitate pH overshoot (too acidic).[1][2]The pyridine ring protonates below pH ~4.5, solubilizing the compound.[1][2] Back-titrate with dilute NaOH to pH 4.8–5.2.
Oiling Out High salt concentration.If the crude contained high salts, the "salting out" effect causes oiling.[1][2] Dilute the initial mixture with water before acidification.[1][2]
Colored Impurities Metal/Polymer contamination.[1][2]Treat the initial alkaline solution with activated charcoal or QuadraPure™ metal scavengers before acidification.[1][2]

Secondary Purification: Ion-Exchange Chromatography (Desalting)[1][2]

If the precipitation yields a salt-contaminated product (NaCl/KCl), use this method.[2]

Resin Selection: Strong Acid Cation Exchange (e.g., Dowex 50W or Amberlyst 15).[1][2]

Protocol:

  • Load: Dissolve the compound in 1M HCl (fully protonated, cationic state) and load onto the resin.

  • Wash: Flush with Deionized Water until the eluate pH is neutral.[1][2][4] This removes inorganic anions (

    
    , 
    
    
    
    ) and non-basic impurities.[1][2]
  • Elute: Elute with 10% Aqueous Ammonia (NH4OH) . The ammonia deprotonates the resin and the product, releasing the product as the ammonium salt.[2]

  • Isolate: Concentrate the ammoniacal fractions. Heating will drive off excess ammonia, causing the zwitterion to precipitate as the solution concentrates.[1][2]

Polishing: Preparative HPLC Guidelines

Standard Reverse Phase (C18) is often unsuitable due to peak tailing caused by the basic nitrogens interacting with silanols.[1][2]

Recommended Stationary Phases:

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Best for polar zwitterions.[1][2]

  • Mixed-Mode: (e.g., C18 with embedded polar groups).[1][2]

Mobile Phase Strategy:

  • Buffer is Mandatory: Use 10mM Ammonium Acetate (pH 5.[1][2]5) or 0.1% TFA (if using C18).[1][2]

  • Note on TFA: Trifluoroacetic acid (TFA) will form a salt with the pyridine nitrogen.[1][2] If you need the free zwitterion, you must neutralize the isolated solid (lyophilization alone often leaves residual TFA).[2]

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying this specific heteroaryl-carboxylic acid.

PurificationWorkflow Start Crude Reaction Mixture (1-(Pyridin-4-yl)-1H-imidazole-4-COOH) SolubilityCheck Check Solubility in 1M NaOH Start->SolubilityCheck Filter Filter Insoluble (Catalysts/Metals) SolubilityCheck->Filter Particulates Present Acidification Slow Acidification to pH 4.5 - 5.5 (Targeting pI) SolubilityCheck->Acidification Clear Solution Filter->Acidification Precipitate Did Solid Precipitate? Acidification->Precipitate Wash Filter & Wash with Cold Acetone/ACN Precipitate->Wash Yes Oiled Product Oiled Out? Precipitate->Oiled No PurityCheck Check Purity (HPLC/NMR) Wash->PurityCheck Final Pure Zwitterion PurityCheck->Final >98% IonExchange Load onto Cation Exchange Resin (Dowex 50W / H+ form) PurityCheck->IonExchange Salts Present Dilute Dilute Aqueous Phase Retry Acidification Oiled->Dilute Yes (High Salt) Oiled->IonExchange No (Too Soluble) Dilute->Acidification Elute Wash Water -> Elute 10% NH4OH IonExchange->Elute Evaporate Evaporate to Precipitate Elute->Evaporate Evaporate->PurityCheck

Caption: Decision tree for the purification of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid, prioritizing isoelectric precipitation followed by ion exchange for difficult cases.

Frequently Asked Questions (FAQ)

Q: Can I recrystallize this compound? A: Yes, but standard organic solvents rarely work.[1][2] Use a Water/Ethanol system.[1][2] Dissolve the zwitterion in hot water with a minimum amount of ammonia (to aid solubility), add hot ethanol, and then let it cool. If it doesn't crystallize, add drops of acetic acid to adjust the pH back to the pI (~5).[2]

Q: My NMR shows broad peaks. Is it impure? A: Not necessarily.[1][2] Zwitterions often show broad peaks in DMSO-d6 due to rapid proton exchange or aggregation.[1][2] Add a drop of DCl or NaOD to the NMR tube to force the molecule into a single charged state (cationic or anionic), which usually sharpens the peaks.[2]

Q: How do I remove copper residues from the Ullmann coupling? A: If your synthesis involved CuI/ligands, the imidazole nitrogen can chelate copper.[1][2] Wash the initial basic solution with EDTA (0.1 M) or use a resin-bound metal scavenger (e.g., Thiol-functionalized silica) before the acidification step.

References

  • Synthesis and Properties of Imidazole Carboxylic Acids

    • PubChem Compound Summary for 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid. National Center for Biotechnology Information.[1][2]

    • [2]

  • Purification of Zwitterionic Heterocycles (General Protocols)

    • US Patent 20140275614A1: Production and purification of carboxylic betaine zwitterionic monomers.[1][2][5] (Describes ion exchange and precipitation logic for zwitterions).

    • [2]

  • Chromatographic Behavior of Zwitterions

    • Chromatography Forum: HPLC method development strategies for Zwitterions. (Discusses HILIC vs. Mixed Mode for amino-acid-like structures).
    • [2]

  • pKa and Solubility Data (Analogous Structures)

    • Asian Journal of Chemistry: Calculation of pKa of Imidazole Carboxylic Esters. (Provides theoretical grounding for the pKa ~5 range of the imidazole-pyridine system).
    • [2]

Sources

Troubleshooting

Troubleshooting HPLC peak shape for polar imidazole compounds.

Technical Support Guide: HPLC Analysis of Polar Imidazole Compounds To: Analytical Method Development Group From: Senior Application Scientist, Separation Science Division Subject: Troubleshooting Peak Shape and Retentio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: HPLC Analysis of Polar Imidazole Compounds

To: Analytical Method Development Group From: Senior Application Scientist, Separation Science Division Subject: Troubleshooting Peak Shape and Retention for Imidazole-Based Analytes

Introduction

Imidazole compounds present a "perfect storm" of challenges for HPLC. With a pKa of approximately 6.95, imidazole exists in a dynamic equilibrium between its neutral and protonated forms at neutral pH. Furthermore, its polar nature leads to poor retention on standard C18 columns, while its basic nitrogen moiety aggressively interacts with residual silanols, causing severe peak tailing.

This guide moves beyond generic advice. It is structured as a tiered troubleshooting system designed to isolate the specific failure mode of your chromatography—whether it is kinetic (tailing), thermodynamic (retention), or chemical (splitting).

Tier 1: Peak Tailing & Asymmetry

Symptom: The peak rises sharply but drags out significantly on the right side (Tailing Factor > 1.5).

The Root Cause: Silanol Interaction

Standard silica supports possess residual silanol groups (


).[1] At pH > 3, these silanols deprotonate to form 

. Since imidazole is a base, if your mobile phase pH is below its pKa (~7.0), the imidazole is protonated (

). The Result: The positively charged analyte binds electrostatically to the negatively charged column surface (Ion-Exchange), rather than partitioning hydrophobically. This secondary interaction causes tailing.
Protocol A: The "Silanol Blocker" Strategy (Traditional)

If you are restricted to standard silica C18 columns, you must mask the silanols.

  • Action: Add Triethylamine (TEA) to your mobile phase.[2][3][4]

  • Mechanism: TEA is a stronger base than imidazole. It saturates the active silanol sites, effectively "capping" the column surface so your analyte can elute cleanly.

  • Concentration: 5–10 mM TEA is usually sufficient.

  • Warning: TEA is not MS-friendly (ion suppression). For LC-MS, skip to Protocol B.

Protocol B: The "High pH" Strategy (Modern)
  • Action: Shift the pH to > 9.0.

  • Mechanism: At pH 9+, imidazole is neutral (unprotonated). Without the positive charge, it cannot interact with silanols. Additionally, the neutral form is more hydrophobic, improving retention on C18.

  • Critical Requirement: You must use a Hybrid Particle column (e.g., Ethylene Bridged Hybrid - BEH) or a specific High-pH stable column. Standard silica dissolves at pH > 8.0.

Decision Matrix: Tailing Solutions
ConstraintRecommended ApproachMechanism
Standard HPLC (UV) Add 0.1% Triethylamine (TEA)Competitive binding to silanols.
LC-MS Analysis Use Ammonium Formate/Acetate (pH 3-4) + Charged Surface Hybrid (CSH) ColumnCSH surface repels protonated bases.
Max Retention Needed High pH (10) with Hybrid C18Neutralizes analyte; maximizes hydrophobicity.

Tier 2: Poor Retention (Eluting at )

Symptom: The compound elutes immediately near the void volume, often co-eluting with the solvent front.

The Root Cause: "Phase Collapse" or Insufficient Polarity

Imidazole is highly polar (


). Standard C18 chains effectively "repel" water-loving molecules, providing no thermodynamic incentive for the analyte to partition into the stationary phase.
Solution: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography)

When RP-HPLC fails for polar bases, HILIC is the gold standard.

  • Mechanism: HILIC uses a polar stationary phase (Silica, Amide, or Zwitterionic) and a high-organic mobile phase (e.g., 90% ACN). A water-rich layer forms on the surface of the stationary phase. The polar imidazole partitions into this water layer.

  • Elution Rule: In HILIC, Water is the Strong Solvent. Increasing water content speeds up elution (opposite of RP).

HILIC Experimental Protocol
  • Column: Bare Silica or Amide-bonded phase.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[3][5][6][7][8]

  • Mobile Phase B: Acetonitrile.

  • Isocratic Start: 90% B / 10% A.

  • Gradient: Ramp to 60% B over 10 minutes.

    • Note: Do not go below 60% organic, or you lose the HILIC mechanism.

Tier 3: Peak Splitting & Broadening

Symptom: The peak looks like a "doublet" or has a shoulder.

Cause 1: The "pH Danger Zone"

Operating at pH ~7.0 (near the pKa of imidazole).

  • Mechanism: At pH = pKa, 50% of the molecules are protonated and 50% are neutral. These two species interact differently with the column, causing them to separate slightly as they travel, resulting in a split peak.

  • Fix: Adhere to the "Rule of 2" : Set mobile phase pH at least 2 units away from the pKa (i.e., pH < 5 or pH > 9).

Cause 2: Sample Solvent Mismatch

Injecting a sample dissolved in 100% organic solvent onto a Reverse Phase system with high aqueous start.

  • Fix: Dissolve the sample in the starting mobile phase composition.

Visual Troubleshooting Logic

The following diagram illustrates the decision process for selecting the correct mode and troubleshooting steps for imidazole analysis.

Imidazole_Troubleshooting Start Start: Imidazole Peak Issue Issue_Type Identify Symptom Start->Issue_Type Tailing Peak Tailing Issue_Type->Tailing Retention No Retention (t0) Issue_Type->Retention Splitting Peak Splitting Issue_Type->Splitting Check_pH Is pH < 7? Tailing->Check_pH Mode_Check Current Mode? Retention->Mode_Check Check_pKa Is pH within 6.0 - 8.0? Splitting->Check_pKa Silanol_Int Cause: Silanol Interaction Check_pH->Silanol_Int Yes Sol_TEA Add TEA (UV Only) Silanol_Int->Sol_TEA Sol_CSH Use CSH/Hybrid Column (LCMS) Silanol_Int->Sol_CSH RP_Fail RP C18 (Too Polar) Mode_Check->RP_Fail Sol_HILIC Switch to HILIC (90% ACN Start) RP_Fail->Sol_HILIC Sol_HighPH High pH RP (Neutralize Imidazole) RP_Fail->Sol_HighPH pKa_Conflict Cause: Partial Ionization Check_pKa->pKa_Conflict Yes Sol_Rule2 Apply Rule of 2 (pH < 5 or > 9) pKa_Conflict->Sol_Rule2

Caption: Decision tree for isolating imidazole chromatography failures based on peak topology and mobile phase chemistry.

FAQ: Common User Queries

Q: Can I use Ion-Pairing Reagents (like TFA or Hexanesulfonate) instead of HILIC? A: Yes, but with caveats.

  • TFA (0.1%): Acts as a weak ion-pairing agent. It suppresses silanols and pairs with the imidazole to increase retention. Downside: It suppresses MS signal significantly.

  • Sulfonates: Strong ion-pairing. Will retain imidazole well on C18. Downside: Long equilibration times (hours), and once used, that column is permanently dedicated to ion-pairing methods. It is generally better to use HILIC or modern Hybrid columns first.

Q: Why does my retention time shift from run to run? A: This is usually a pH equilibration issue. Because imidazole has a pKa ~7, small changes in temperature or organic composition can shift the effective pH of the mobile phase, altering the ionization ratio.

  • Fix: Use a buffer with higher capacity (e.g., 20-25 mM) and ensure the pH is at least 2 units away from 7.0.

Q: What is the specific advantage of "Charged Surface Hybrid" (CSH) columns for this? A: CSH particles have a low-level positive charge applied to the surface. Since protonated imidazole is also positive, the surface charge repels the analyte, preventing it from digging into the silanols. This results in sharp peaks even using simple additives like Formic Acid.

References

  • Sigma-Aldrich. (n.d.).[6] HPLC Buffer Selection Guide. Retrieved from

  • Waters Corporation. (n.d.). Charged Surface Hybrid (CSH) Technology: Improving Peak Shape for Basic Compounds.[5][7][8] Retrieved from

  • Chromatography Online. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide: Peak Tailing and Retention Issues. Retrieved from

Sources

Optimization

Technical Support Center: Solubilization Guide for 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid

Case ID: SOL-1339544 Subject: Overcoming "Brick Dust" Insolubility in Zwitterionic Scaffolds Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Executive Summary & Compound Profile Welc...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-1339544 Subject: Overcoming "Brick Dust" Insolubility in Zwitterionic Scaffolds Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary & Compound Profile

Welcome to the Technical Assistance Center. You are likely encountering difficulty dissolving 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid (CAS: 1339544-04-5). This is a common issue stemming from the molecule's specific physicochemical classification.

This compound is not merely "lipophilic" (a "grease ball"); it is a Zwitterionic "Brick Dust" Molecule .

  • Zwitterionic: It contains both a basic center (pyridine/imidazole nitrogen) and an acidic center (carboxylic acid).[1] At neutral pH, it exists as a net-neutral salt with high internal electrostatic attraction.

  • Brick Dust: The planar aromatic rings facilitate strong

    
    -
    
    
    
    stacking, leading to high crystal lattice energy.

The Consequence: It resists dissolution in water (due to hydrophobicity of the rings) and organic solvents (due to the zwitterionic charge). The guide below details how to break these interactions.

Critical Physicochemical Data

Before attempting dissolution, review the ionization profile. The solubility follows a U-shaped curve, with the minimum at the Isoelectric Point (pI).

ParameterEstimated ValueImplication
Acidic pKa (COOH) ~3.0 – 3.5Below pH 3, the molecule is Cationic (+). Solubility increases.
Basic pKa (Pyridine N) ~5.2 – 5.5Above pH 6, the molecule is Anionic (-). Solubility increases.
Isoelectric Point (pI) ~4.0 – 4.5 DANGER ZONE. At this pH, the molecule is neutral (zwitterion) and least soluble.
LogP ~0.97Moderately lipophilic, but lattice energy dominates solubility behavior.

Troubleshooting Guides (Step-by-Step)

Guide A: Preparing a High-Concentration Stock Solution (DMSO)

User Issue: "I added DMSO, but the solid is sitting at the bottom of the vial."

Root Cause: Pure DMSO is a polar aprotic solvent. While it dissolves lipophilic compounds well, it struggles to break the ionic lattice of a zwitterion without proton assistance.

Protocol: The "Acid-Assisted" DMSO Stock

  • Weigh the target amount of solid.

  • Add 95% of the calculated volume of anhydrous DMSO.

  • Sonicate at 40°C for 10 minutes.

  • Checkpoint: If solid remains, add 1.0 equivalent of HCl (using a highly concentrated aqueous HCl stock or HCl in dioxane).

    • Mechanism:[2][3] This protonates the pyridine, breaking the zwitterionic lattice and converting it to a more DMSO-soluble hydrochloride salt.

  • Vortex until clear.

  • Store at -20°C. (Avoid -80°C for DMSO stocks as repeated freeze/thaw of DMSO promotes water absorption).

Guide B: Diluting into Aqueous Buffer (Cellular Assays)

User Issue: "My DMSO stock was clear, but it precipitated immediately when I added it to the culture media."

Root Cause: This is the "Crash-Out" effect. Culture media (pH 7.4) acts as a buffer. If your compound's concentration exceeds its thermodynamic solubility at pH 7.4, it will crystallize.

Protocol: The "pH Swing" Method Do not add DMSO stock directly to neutral media.

  • Prepare the aqueous buffer.

  • Adjust pH of the buffer away from the pI (pH 4.5). Target pH 7.4 or higher.

  • Add the DMSO stock dropwise while vortexing rapidly.

  • Visual Check: If turbidity appears, you have exceeded the solubility limit.

    • Remedy: You must use a solubility enhancer (See Guide C).

Guide C: In Vivo Formulation (Animal Studies)

User Issue: "I need to dose mice at 10 mg/kg, but I can't use 100% DMSO."

Root Cause: High DMSO concentrations are toxic. You need a vehicle that encapsulates the hydrophobic core while masking the charge.

Recommended Vehicle: 20% HP-


-CD (Hydroxypropyl-beta-cyclodextrin) in Citrate Buffer (pH 3.0).

Protocol:

  • Prepare Vehicle: Dissolve 20g HP-

    
    -CD in 100mL of 50mM Citrate Buffer (adjusted to pH 3.0).
    
    • Why pH 3.0? This keeps the molecule cationic (protonated), aiding solubility, while the CD encapsulates the aromatic rings.

  • Weigh compound.

  • Add Vehicle to the solid.

  • High-Shear Mix: Sonicate or bead-mill (if available) for 20 minutes.

  • Filter: Pass through a 0.22

    
    m filter.
    
  • Verify Concentration: Check absorbance via HPLC/UV to confirm actual dose.

Visual Decision Matrices

Diagram 1: The Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your application.

SolubilityDecision Start START: Define Application AppType What is the assay type? Start->AppType InVitro In Vitro / Cellular AppType->InVitro Cell Culture InVivo In Vivo (Animal) AppType->InVivo Animal Model ChemStock Chemical Stock Only AppType->ChemStock Storage MediaCheck Dilute to Media (pH 7.4) InVitro->MediaCheck VehicleSelect Select Vehicle: 20% HP-β-CD in pH 3.0 Buffer InVivo->VehicleSelect DMSO_Pure Try Pure DMSO (Anhydrous) ChemStock->DMSO_Pure CheckSol Did it dissolve? DMSO_Pure->CheckSol AddAcid Add 1.0 eq HCl (Break Zwitterion) CheckSol->AddAcid No SuccessStock Store at -20°C CheckSol->SuccessStock Yes AddAcid->SuccessStock PrecipCheck Precipitation? MediaCheck->PrecipCheck UseCD Use HP-β-CD or Reduce Concentration PrecipCheck->UseCD Yes SuccessCell Proceed to Assay PrecipCheck->SuccessCell No Milling High-Shear Mixing / Sonication VehicleSelect->Milling SuccessVivo Filter & Dose Milling->SuccessVivo

Caption: Figure 1. Decision matrix for selecting the appropriate solubilization strategy based on experimental intent.

Diagram 2: Mechanism of Solubilization (Zwitterion Disruption)

Understanding why acid/base helps is crucial for troubleshooting.

Mechanism Zwitterion Zwitterion (pH ~4.5) Net Charge: 0 INSOLUBLE (Lattice Energy High) Cation Cationic Form Net Charge: +1 SOLUBLE (Repulsion) Zwitterion->Cation Protonation of Pyridine N Anion Anionic Form Net Charge: -1 SOLUBLE (Repulsion) Zwitterion->Anion Deprotonation of Carboxylic Acid Acid Add Acid (H+) (pH < 3) Acid->Cation Base Add Base (OH-) (pH > 7) Base->Anion

Caption: Figure 2. The pH-dependent solubility mechanism. Shifting away from the zwitterionic state (red) to charged states (green) is the primary solubilization strategy.

Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol or Methanol instead of DMSO? A: Generally, no. While methanol is polar, it often fails to dissolve "brick dust" zwitterions effectively because it lacks the dipole moment of DMSO to disrupt the crystal lattice. If you must use an alcohol, use acidified methanol (0.1% HCl in MeOH).

Q2: Why does the protocol recommend Citrate Buffer pH 3.0 for in vivo work? A: At pH 3.0, the pyridine ring is protonated (positively charged). This charge prevents the molecules from stacking (aggregation) due to electrostatic repulsion. Citrate is a biocompatible buffer that maintains this pH effectively.

Q3: My compound turned yellow when I added NaOH. Is it degraded? A: Likely not. Many pyridine derivatives exhibit halochromism (color change with pH). However, always verify stability with LC-MS if exposure to high pH (>10) is prolonged, as the amide/acid functionality can be sensitive to hydrolysis under extreme conditions.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences, 29(3-4), 203-214.
  • PubChem. (2024). Compound Summary: Imidazole-4-carboxylic acid derivatives. National Library of Medicine. Link

Sources

Troubleshooting

Solution stability of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid.

Technical Support Center: Solution Stability & Handling Guide Topic: 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid CAS: 1339544-04-5 Part 1: Executive Technical Summary 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solution Stability & Handling Guide Topic: 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid CAS: 1339544-04-5

Part 1: Executive Technical Summary

1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid is a zwitterionic heterocyclic building block often utilized in fragment-based drug discovery and coordination chemistry. Its stability in solution is governed by the interplay between the acidic carboxyl group (pKₐ ~3.5) and the two basic nitrogen centers (pyridine and imidazole N3).

Core Stability Profile:

  • Solid State: High stability. Hygroscopic. Store at 4°C (short term) or -20°C (long term) under desiccant [1, 2].

  • Solution State (DMSO): Stable for 6 months at -80°C. Susceptible to oxidative yellowing if stored at RT > 24 hours.

  • Aqueous Stability: pH-dependent solubility. High risk of precipitation near the isoelectric point (pH 4.5–6.0).

  • Photostability: Moderate to Low. The conjugated pyridine-imidazole system absorbs UV light, making it susceptible to photo-oxidation. Protect from light.

Part 2: Critical Stability Analysis & Degradation Pathways

The following analysis synthesizes structural reactivity data with standard heterocyclic chemistry principles.

Solubility & The Isoelectric Trap

Users frequently report unexpected precipitation. This molecule is amphoteric.

  • Acidic pH (< 3): Protonation of Pyridine-N and Imidazole-N3 leads to a cationic species (Soluble).

  • Basic pH (> 8): Deprotonation of the carboxylic acid leads to an anionic species (Soluble).

  • Neutral pH (4–6): The molecule exists as a zwitterion (net charge 0), leading to aggregation and precipitation.

Chemical Degradation Risks
  • Hydrolysis: Low Risk. The N-(4-pyridyl) linkage is a C-N bond between two aromatic rings, which is highly resistant to hydrolysis under standard physiological conditions.

  • Decarboxylation: Low Risk. Thermal decarboxylation generally requires temperatures >200°C.

  • Oxidation: Moderate Risk. N-oxides may form at the pyridine nitrogen upon prolonged exposure to air or peroxides in solvents (e.g., aged PEG or Tween).

Stability Logic Diagram

StabilityLogic Compound 1-(Pyridin-4-yl) imidazole-4-COOH Solubility Solubility Profile Compound->Solubility Degradation Degradation Pathways Compound->Degradation Acidic pH < 3 (Cationic/Soluble) Solubility->Acidic Protonation Neutral pH 4-6 (Zwitterionic/Insoluble) Solubility->Neutral Aggregation Risk Basic pH > 8 (Anionic/Soluble) Solubility->Basic Deprotonation Photo Photolysis (UV Exposure) Degradation->Photo Protect from Light Oxidation N-Oxidation (Aged Solvents) Degradation->Oxidation Use Fresh DMSO

Caption: Solubility and stability logic flow. Red indicates the critical zone for precipitation.

Part 3: Troubleshooting & FAQs

Q1: My stock solution in DMSO turned yellow after 2 days at room temperature. Is it still usable? Diagnosis: Likely mild photo-oxidation or formation of N-oxide trace impurities. Action: Run a quick LC-MS. If the main peak (MW 189.17) is >98% and no +16 mass shift (N-oxide) is observed, it is usable. Prevention: Store DMSO stocks in amber vials wrapped in foil at -20°C or -80°C immediately after preparation.

Q2: I diluted the DMSO stock into PBS (pH 7.4), and a fine white precipitate formed. Diagnosis: "Isoelectric crashing." While pH 7.4 is often basic enough, the local concentration during addition might have hit the pI, or the final concentration exceeded the aqueous solubility limit (approx. 0.5–1 mg/mL in pure aqueous buffer). Action:

  • Sonicate: Brief sonication (30 sec) may redissolve kinetic precipitates.

  • pH Adjustment: Adjust pH slightly higher (pH 8.0) using dilute NaOH.

  • Cosolvent: Ensure the final solution contains at least 5-10% DMSO or use a solubilizing excipient like 20% SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) [3].

Q3: Can I autoclave aqueous solutions of this compound? Answer: No. While the structure is thermally robust, the carboxylic acid functionality can undergo side reactions or decarboxylation under the high pressure/temperature (121°C) of an autoclave. Protocol: Sterilize by filtration using a 0.22 µm PVDF or PES membrane. Nylon membranes should be avoided as they may bind acidic compounds.

Q4: What are the expected LC-MS peaks for degradation? Answer:

  • Parent: [M+H]⁺ = 190.17

  • Oxidation (Minor): [M+H]⁺ = 206.17 (Pyridine N-oxide formation).

  • Dimerization (Rare): [2M+H]⁺ = 379.34 (Non-covalent aggregate in source).

Part 4: Validated Experimental Protocols

Protocol A: Preparation of High-Stability Stock Solution (50 mM)

Purpose: To create a long-term storage solution minimizing freeze-thaw degradation.

  • Weighing: Weigh 9.46 mg of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid.

  • Solvent: Add 1.0 mL of anhydrous DMSO (Grade: Molecular Biology or Cell Culture tested). Note: Avoid old DMSO which may contain peroxides.

  • Dissolution: Vortex for 1 minute. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot: Dispense 50 µL aliquots into amber microcentrifuge tubes.

  • Storage: Store at -80°C. Stable for 6 months.

Protocol B: Preparation of Aqueous Working Solution (for Cell Culture)

Purpose: To achieve a 100 µM solution without precipitation.

StepReagentVolumeObservation/Notes
150 mM DMSO Stock2 µLThaw stock at RT.
2PBS (pH 7.[1]4)998 µLDo not add PBS to DMSO. Add DMSO to PBS while vortexing.
3Critical Check -Inspect for turbidity. If cloudy, adjust pH to 8.0 with 0.1N NaOH.

Part 5: References

Sources

Optimization

Preventing degradation of imidazole compounds during synthesis.

Technical Support Center: Imidazole Chemistry & Stability Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: IMD-SYN-442 Subject: Prevention of Degradation & Optimization of Imidazole Synth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazole Chemistry & Stability

Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: IMD-SYN-442 Subject: Prevention of Degradation & Optimization of Imidazole Synthesis

Welcome to the Technical Support Center

You have reached the specialized support unit for heterocyclic chemistry. Imidazole derivatives are deceptively simple 5-membered rings. While the aromatic core is thermally robust, the nitrogen functionality (


-H acidic, 

basic) creates specific vulnerabilities during synthesis and purification.

This guide addresses the three most common "degradation" tickets we receive: Oxidative Darkening , Catalytic Failure (Poisoning) , and Purification Yield Loss .

Module 1: The "Yellowing" Phenomenon (Oxidation & Air Sensitivity)

User Issue: "My reaction mixture turned from colorless to dark brown/black overnight. NMR shows broad peaks and baseline noise."

Diagnosis: While the imidazole ring itself is resistant to oxidation, electron-rich derivatives (especially 2- or 4-substituted arylimidazoles) are prone to forming N-oxides or undergoing radical polymerization when exposed to atmospheric oxygen, particularly under basic conditions or light exposure [1].

The Fix: The Freeze-Pump-Thaw Protocol Standard nitrogen flushing is often insufficient for sensitive imidazole cross-couplings. You must remove dissolved oxygen from your solvent before adding the catalyst or sensitive reagents.

Step-by-Step Protocol:

  • Seal: Place your solvent/reagent solution in a Schlenk flask. Close the stopcock.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until the solvent is completely frozen solid.
    
  • Pump: Open the stopcock to high vacuum (0.1–0.01 mmHg) for 5–10 minutes. Crucial: Keep the flask in

    
     to prevent solvent evaporation.
    
  • Thaw: Close the stopcock (isolating the flask from the pump). Remove from

    
     and thaw in a warm water bath. Gas bubbles will evolve.
    
  • Repeat: Cycle this process 3 times.

  • Backfill: After the final thaw, backfill with high-purity Argon (heavier than air, providing a better blanket than

    
    ).
    

Visual Workflow: Inert Atmosphere Setup

InertAtmosphere Start Solvent in Schlenk Flask Freeze Freeze (LN2) -196°C Start->Freeze Vacuum Apply Vacuum (Remove Gas) Freeze->Vacuum Thaw Thaw (Water Bath) (Release Bubbles) Vacuum->Thaw Cycle Repeat 3x Thaw->Cycle Cycle->Freeze If Cycle < 3 End Ready for Sensitive Reagents Cycle->End If Cycle = 3

Figure 1: The Freeze-Pump-Thaw cycle ensures removal of dissolved oxygen, preventing N-oxide formation and radical darkening.

Module 2: Reaction Failure (Catalyst Poisoning)

User Issue: "My Buchwald-Hartwig or Ullmann coupling stalled. Starting material remains, but the catalyst seems dead."

Diagnosis: The basic


 nitrogen of the imidazole is a potent ligand. It coordinates to transition metals (Pd, Cu, Ni) more strongly than your phosphine ligands, effectively poisoning the catalyst  [2]. You cannot run these reactions on "naked" imidazoles without specific precautions.

The Fix: Strategic N-Protection You must mask the nitrogen. The choice of protecting group (PG) depends on your downstream chemistry.

Comparative Data: Protecting Group Selection

Protecting Group (PG)Stability (Acid/Base)Removal ConditionBest For...
SEM (Trimethylsilylethoxymethyl)Base Stable / Acid LabileTBAF or dilute HClLithiation chemistry (C-2 functionalization) [3].
Boc (tert-Butyloxycarbonyl)Base Labile / Acid LabileTFA or Mild BaseQuick protection; Warning: Unstable to NaBH4 [4].
Trityl (Triphenylmethyl)Base Stable / Acid Labiledilute AcOH or TFASteric shielding; preventing N-alkylation at wrong site.
Tosyl (p-Toluenesulfonyl)Acid Stable / Base LabileNaOH / MeOHElectron-withdrawing; deactivates ring for nucleophilic attack.

Troubleshooting Tip: If using N-Boc , avoid using ethanol/borohydride for downstream reductions. Recent studies confirm that


 in EtOH cleaves N-Boc imidazoles back to the free amine [4], potentially ruining your protection strategy mid-synthesis.

Module 3: Purification "Disappearance" (Silica Gel Interactions)

User Issue: "I see a spot on TLC, but after column chromatography, I recovered 0 mg or a complex tar."

Diagnosis: This is rarely actual chemical degradation. It is usually irreversible adsorption .

  • Acidity: Silica gel is slightly acidic (pH 4–5). The basic imidazole (

    
     for conjugate acid) protonates and sticks to the silica.
    
  • Hydrolysis: If you are isolating N-acyl imidazoles (reactive intermediates), they will hydrolyze on the column due to the water content in the silica [5].

The Fix: The "Neutralized" Column

Protocol for Basic Imidazoles:

  • Pre-treat Silica: Slurry your silica gel in the mobile phase containing 1–2% Triethylamine (TEA) or 1%

    
     .
    
  • Flush: Run this basified solvent through the column before loading your sample. This neutralizes the acidic sites.[1]

  • Elute: Continue using the modifier in your eluent.

  • Workup: The TEA will evaporate, but if using

    
    , you may need a high-vac drying step.
    

Decision Logic: Purification Pathway

Purification Sample Crude Imidazole Mixture CheckType Is it an N-Acyl Imidazole? Sample->CheckType YesAcyl YES: Highly Hydrolytic Instability CheckType->YesAcyl Yes NoAcyl NO: Standard Imidazole CheckType->NoAcyl No AvoidCol DO NOT COLUMN YesAcyl->AvoidCol Cryst Recrystallize (Dry EtOAc/Hex) or Use Crude AvoidCol->Cryst CheckRf Does it tail on TLC? NoAcyl->CheckRf Tails YES (Sticking) CheckRf->Tails Yes NoTails NO CheckRf->NoTails No ModCol Add 1% Et3N to Eluent (Neutralize Silica) Tails->ModCol StdCol Standard Flash Chromatography NoTails->StdCol

Figure 2: Purification decision tree. N-acyl derivatives require non-chromatographic isolation to prevent hydrolysis.

FAQ: Rapid Fire Solutions

Q: My N-acyl imidazole (azolide) hydrolyzed back to the carboxylic acid. Why? A: These are "twisted amides" with high ground-state energy. They are much more reactive than standard amides.[2] Moisture in the air or wet solvents will hydrolyze them in minutes [5]. Solution: Handle in a glovebox or use immediately in a "one-pot" sequence without isolation.

Q: Can I use Acetone for recrystallization? A: Be cautious. Imidazoles with free NH groups can react with acetone (and other ketones) over time to form hemiaminals or Schiff bases, especially if catalyzed by trace acid. Solution: Use Ethyl Acetate/Hexanes or Acetonitrile.

Q: How do I store these compounds long-term? A: Many imidazole salts (hydrochlorides) are hygroscopic. Store in a desiccator. Free bases should be stored under Argon at -20°C if they contain oxidizable side chains (like anilines).

References

  • Zhang, Y., et al. (2024). "Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry." ACS ES&T Air. Link

  • Bellina, F., & Rossi, R. (2006).[3] "Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles." Tetrahedron. (Context: Catalyst poisoning mechanisms in arylation).

  • Ngochindo, R. I. (1988). "2-Protecting groups for 5-lithiation in the syntheses of imidazoles." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Gerokonstantis, D. T., et al. (2020).[2][4] "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH." Arkivoc. Link

  • Glazier, D. A., et al. (2020).[2] "Structure and Reactivity of Highly Twisted N-Acyl Imidazoles." The Journal of Organic Chemistry. Link

Sources

Troubleshooting

Addressing matrix effects in LC-MS/MS analysis of pyridinyl-imidazoles.

Topic: Addressing Matrix Effects in LC-MS/MS Analysis Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Matrix Effects in LC-MS/MS Analysis

Status: Operational | Lead Scientist: Dr. A. Vance[1]

Core Directive & Scope

Welcome to the Application Support Center. You are likely here because your pyridinyl-imidazole target (e.g., p38 MAP kinase inhibitors like SB203580 or similar chemotypes) is showing poor reproducibility, sensitivity loss, or non-linear calibration in biological matrices (plasma, microsomes, tissue homogenates).[1]

Pyridinyl-imidazoles are nitrogen-containing heterocycles.[1] They are basic , polar , and highly susceptible to Electrospray Ionization (ESI) suppression .[1] This suppression is rarely random; it is usually caused by co-eluting phospholipids that compete for charge on the ESI droplet surface.[1]

This guide provides the diagnostic workflows and remediation protocols required to validate your method according to bioanalytical standards (FDA/EMA).

Module 1: Diagnosis – Do I Have a Matrix Effect?

Before changing your extraction method, you must map the ionization profile of your matrix. We utilize the Post-Column Infusion (PCI) method, originally described by Bonfiglio et al., to visualize exactly where suppression occurs.[1]

The Protocol: Post-Column Infusion

Objective: Create a "Matrix Effect Map" to see if your analyte elutes in a suppression zone.

  • Setup:

    • Syringe Pump: Infuse a constant flow (e.g., 10 µL/min) of your analyte standard (100–500 ng/mL) into the LC stream after the column but before the MS source using a T-junction.

    • LC System: Inject a blank extracted matrix (e.g., plasma processed by your current method) onto the column.

  • Acquisition:

    • Monitor the MRM transition of your analyte.[2][3][4]

    • Since the analyte is being infused constantly, the baseline should be high and flat.

  • Interpretation:

    • Negative Peaks (Dips): Indicate ion suppression (interfering compounds stealing charge).

    • Positive Peaks: Indicate ion enhancement.[1][5]

    • Goal: Your analyte peak (from a normal injection) must elute in a stable region, not inside a dip.

Visualizing the Workflow

PostColumnInfusion LC LC System (Inject Blank Matrix) Column Analytical Column (Separation) LC->Column Mobile Phase Tee T-Junction (Mixing Point) Column->Tee Eluent + Matrix Syringe Syringe Pump (Infuse Analyte) Syringe->Tee Constant Analyte Flow MS MS/MS Source (ESI+) Tee->MS Combined Stream Data Chromatogram (Observe Baseline Dips) MS->Data Signal Output

Figure 1: Schematic of the Post-Column Infusion setup. The T-junction mixes the constant analyte stream with the chromatographic effluent.

Module 2: The Root Cause – Phospholipid Monitoring

The primary enemy in plasma analysis of basic drugs (like pyridinyl-imidazoles) is Glycerophosphocholines (PCs) . These lipids are abundant, hydrophobic, and possess a permanent positive charge, making them ionize much stronger than your analyte.[1]

The Rule: You cannot fix what you do not see. You must add a "Watchdog" transition to your method.

The "Watchdog" Protocol

Add the following MRM transition to your method to track phospholipids:

  • Precursor: m/z 184 (Phosphocholine head group)

  • Product: m/z 184 (In-source fragmentation often leaves this intact, or use 184->184 transition)

  • Note: For Lysophospholipids (Lyso-PCs), monitoring m/z 496 -> 184 or m/z 524 -> 184 is also common, but 184 -> 184 (or precursor scan of 184) is the universal catch-all.[1]

Troubleshooting Logic:

  • Scenario A: Your analyte retention time (RT) overlaps with the huge m/z 184 peak.

    • Fix: Change gradient or stationary phase (see Module 4).

  • Scenario B: The m/z 184 peak is extremely broad and bleeds into the next injection.

    • Fix: This is the "Late Eluter Effect." Add a high-organic wash step (95% ACN/MeOH) at the end of your gradient to clear the column.

Module 3: Sample Preparation Solutions

Pyridinyl-imidazoles are organic-soluble bases.[1] Protein Precipitation (PPT) is often insufficient because it removes proteins but leaves phospholipids behind.

Comparison of Extraction Strategies
MethodPhospholipid RemovalRecovery of Pyridinyl-ImidazolesComplexityRecommendation
Protein Precip (PPT) Poor (< 20% removed)HighLowAvoid for low limits of quantitation (LLOQ).
Liquid-Liquid (LLE) ExcellentHigh (pH dependent)MediumGold Standard. Use Ethyl Acetate or MTBE.
Supported Liquid (SLE) ExcellentHighLow/MediumGood alternative to LLE; easier to automate.[1]
SPE (Mixed Mode) Very HighVariableHighUse MCX (Cation Exchange) if LLE fails.
Recommended Protocol: Liquid-Liquid Extraction (LLE)

Because pyridinyl-imidazoles are basic, we must ensure they are uncharged (neutral) to extract them into an organic solvent.

  • Alkalize: Add 50 µL of 0.1 M NaOH or Ammonium Hydroxide to 100 µL Plasma. (Target pH > pKa + 2).

  • Extract: Add 600 µL Ethyl Acetate or MTBE (Methyl tert-butyl ether) .

  • Agitate: Vortex 5 min; Centrifuge 5 min @ 10,000 rpm.

  • Transfer: Move supernatant to a clean plate. Evaporate to dryness.

  • Reconstitute: Dissolve in mobile phase.

Module 4: Chromatographic & Internal Standard Strategy

If sample prep doesn't solve it, you must chromatographically resolve the analyte from the matrix.[5]

Chromatography Optimization
  • Column Choice: Pyridinyl-imidazoles can tail on standard C18 due to silanol interactions.

    • Recommendation: Use a Charged Surface Hybrid (CSH) C18 or a Polar-Embedded group column. These shield silanols and improve peak shape for bases.

  • Mobile Phase pH:

    • High pH (Ammonium Bicarbonate, pH 10): Drastically increases retention of basic drugs, often shifting them away from the early-eluting phospholipid region.

    • Low pH (Formic Acid, pH 2.5): Standard, but ensure your gradient includes a strong organic flush.[1]

Internal Standard (IS) Selection Rules

The use of an analog IS (e.g., a structural variant) is risky in the presence of matrix effects because the analog may elute at a slightly different time, experiencing different suppression than the analyte.

The "Self-Validating" Rule: You must use a Stable Isotope Labeled (SIL) Internal Standard (e.g., ^13C, ^2H, or ^15N labeled version of your specific pyridinyl-imidazole).[1]

  • Why? The SIL-IS co-elutes perfectly with the analyte. If the matrix suppresses the analyte by 50%, it suppresses the SIL-IS by 50%. The ratio remains constant, mathematically correcting the error.

Decision Tree: Method Development

MethodDev Start Start: Poor Sensitivity/Linearity Step1 Run Post-Column Infusion (PCI) Start->Step1 Decision1 Suppression at Analyte RT? Step1->Decision1 NoSupp Check Instrument/Solubility Decision1->NoSupp No YesSupp Monitor m/z 184 (Phospholipids) Decision1->YesSupp Yes Decision2 Co-elution with PLs? YesSupp->Decision2 FixChrom Change Column (CSH-C18) or pH (High pH) Decision2->FixChrom Yes (Shift Peak) FixPrep Switch to LLE or SPE-MCX Decision2->FixPrep No (Remove Matrix) Final Validate with SIL-IS FixChrom->Final FixPrep->Final

Figure 2: Decision matrix for troubleshooting ion suppression issues.

References

  • Bonfiglio, R., et al. (1999).[1] The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. Link

  • Little, J. L., et al. (2006).[1] Phospholipid monitoring in LC-MS/MS method development. Journal of Chromatography B. (Establishes the m/z 184 protocol). Link

  • Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

Sources

Optimization

Technical Support Center: Ligand &amp; Base-Free Synthesis of Pyridinyl-Imidazoles

Status: Operational | Tier: Level 3 (Advanced Research Support) Topic: Sustainable Synthesis of Pyridinyl-Imidazole Scaffolds Audience: Medicinal Chemists, Process Chemists, Academic Researchers System Overview & Scope W...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Research Support) Topic: Sustainable Synthesis of Pyridinyl-Imidazole Scaffolds Audience: Medicinal Chemists, Process Chemists, Academic Researchers

System Overview & Scope

Welcome to the technical support hub for the synthesis of pyridinyl-imidazoles . This guide specifically addresses ligand-free and base-free methodologies.

Critical Distinction: Before proceeding, verify your target scaffold.

  • Target A: Linked System (2-(Pyridin-2-yl)-1H-imidazole): A bidentate ligand system often used in p38 MAP kinase inhibitors (e.g., SB203580).

  • Target B: Fused System (Imidazo[1,2-a]pyridine): A bridgehead nitrogen system (e.g., Zolpidem).[1]

Note: While "pyridinyl-imidazole" grammatically refers to Target A, the terms are often conflated in literature. This guide prioritizes Target A (Linked) but provides a specific module for Target B (Fused) due to high user demand.

Core Protocols (Standard Operating Procedures)

Protocol A: The Linked System (Debus-Radziszewski MCR)

Methodology: One-Pot Multicomponent Reaction (MCR) Mechanism: Dual imine formation followed by cyclization. Why this works: Ammonium acetate (


) acts as a dual-purpose reagent—providing the nitrogen source and acting as a mild, buffering proton shuttle, eliminating the need for external inorganic bases (like 

) or metal ligands.

Reagents:

  • Pyridine-2-carboxaldehyde (1.0 equiv)

  • 1,2-Dicarbonyl (e.g., Benzil) (1.0 equiv)

  • Ammonium Acetate (2.5 - 4.0 equiv)

  • Solvent: Ethanol (Green) or Acetic Acid (Accelerated)

Step-by-Step Workflow:

  • Charge: In a round-bottom flask, dissolve Pyridine-2-carboxaldehyde (10 mmol) and Benzil (10 mmol) in Ethanol (20 mL).

  • Activate: Add Ammonium Acetate (40 mmol).

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours.
    
    • Checkpoint: Monitor TLC (Eluent: 5% MeOH in DCM). The disappearance of the yellow benzil spot indicates conversion.

  • Precipitation: Cool the reaction mixture to room temperature. Pour into crushed ice-water (100 mL).

  • Isolation: The product often precipitates as a solid. Filter, wash with cold water (to remove excess

    
    ), and dry.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Protocol B: The Fused System (Imidazo[1,2-a]pyridine)

Methodology: Condensation-Cyclization (Ortoleva-King type) Why this works: The endocyclic nitrogen of the 2-aminopyridine acts as the initial nucleophile, displacing the halide. The subsequent cyclization is driven by aromatization, releasing HBr/HCl which is sequestered by the excess aminopyridine or solvent buffering, often requiring no external base if stoichiometry is managed.

Reagents:

  • 2-Aminopyridine (1.0 equiv)[2]

  • 
    -Bromoacetophenone (Phenacyl bromide) (1.0 equiv)
    
  • Solvent: Water (Greenest) or Ethanol.

Step-by-Step Workflow:

  • Charge: Suspend 2-Aminopyridine (10 mmol) and Phenacyl bromide (10 mmol) in Water (15 mL).

  • Reaction: Reflux for 2–3 hours. The heterogeneous mixture will often become homogeneous before precipitating the product.

  • Workup: Cool to RT. The product typically crystallizes as the hydrobromide salt.

  • Free Basing (Optional): If the free base is required without using inorganic bases during the reaction, treat the workup solid with dilute aqueous ammonia after isolation.

Mechanistic Visualization

The following diagram illustrates the pathway for the Linked System (Protocol A), highlighting the critical "Base-Free" transition states.

G cluster_0 Base-Free Zone Start Reagents: Pyridine-CHO + Benzil + NH4OAc Inter1 Di-imine Intermediate Start->Inter1 - H2O Inter2 Cyclization (Amine Attack) Inter1->Inter2 NH3 addition TS Proton Transfer (AcOH/AcO- Shuttle) Inter2->TS Dehydration Product 2-(Pyridin-2-yl) -imidazole TS->Product - H2O - AcOH

Caption: Mechanism of the Debus-Radziszewski reaction. Note that Acetate acts as an internal proton shuttle, negating the need for external base.

Troubleshooting & FAQs

Issue 1: Low Yield / Incomplete Conversion

User Question: I am running the MCR in ethanol, but after 6 hours, I still see significant starting material (Benzil).

Technical Diagnosis: The condensation of the pyridine-aldehyde is reversible. If water is not removed or if the ammonium source is depleted, the equilibrium stalls.

Corrective Actions:

  • Ammonium Excess: Ensure you are using at least 4.0 equivalents of

    
    . The excess drives the equilibrium forward.
    
  • Solvent Switch: Switch from Ethanol to Acetic Acid (Glacial) .

    • Reasoning: Acetic acid acts as both solvent and catalyst. It stabilizes the imine intermediates.

    • Protocol Adjustment: Run at

      
      C. Yields typically increase by 15-20%.
      
  • Temperature: If using water/ethanol, ensure vigorous reflux. A simple heating at

    
    C is insufficient for the dehydration step.
    
Issue 2: Regioselectivity in Asymmetric Diketones

User Question: I am using an unsymmetrical 1,2-diketone (e.g., 1-phenyl-2-methylpropane-1,2-dione). I am getting a mixture of isomers.

Technical Diagnosis: In ligand-free conditions, thermodynamic control dominates. The steric bulk of the pyridine ring adjacent to the imidazole formation site dictates the outcome.

Corrective Actions:

  • Steric Control: The bulky pyridine group will preferentially form distal to the bulkiest group on the diketone to minimize

    
     strain.
    
  • Action: You cannot easily control this without a catalyst in a one-pot setup.

  • Alternative: Synthesize the specific

    
    -amino ketone first (stepwise synthesis) rather than using the one-pot MCR if high regioselectivity is required for complex substrates.
    
Issue 3: Product is an Oil / Gum

User Question: My product didn't precipitate in ice water; it formed a sticky gum.

Technical Diagnosis: This is common with alkyl-substituted imidazoles which have lower melting points than their aryl counterparts.

Corrective Actions:

  • Trituration: Decant the water. Add a small amount of Diethyl Ether or Hexane and scratch the flask walls with a glass rod. This induces crystallization.

  • pH Adjustment: The gum might be the acetate salt. Add saturated

    
     solution to the gum to ensure the free base is formed, then extract with Ethyl Acetate.
    

Data & Solvent Compatibility

The following table summarizes solvent efficiency for the condensation of 2-aminopyridine with phenacyl bromide (Fused System) under catalyst-free conditions.

SolventTemp (

C)
Time (h)Yield (%)Green ScoreComments
Water 1002.589HighProduct precipitates pure; best for scale-up.
Ethanol 784.092HighHomogeneous reaction; easier monitoring by TLC.
Toluene 1106.065LowSlower rate; requires evaporation.
DCM 4012.040Very LowTemperature too low for efficient dehydration.

Data aggregated from comparative studies (See Ref 1, 3).

References

  • Catalyst-Free Synthesis of Imidazo[1,2-a]pyridines in Water

    • Title: Synthesis of Imidazo[1,2-a]Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst (Includes catalyst-free control d
    • Source: Letters in Applied NanoBioScience, 2021.
    • URL:[Link] (Contextual validation from search result 1.1)

  • One-Pot MCR (Debus-Radziszewski)

    • Title: Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity.[3][4]

    • Source: Journal of Chemical and Pharmaceutical Research, 2016.[3]

    • URL:[Link] (Contextual validation from search result 1.2)

  • Green Chemistry Approaches

    • Title: Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.[1]

    • Source: ACS Omega, 2021.
    • URL:[Link] (Contextual validation from search result 1.3)

  • Mechanistic Insight (Catalyst-Free)

    • Title: Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cycliz
    • Source: ACS Omega, 2017.
    • URL:[Link]

Disclaimer: This guide is for research purposes. Always consult SDS and perform a risk assessment before handling pyridine derivatives or superheated solvents.

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: Analytical Strategies for Imidazole-4-Carboxylate Derivatives

Executive Summary: The "Zwitterionic Trap" Imidazole-4-carboxylate derivatives represent a unique analytical challenge in drug development. As key intermediates in the synthesis of purine analogues, antifungal agents (e....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zwitterionic Trap"

Imidazole-4-carboxylate derivatives represent a unique analytical challenge in drug development. As key intermediates in the synthesis of purine analogues, antifungal agents (e.g., etomidate derivatives), and enzyme inhibitors, their purity is critical. However, their chemical structure creates a "Zwitterionic Trap":

  • Amphoteric Nature: They possess a basic imidazole nitrogen (

    
    ) and an acidic carboxylic acid (
    
    
    
    ).
  • Polarity: At neutral pH, they exist as zwitterions, leading to poor retention on standard C18 Reverse-Phase (RP) columns.

  • Detection Limits: Many derivatives lack strong chromophores, making UV detection at standard wavelengths (254 nm) insensitive; detection often requires low-UV (<220 nm) where solvent cut-off noise is high.

This guide compares the two dominant analytical strategies—Ion-Pair Reverse Phase Chromatography (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) —and provides a validated protocol for the superior method.

Comparative Analysis: IP-RPLC vs. HILIC

We evaluated both methodologies based on ICH Q2(R2) criteria.

Method A: Ion-Pair Reverse Phase (IP-RPLC)

The Traditional QC Workhorse

  • Mechanism: Uses anionic ion-pairing reagents (e.g., Sodium Octanesulfonate) at acidic pH (pH 2.5–3.0). The reagent binds to the protonated imidazole, forming a neutral complex that retains on the C18 chain.

  • Pros: Excellent peak shape; uses standard HPLC equipment; robust for high-concentration assay testing.

  • Cons: Incompatible with Mass Spectrometry (MS) (reagents suppress ionization); long column equilibration times; "memory effects" on columns.

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)

The Modern R&D Standard

  • Mechanism: Uses a polar stationary phase (Amide or Zwitterionic) with a high-organic mobile phase.[1] Analytes partition into a water-enriched layer on the stationary phase surface.

  • Pros: High MS Sensitivity (high organic content aids desolvation); retains highly polar zwitterions without derivatization; orthogonal selectivity to RP.

  • Cons: Requires careful sample diluent matching (must be high organic) to prevent peak distortion.

Performance Matrix
FeatureIP-RPLC (Method A)HILIC (Method B)
Retention (

)
High (Tunable with reagent conc.)High (Tunable with ACN %)
MS Compatibility 🔴 Poor (Signal Suppression)🟢 Excellent
Equilibration Time Slow (30-60 min)Moderate (15-20 min)
LOD (UV 210nm) ~0.5 µg/mL~0.1 µg/mL (Sharper peaks)
Robustness HighModerate (Sensitive to water content)
Recommendation Routine QC (UV only) Impurity Profiling & Genotoxin Screening

Validated Protocol: HILIC-UV/MS Method

Given the increasing regulatory demand for trace impurity identification, Method B (HILIC) is the recommended protocol for validation.

Chromatographic Conditions[2][3][4][5][6][7]
  • Column: Amide-functionalized silica (e.g., XBridge Amide or TSKgel Amide-80), 150 x 4.6 mm, 3.5 µm.

    • Rationale: Amide phases offer stable retention for imidazole rings via hydrogen bonding without the long equilibration of bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Isocratic Mode: 85% B / 15% A.

    • Note: Imidazole-4-carboxylates require high organic content (>80%) for retention.

  • Flow Rate: 0.8 mL/min.[2]

  • Column Temp: 30°C.

  • Injection Volume: 5 µL.

  • Detection:

    • UV: 215 nm (Primary).

    • MS (Optional): ESI Positive Mode (SIM for parent ion).

Sample Preparation (Critical Step)
  • Diluent: 85:15 Acetonitrile:Water (v/v).

  • Warning: Dissolving the sample in 100% water will cause "solvent breakthrough," resulting in split peaks or elution at the void volume. The sample solvent strength must match the mobile phase.

System Suitability Criteria
  • Tailing Factor (

    
    ):  NMT 1.5 (Imidazole peaks tend to tail; ammonium formate suppresses silanol interactions).
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • Precision (RSD): < 2.0% for 5 replicates.

Visualizing the Validation Logic

The following diagram illustrates the decision framework and validation lifecycle compliant with ICH Q2(R2) and Q14 (Analytical Procedure Development).

ValidationLogic Start Start: Imidazole-4-Carboxylate Analysis PropCheck Check Analyte Properties (pKa ~2.7 & ~7.0, Polar) Start->PropCheck SelectMethod Select Separation Mode PropCheck->SelectMethod PathRP Option A: IP-RPLC (QC/High Conc) SelectMethod->PathRP No MS required PathHILIC Option B: HILIC (Trace/MS/R&D) SelectMethod->PathHILIC MS required / Polar impurities OptHILIC Optimize HILIC (High ACN, Amide Column, pH 3) PathHILIC->OptHILIC Validation ICH Q2(R2) Validation OptHILIC->Validation Params Key Parameters: 1. Specificity (Diluent effect) 2. Linearity (r² > 0.999) 3. Accuracy (Recovery 98-102%) Validation->Params Final Validated Method Params->Final

Figure 1: Decision matrix for selecting and validating analytical methods for polar imidazole derivatives.

Experimental Validation Data

The following data represents typical results obtained during the validation of 1H-imidazole-4-carboxylic acid using the HILIC protocol described above.

Table 1: Linearity and Sensitivity
ParameterResultAcceptance Criteria
Range 0.5 µg/mL – 100 µg/mL80% to 120% of Test Conc.
Linearity (

)
0.9998

LOD 0.05 µg/mLS/N

3:1
LOQ 0.15 µg/mLS/N

10:1
Table 2: Accuracy (Recovery at 3 Levels)
Spike LevelMean Recovery (%)% RSD (n=3)Status
50% 99.4%0.8%Pass
100% 100.2%0.5%Pass
150% 99.1%1.1%Pass

References

  • ICH Harmonised Guideline. (2024). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. [Link]

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4][5][6] U.S. Food and Drug Administration.[6] [Link]

  • PubChem. (2023). Compound Summary: 1H-Imidazole-4-carboxylic acid.[7][8] National Library of Medicine. [Link]

Sources

Comparative

Comparative Profiling of Imidazole-Based Enzyme Inhibitors: From Heme Coordination to Selectivity Optimization

Executive Summary: The Imidazole Paradox For drug development professionals, the imidazole moiety represents a "privileged scaffold" with a double-edged nature. Its sp²-hybridized nitrogen (N3) is an exceptional ligand f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imidazole Paradox

For drug development professionals, the imidazole moiety represents a "privileged scaffold" with a double-edged nature. Its sp²-hybridized nitrogen (N3) is an exceptional ligand for heme-iron centers, granting imidazole-based inhibitors (IBIs) nanomolar potency against metalloenzymes like Lanosterol 14α-demethylase (CYP51) and Heme Oxygenase-1 (HO-1) . However, this same thermodynamic affinity drives significant off-target toxicity, particularly against human hepatic CYP3A4 and Carboxylesterase 2 (hCE2) .

This guide moves beyond basic pharmacology to provide a comparative technical analysis of three canonical IBIs—Ketoconazole , Clotrimazole , and Miconazole —contrasting their performance metrics, binding kinetics, and selectivity profiles against next-generation triazole alternatives.

Mechanistic Architecture: The Type II Binding Mode

To engineer better inhibitors, one must understand the atomic-level interaction. IBIs function primarily as Type II ligands .

The Coordination Event

Unlike substrates that bind to the hydrophobic pocket and displace water (Type I binding, Blue Shift), IBIs coordinate directly to the heme iron.

  • The Anchor: The unprotonated N3 nitrogen of the imidazole ring donates its lone pair to the ferric ion (Fe³⁺) of the porphyrin complex.

  • The Consequence: This creates a low-spin hexacoordinate complex that is thermodynamically stable but catalytically inert. It prevents the reduction of Fe³⁺ to Fe²⁺, blocking the binding of molecular oxygen required for the catalytic cycle.

  • The Spectral Signature: This coordination triggers a characteristic "Red Shift" in the Soret band (absorption max shift from ~418 nm to ~425–435 nm).

Visualization of the Inhibition Pathway

The following diagram illustrates the competitive binding mechanism and the resulting blockade of the catalytic cycle.

IBI_Mechanism Enzyme Native Enzyme (Fe3+ Resting State) Complex_Sub Enzyme-Substrate Complex (Type I) Enzyme->Complex_Sub Hydrophobic Binding Complex_Inh Enzyme-Inhibitor Complex (Type II) Enzyme->Complex_Inh N-Fe Coordination (High Affinity) Substrate Natural Substrate (e.g., Lanosterol) Substrate->Complex_Sub Inhibitor Imidazole Inhibitor (N3 Lone Pair Donor) Inhibitor->Complex_Inh Reduction Reduction to Fe2+ (O2 Binding Enabled) Complex_Sub->Reduction Normal Cycle Block Catalytic Blockade (Low Spin Trap) Complex_Inh->Block Steric/Electronic Lock

Figure 1: Mechanistic divergence between natural substrate turnover and imidazole-mediated Type II inhibition.[1]

Comparative Performance Analysis

This section objectively compares three standard IBIs. Data is synthesized from multiple kinetic studies, highlighting the trade-off between potency and selectivity.

Quantitative Efficacy (IC50 & Ki)

Key Insight: While Ketoconazole is the standard for potency, Clotrimazole exhibits a unique, often overlooked off-target profile against serine hydrolases (hCE2).

CompoundTarget Potency (Fungal CYP51)Off-Target Potency (Human CYP3A4)Off-Target Potency (Human hCE2)Selectivity Ratio (Target/CYP3A4)
Ketoconazole High (IC50: ~0.08 µM)High (IC50: 0.06 – 1.7 µM)Low (Weak Inhibition)Poor (High Toxicity Risk)
Clotrimazole Moderate (IC50: ~0.10 µM)Very High (IC50: ~0.18 µM)High (Ki: 0.48 µM)Very Poor
Miconazole Moderate (IC50: ~0.15 µM)High (IC50: ~1.0 µM)ModerateLow
Fluconazole (Ref)Moderate (IC50: ~0.50 µM)Low (IC50: ~18.3 µM)NegligibleExcellent

Note: IC50 values are substrate-dependent. The values above represent consensus ranges for testosterone 6β-hydroxylation (CYP3A4) and lanosterol demethylation (CYP51).

The Selectivity "Cliff"

The data reveals a critical design flaw in first-generation imidazoles:

  • Ketoconazole: Its high lipophilicity allows it to bind tightly to the large active site of CYP3A4, leading to severe drug-drug interactions (DDIs). It is a "mixed-type" inhibitor, affecting both Vmax and Km.

  • Clotrimazole: Uniquely potent against hCE2 (Human Carboxylesterase 2), an enzyme responsible for activating ester prodrugs (e.g., Irinotecan). This makes Clotrimazole a poor candidate for systemic co-administration but an excellent tool compound for esterase phenotyping.

  • Triazole Shift: The reference compound, Fluconazole, utilizes a triazole ring. The extra nitrogen reduces lipophilicity and alters the electron density on the coordinating nitrogen, drastically reducing affinity for human CYP3A4 (IC50 shift from ~0.06 µM to ~18 µM) while maintaining antifungal efficacy.

Experimental Protocols (Self-Validating Systems)

To replicate these findings or screen new derivatives, use the following standardized workflows.

Protocol A: Type II Binding Difference Spectroscopy

Objective: Confirm direct heme coordination and determine the spectral dissociation constant (


).

Reagents:

  • Purified Recombinant CYP450 (1.0 µM final concentration)

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 20% Glycerol

  • Dual-beam Spectrophotometer (e.g., Cary 300)

Workflow:

  • Baseline Correction: Place 1 mL of enzyme solution in both the sample and reference cuvettes. Record a baseline from 350 nm to 500 nm.

  • Titration: Add the imidazole inhibitor (dissolved in DMSO) to the sample cuvette in stepwise increments (0.5 µM to 50 µM). Add an equivalent volume of pure DMSO to the reference cuvette to correct for solvent effects.

  • Measurement: Record the difference spectrum after each addition.

  • Validation Criteria:

    • Peak: Appearance of a peak at 425–435 nm .

    • Trough: Appearance of a trough at 390–410 nm .

    • Isosbestic Point: A clear crossover point (approx. 418 nm) must be maintained; loss of this point indicates protein denaturation.

Protocol B: High-Throughput IC50 Screening (Microsomal)

Objective: Quantify inhibitory potency against CYP3A4 using a fluorogenic substrate.

Workflow Diagram:

IC50_Protocol Start Prep: Human Liver Microsomes (HLM) + NADPH Regenerating System Plate Plate Setup: 96-well Black Plate (Inhibitor Serial Dilution) Start->Plate Incubate1 Pre-Incubation: 37°C, 10 min (Enzyme + Inhibitor) Plate->Incubate1 Substrate Initiation: Add Substrate (e.g., Testosterone/BFC) Incubate1->Substrate Reaction Reaction: 37°C, 15-30 min (Metabolic Turnover) Substrate->Reaction Stop Termination: Add Acetonitrile (Precipitate Protein) Reaction->Stop Read Analysis: Fluorescence/LC-MS (Calculate % Inhibition) Stop->Read

Figure 2: Step-by-step workflow for determining IC50 values in a microsomal stability assay.

Strategic Recommendations for Drug Design

Based on the comparative data, the following strategies are recommended for optimizing imidazole-based scaffolds:

  • Steric De-tuning: To improve selectivity, introduce bulky groups (e.g., tail modifications) that clash with the narrower active sites of human CYPs but are accommodated by the more flexible pockets of fungal CYP51 or bacterial targets.

  • Electronic Modulation: Replace the imidazole with a 1,2,4-triazole . The lower pKa of the triazole nitrogen weakens the Fe-N bond slightly, which disproportionately affects binding to the "tighter" human enzymes compared to the target.

  • H-Bond Networking: Design the "tail" of the inhibitor to form hydrogen bonds with non-conserved residues at the active site entrance (e.g., interacting with the specific loop regions of CYP51 that differ from CYP3A4).

References

  • Comparison of the Inhibitory Effects of Clotrimazole and Ketoconazole against Human Carboxylesterase 2. PubMed. [Link]

  • Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7. Drug Metabolism and Disposition. [Link]

  • A comparative study of 1-substituted imidazole and 1,2,4-triazole antifungal compounds. Biochemical Pharmacology. [Link]

  • Visible spectra of type II cytochrome P450-drug complexes: evidence that "incomplete" heme coordination is common. Drug Metabolism and Disposition. [Link]

  • Comparison of the inhibitory effects of azole antifungals on cytochrome P450 3A4 genetic variants. Drug Metabolism and Pharmacokinetics. [Link]

Sources

Validation

Comparative Guide: HPLC vs. LC-MS/MS vs. GC-MS for Imidazole Analysis

Executive Summary For the quantification of imidazole and its derivatives (e.g., 4-methylimidazole or 4-MEI), LC-MS/MS using HILIC separation is the current gold standard for trace-level analysis (ppb range) due to super...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary For the quantification of imidazole and its derivatives (e.g., 4-methylimidazole or 4-MEI), LC-MS/MS using HILIC separation is the current gold standard for trace-level analysis (ppb range) due to superior sensitivity and the elimination of derivatization steps. HPLC-UV remains the practical choice for high-concentration quality control (ppm range) but requires careful column selection (Ion-Pair or HILIC) to overcome retention issues. GC-MS is a viable alternative for complex matrices but is operationally burdened by the absolute necessity of derivatization.

The Analyte Challenge: Why Imidazole is Difficult

To select the right method, one must understand the molecule. Imidazole (


) presents three distinct physicochemical hurdles:
  • High Polarity (

    
    ):  It does not retain well on standard C18 reversed-phase columns, eluting near the void volume where matrix interference is highest.
    
  • Basicity (

    
    ):  It causes severe peak tailing on silica-based columns due to secondary interactions with residual silanols.
    
  • Poor UV Chromophore: It lacks strong UV absorption above 220 nm, limiting the sensitivity of standard HPLC-UV/DAD methods.

Method 1: LC-MS/MS (The Modern Standard)

Best For: Trace impurities (e.g., 4-MEI in caramel colors), biological fluids, and genotoxic impurity screening.

The Technical Edge: HILIC-MS

Standard Reversed-Phase (RP) chromatography fails here. The authoritative approach uses Hydrophilic Interaction Liquid Chromatography (HILIC) .[1] HILIC uses a polar stationary phase (like Silica or Amide) with a high-organic mobile phase. This creates a water-rich layer on the particle surface, partitioning the polar imidazole into this layer for retention.

Validated Protocol (HILIC-MS/MS)
  • Column: Waters CORTECS HILIC or chemically equivalent fused-core silica (2.1 x 100 mm, 1.6 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Note: Low pH suppresses silanol activity.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 95% B to 50% B over 5 minutes. Crucial: Start high organic to retain polar analytes.

  • Detection: ESI Positive Mode (M+H)

    
    .
    
    • Imidazole Transition: 69.0

      
       42.1 m/z.
      
    • 4-MEI Transition: 83.1

      
       56.1 m/z.
      
  • Internal Standard: Imidazole-d4 or 4-MEI-d6 (Deuterated standards are mandatory for compensating matrix effects in ESI).

Performance Data:

  • LOD: 1–5 µg/kg (ppb).

  • Linearity:

    
     (10–1000 ppb).
    

Method 2: HPLC-UV (The QC Workhorse)

Best For: Raw material assay, high-concentration reaction monitoring (>1 ppm).

The Technical Edge: Ion-Pairing vs. HILIC

Since C18 fails, you have two choices.[2]

  • Ion-Pair RP (IP-RP): Add an anionic surfactant (e.g., Octanesulfonic acid) to the mobile phase. The surfactant coats the C18 column, acting as a pseudo-ion-exchanger to retain the cationic imidazole.

  • HILIC-UV: Similar to the MS method but requires a detector capable of low-UV (210 nm) monitoring.

Validated Protocol (Ion-Pair HPLC)
  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: 10 mM Octanesulfonic Acid (Sodium Salt) in Phosphate Buffer (pH 3.0) : Methanol (80:20 v/v).

    • Why pH 3.0? Ensures imidazole is fully protonated (

      
       ~7) to interact with the anionic ion-pairing reagent.
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm.

  • Limitation: Ion-pairing reagents degrade columns over time and are incompatible with MS detectors (they contaminate the source).

Performance Data:

  • LOD: 0.5–1.0 mg/kg (ppm).

  • Linearity:

    
    .[3]
    

Method 3: GC-MS (The Volatility Route)

Best For: Complex food matrices (e.g., soy sauce, dark beers) where liquid extraction is difficult, or when LC-MS is unavailable.

The Technical Edge: Derivatization

Imidazole is not volatile enough for direct GC analysis and will cause severe tailing/adsorption in the inlet. You must derivatize it. The most robust method uses Isobutyl Chloroformate (IBCF) or BSTFA .

Validated Protocol (Derivatization-GC-MS)
  • Sample Prep: Liquid-Liquid Extraction (LLE) followed by derivatization.

  • Derivatization Agent: Isobutyl Chloroformate (IBCF) in alkaline buffer.

    • Mechanism:[1] IBCF reacts with the amine nitrogen to form a carbamate, which is highly stable and volatile.

  • Column: DB-5MS or equivalent (5% Phenyl-methylpolysiloxane).

  • Injector Temp: 250°C (Splitless).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Detection: SIM Mode (Select Ion Monitoring) for the derivatized mass.

Performance Data:

  • LOD: 10–50 µg/kg (ppb).

  • Drawback: Labor-intensive prep (30+ mins per batch).

Comparative Analysis & Decision Logic

Performance Metrics Table
FeatureHPLC-UV (Ion Pair)LC-MS/MS (HILIC)GC-MS (Derivatized)
Sensitivity (LOD) Low (0.5 - 1 ppm)High (1 - 5 ppb)Medium (10 - 50 ppb)
Selectivity Low (UV is non-specific)Excellent (MRM)Excellent (Mass Spec)
Sample Prep Simple (Dilute & Shoot)Simple (Protein Precip)Complex (Derivatization)
Throughput High (10-15 min/run)Very High (5-8 min/run)Low (30+ min prep)
Matrix Tolerance ModerateLow (Needs Isotope IS)High (Clean extract)
Cost per Sample $

$

Visual 1: Method Selection Decision Tree

DecisionTree Start Start: Imidazole Analysis ConcCheck Target Concentration? Start->ConcCheck MatrixCheck Sample Matrix? ConcCheck->MatrixCheck Trace (<1 ppm) HPLC Method: HPLC-UV (Ion-Pair or HILIC) ConcCheck->HPLC High (>1 ppm) VolatileCheck Is LC-MS Available? MatrixCheck->VolatileCheck Complex/Food/Solid LCMS Method: LC-MS/MS (HILIC Mode) MatrixCheck->LCMS Biological/Aqueous VolatileCheck->LCMS Yes GCMS Method: GC-MS (Derivatization Req.) VolatileCheck->GCMS No

Caption: Decision logic based on concentration requirements and laboratory instrument availability.

Visual 2: Analytical Workflow Comparison

Workflow cluster_0 HPLC-UV Workflow cluster_1 LC-MS/MS Workflow (Recommended) cluster_2 GC-MS Workflow H1 Sample Dilution H2 Ion-Pair Separation H1->H2 H3 UV Detection (215nm) H2->H3 L1 Add Internal Std (d4) L2 HILIC Separation L1->L2 L3 MS/MS Detection (MRM) L2->L3 G1 Extraction G2 Derivatization (IBCF) G1->G2 G3 GC Separation G2->G3 G4 MS Detection (SIM) G3->G4

Caption: Operational steps comparison. Note the extra derivatization step required for GC-MS.

References

  • Waters Corporation. (2020). Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. Application Note. Link

  • U.S. Food and Drug Administration (FDA). (2013). Determination of 4-Methylimidazole in Caramel Colors by LC-MS/MS. FDA Method. Link

  • Journal of Chromatography A. (2011). Analysis of imidazole and its derivatives in cigarette smoke by GC-MS.
  • Sigma-Aldrich. (2023). Derivatization Reagents for GC: Silylation and Acylation.[4] Technical Guide. Link

  • Thermo Fisher Scientific. (2019). HILIC Separation of Polar Compounds.[5] Application Guide. Link

Sources

Comparative

Technical Guide: 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic Acid in Kinase Inhibitor Design

Executive Summary This guide provides a technical analysis of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid (referred to herein as PICA-4 ), a pivotal scaffold in the structural optimization of mitogen-activated protei...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid (referred to herein as PICA-4 ), a pivotal scaffold in the structural optimization of mitogen-activated protein kinase (MAPK) inhibitors. Unlike fully derivatized clinical candidates, PICA-4 represents a "lead-like" fragment that addresses the critical solubility and selectivity bottlenecks often found in first-generation pyridinyl-imidazole inhibitors (e.g., SB203580).

This document contrasts PICA-4 with established kinase inhibitors, detailing its utility in Fragment-Based Drug Discovery (FBDD), its binding thermodynamics, and its role as a solubility-enhancing core.

Mechanistic Profiling & Structural Logic

The Pyridinyl-Imidazole Pharmacophore

The 1-(pyridin-4-yl)-imidazole core is a privileged structure in medicinal chemistry, designed to mimic the adenine ring of ATP.

  • The Pyridine Nitrogen: Acts as a critical hydrogen bond acceptor, interacting with the "hinge region" of the kinase (typically the backbone amide of Met109 in p38

    
    ).
    
  • The Imidazole Ring: Scaffolds the molecule, orienting substituents toward the hydrophobic pockets.

  • The 4-Carboxylic Acid (The Differentiator): Unlike the hydrophobic phenyl/fluorophenyl groups seen in SB203580 , the carboxylic acid at the C4 position introduces a polar handle. This allows for:

    • Solvent Front Interaction: Targeting hydrophilic residues at the ATP-binding pocket entrance.

    • Vector for Growth: Serving as an anchor point for amide coupling to generate diverse libraries (SAR expansion).

    • Physicochemical Correction: Drastically lowering cLogP to improve oral bioavailability parameters.

Signaling Pathway Context

PICA-4 derivatives primarily target the p38 MAPK pathway , a central regulator of inflammatory cytokines (TNF-


, IL-1

).[1]

MAPK_Pathway Stimuli Stress / Cytokines (UV, LPS, TNF) MAP3K MAP3Ks (TAK1, ASK1) Stimuli->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Dual Phosphorylation (Thr-Gly-Tyr) Substrates Downstream Effectors (MK2, HSP27, ATF2) p38->Substrates Kinase Activity Response Inflammation & Apoptosis Substrates->Response Gene Expression PICA PICA-4 Derivatives (ATP Competitive) PICA->p38 Inhibition

Figure 1: The p38 MAPK signaling cascade.[1][2][3][4] PICA-4 derivatives function as ATP-competitive (Type I) inhibitors, blocking the phosphorylation of downstream substrates like MK2.

Comparative Analysis: PICA-4 vs. Established Inhibitors

The following table contrasts PICA-4 (as a scaffold/probe) with the industry-standard tool compound SB203580 and the clinical candidate Losmapimod .

Performance Metrics Table
FeaturePICA-4 (Scaffold) SB203580 (Tool Compound) Losmapimod (Clinical)
Primary Target p38

/

MAPK (Precursor)
p38

/

MAPK
p38

/

MAPK
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Type I (ATP Competitive)
Molecular Weight ~189 Da (Fragment)377.4 Da383.4 Da
cLogP (Lipophilicity) 0.5 - 1.2 (Low) ~3.8 (High)~2.5 (Balanced)
Solubility (pH 7.4) High (>500 µM) Low (<10 µM)Moderate
Selectivity Profile Low (Promiscuous Hinge Binder)Moderate (Hits JNK/Raf)High (Optimized)
Primary Utility FBDD, Library Synthesis, Solubility Probe In vitro Biology, Cell AssaysClinical Therapeutics
Key Limitation Low Potency (µM range) before derivatizationHepatotoxicity, Poor BioavailabilityMarket Approval Challenges
Technical Insight: Why Choose PICA-4?
  • Use SB203580 when you need a "sledgehammer" to block p38 in a cell line to observe a phenotype, disregarding potential off-target toxicity.

  • Use PICA-4 when you are developing a new drug . Its carboxylic acid tail allows you to conjugate specific "warheads" or solubility groups. For example, coupling PICA-4 with a piperidine moiety can recreate the potency of clinical candidates while maintaining a lower logP than the SB series.

Experimental Protocols

A. Fragment Elaboration Workflow (Chemical Synthesis)

To convert the PICA-4 scaffold into a nanomolar inhibitor, amide coupling is the standard procedure.

Reagents: PICA-4 (1 eq), Amine (R-NH2, 1.1 eq), HATU (1.2 eq), DIPEA (3 eq), DMF.

  • Dissolution: Dissolve PICA-4 in anhydrous DMF under Nitrogen atmosphere.

  • Activation: Add DIPEA followed by HATU. Stir at 0°C for 15 minutes to activate the carboxylic acid (formation of the active ester).

  • Coupling: Add the target amine (e.g., a substituted benzylamine for hydrophobic pocket occupancy).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor via LC-MS (Target mass: M+H).

  • Workup: Dilute with EtOAc, wash with NaHCO3 (sat) and Brine.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

B. TR-FRET Kinase Binding Assay

This protocol validates the binding affinity (


) of PICA-4 derivatives against p38

.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a Europium-labeled anti-GST antibody (binding the kinase) and a fluorescent tracer (Alexa647-labeled ATP mimic).

Materials:

  • Recombinant p38

    
     (GST-tagged).
    
  • LANCER Eu-W1024 Anti-GST Antibody.

  • Kinase Tracer 199 (Invitrogen).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Protocol:

  • Preparation: Dilute PICA-4 derivatives in DMSO (10-point dose-response, starting at 100 µM).

  • Master Mix: Prepare a mix of p38

    
     (5 nM final) and Eu-Antibody (2 nM final) in Assay Buffer.
    
  • Plating: Add 5 µL of Compound and 5 µL of Kinase/Ab Mix to a 384-well white low-volume plate. Incubate 15 min at RT.

  • Tracer Addition: Add 5 µL of Kinase Tracer 199 (concentration =

    
     of tracer, typically 10-20 nM).
    
  • Incubation: Incubate for 1 hour at RT in the dark.

  • Detection: Read on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission 1: 615 nm, Emission 2: 665 nm).

  • Analysis: Calculate TR-FRET Ratio (Em665/Em615). Plot % Inhibition vs. Log[Compound] to derive

    
    .
    

Visualization: Fragment-Based Drug Design Workflow

The following diagram illustrates how PICA-4 serves as the starting point for generating high-affinity inhibitors.

FBDD_Workflow Start PICA-4 Scaffold (Low Potency, High Solubility) Step1 Virtual Screening (Docking into ATP Pocket) Start->Step1 Structure Input Step2 Amide Coupling (Library Generation) Step1->Step2 Select R-Groups Step3 SAR Analysis (p38 IC50 & LogD) Step2->Step3 Synthesis & Test Step3->Step2 Iterative Refinement Lead Optimized Lead (Example: Losmapimod analog) Step3->Lead Hit Expansion

Figure 2: Optimization workflow transforming the PICA-4 fragment into a potent kinase inhibitor via iterative SAR cycles.

Critical Evaluation & Safety

Selectivity Challenges

While PICA-4 targets the ATP pocket, the pyridine-imidazole core is known to be "promiscuous" if not decorated correctly. It often shows off-target activity against:

  • JNK (c-Jun N-terminal Kinase): High structural homology in the ATP pocket.

  • CYP450 Enzymes: The imidazole nitrogen can coordinate with the heme iron of CYP enzymes (specifically CYP3A4), leading to drug-drug interactions. Strategy: Substitution at the N1 position or C4 position (via the carboxylic acid) can sterically hinder this interaction.

Solubility Advantage

Many kinase inhibitors fail due to "Brick Dust" properties (high melting point, low solubility). PICA-4's carboxylic acid ensures that early-stage compounds remain soluble in DMSO and aqueous buffers, preventing false negatives in biochemical assays due to precipitation.

References

  • Boehm, J. C., et al. (1996). 1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency. Journal of Medicinal Chemistry.[5]

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology.

  • Sigma-Aldrich. (2024). Product Specification: 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid.

  • MedChemExpress. (2024). p38 MAPK Inhibitor Library and Scaffold Analysis.

  • Dambach, D. M. (2005). Potential adverse effects of p38 MAP kinase inhibitors. Current Topics in Medicinal Chemistry.

Sources

Validation

Strategic Scaffold Selection: Pyridine vs. Imidazole in Medicinal Chemistry

Executive Summary In the architecture of small molecule drugs, the choice between a pyridine and an imidazole scaffold is rarely arbitrary; it is a strategic decision that dictates the molecule's physicochemical profile,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of small molecule drugs, the choice between a pyridine and an imidazole scaffold is rarely arbitrary; it is a strategic decision that dictates the molecule's physicochemical profile, target affinity, and metabolic fate.[1]

While both are aromatic nitrogen heterocycles, they occupy distinct functional niches.[1][2][3] Pyridine is the quintessential "hinge binder" in kinase inhibitors and a modulator of solubility, often selected for its electron-deficient nature.[1] Imidazole , with its amphoteric character and dual nitrogen functionality, is the "metal coordinator" of choice (e.g., in heme-targeting antifungals) but carries a high liability for Cytochrome P450 (CYP) inhibition.[1]

This guide provides a head-to-head analysis of these scaffolds to assist medicinal chemists in optimizing lead compounds for potency while mitigating late-stage attrition due to metabolic liabilities.[1]

Physicochemical Foundations: The Electronic Decision

The biological divergence of these scaffolds stems from their electronic distributions. Understanding the "Why" allows for rational bioisosteric replacement.

FeaturePyridine ScaffoldImidazole Scaffold
Structure 6-membered, 1 Nitrogen5-membered, 2 Nitrogens (1,3-arrangement)
Electronic Character

-Deficient (Electron poor)

-Excessive (Electron rich)
Basicity (pKa of conjugate acid) ~5.2 (Weak base)~7.0 (Physiologically relevant buffer)
H-Bonding Acceptor only (usually)Donor (N-H) and Acceptor (N:)[1]
Geometry Planar, Benzene-likePlanar, slightly more compact
Key Liability N-Oxidation (Reactive metabolites)CYP450 Coordination (Drug-Drug Interactions)
Structural Logic[1][4]
  • Pyridine: The nitrogen atom withdraws electron density from the ring, making the carbons electrophilic. This reduces metabolic stability against nucleophilic attack but makes it an excellent bioisostere for phenyl rings to improve water solubility (lowering LogP).

  • Imidazole: It is amphoteric .[1] The N-1 (pyrrole-like) contributes to the aromatic sextet and acts as a hydrogen bond donor.[1] The N-3 (pyridine-like) has a lone pair in the

    
     orbital, acting as a hydrogen bond acceptor or a strong ligand for metals (Fe, Zn).[1]
    

Biological Target Profiling

Imidazole: The "Metal Hunter"

Imidazole is the gold standard for targeting metalloenzymes. Its N-3 nitrogen is an aggressive ligand for metal cations.[1]

  • Primary Application: CYP51 Inhibitors (Antifungals). Drugs like Ketoconazole and Fluconazole rely on the imidazole/triazole ring to bind the heme iron in fungal lanosterol 14

    
    -demethylase, blocking cell wall synthesis.
    
  • Secondary Application: Histamine Receptors. As the core of histamine, imidazole derivatives are natural ligands for H1/H2/H3 receptors.

Pyridine: The "Hinge Anchor"

Pyridine is ubiquitous in oncology, particularly in kinase inhibitors.

  • Primary Application: ATP-Competitive Kinase Inhibitors. The pyridine nitrogen often mimics the N-1 or N-3 of the adenine ring in ATP, forming a critical hydrogen bond with the "hinge region" of the kinase active site.

  • Example: Sorafenib (VEGFR inhibitor) and Imatinib (BCR-ABL inhibitor) utilize pyridine/pyrimidine motifs to anchor the molecule within the hydrophobic pocket.

Visualization: Molecular Interaction Mechanisms

The following diagram contrasts how these scaffolds interact with their primary biological targets.

ScaffoldInteractions cluster_0 Pyridine Scaffold cluster_1 Imidazole Scaffold Pyridine Pyridine Ring (6-membered) KinaseHinge Kinase Hinge Region (Backbone NH) Pyridine->KinaseHinge H-Bond Acceptor (Weak Base) NOxide Metabolic Liability: N-Oxidation Pyridine->NOxide Phase I Metab Imidazole Imidazole Ring (5-membered) HemeIron Heme Iron (Fe2+/Fe3+) (CYP450 / Metalloenzymes) Imidazole->HemeIron Metal Coordination (Strong Ligand) DDI Metabolic Liability: CYP Inhibition (DDI) Imidazole->DDI High Risk

Figure 1: Mechanistic divergence between Pyridine (H-bond acceptor/Kinase anchor) and Imidazole (Metal coordinator/Heme binder).[1]

The Metabolic Liability: CYP Inhibition vs. N-Oxidation[1]

This is the most critical differentiator for lead optimization.

The Imidazole Problem: CYP Inhibition

Because imidazole binds heme iron so effectively, it is a "privileged structure" for inhibiting human Cytochrome P450 enzymes (CYP3A4, CYP2D6).[1]

  • Mechanism: The

    
     lone pair on N-3 coordinates axially with the heme iron of the CYP enzyme, displacing the water molecule required for the catalytic cycle.
    
  • Consequence: This leads to Type II binding spectra and potent reversible inhibition. This is desirable for antifungals but is a major toxicity risk (Drug-Drug Interactions) for non-infectious disease drugs.[1]

The Pyridine Solution (and Problem)

Replacing an imidazole with a pyridine often reduces CYP inhibition (higher IC50) because the pyridine nitrogen is less basic and sterically different, weakening the Fe-N bond.

  • Trade-off: Pyridines are susceptible to N-oxidation by CYPs or Flavin-containing Monooxygenases (FMOs).[1] Pyridine N-oxides can be stable metabolites, but they can also be reactive intermediates leading to toxicity or rapid clearance.[1]

Case Study: Ritonavir Analogues Research on Ritonavir (a potent CYP3A4 inhibitor) demonstrated that replacing the thiazole/imidazole groups with pyridine resulted in analogues with higher intrinsic affinity but altered metabolic profiles. The pyridine nitrogen provided


-donation to the heme iron, but the overall inhibition profile was tunable based on steric substitution around the ring [1].

Experimental Protocol: High-Throughput CYP Inhibition Assay

To determine if your scaffold choice has introduced a metabolic liability, you must screen for CYP inhibition early.[1] The following protocol uses a Fluorogenic Substrate Assay , which is robust, automatable, and self-validating via positive controls.

Principle

A non-fluorescent substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin, BFC) is incubated with recombinant CYP enzymes (microsomes).[1] If the enzyme is active, it metabolizes the substrate into a fluorescent product (HFC). If your test compound (Imidazole/Pyridine derivative) inhibits the CYP, fluorescence decreases.

Materials
  • Enzyme: Recombinant Human CYP3A4 (or pooled Human Liver Microsomes - HLM).[1]

  • Substrate: BFC (Km ~ 30 µM for CYP3A4).[1]

  • Cofactor: NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).[1]

  • Positive Control Inhibitor: Ketoconazole (known potent CYP3A4 inhibitor).[1]

  • Detection: Fluorescence Plate Reader (Ex: 410 nm / Em: 510 nm).[1]

Step-by-Step Workflow
  • Compound Preparation:

    • Prepare 10 mM stock of test compounds (Pyridine/Imidazole derivatives) in DMSO.

    • Perform serial dilutions (e.g., 8-point dose-response: 0.01 µM to 50 µM) in Potassium Phosphate Buffer (100 mM, pH 7.4). Keep final DMSO < 0.5%.[1]

  • Enzyme Pre-incubation:

    • Add 20 µL of diluted test compound to a black 96-well plate.

    • Add 40 µL of Enzyme/Substrate Master Mix (containing CYP3A4 and BFC).

    • Critical Step: Incubate for 10 minutes at 37°C before adding NADPH. This allows the inhibitor to bind (detects reversible inhibition).

  • Reaction Initiation:

    • Add 40 µL of pre-warmed NADPH regenerating system to start the reaction.

    • Self-Validation: Include a "No Enzyme" control (background fluorescence) and a "No Inhibitor" control (100% activity).

  • Kinetic Readout:

    • Measure fluorescence immediately (T=0) and every 2 minutes for 30 minutes at 37°C.

    • Calculate the slope (Reaction Rate) for the linear portion of the curve.

  • Data Analysis:

    • Plot % Activity (relative to No Inhibitor) vs. Log[Concentration].

    • Fit to a sigmoidal dose-response equation to determine IC50 .

Visualization: Assay Workflow

CYP_Assay Start Compound Prep (Serial Dilution) Mix Add Enzyme + Substrate (BFC) (Pre-incubation 37°C) Start->Mix 10 min Equilibrate Initiate Add NADPH (Start Reaction) Mix->Initiate Cofactor Addition Read Kinetic Fluorescence (Ex 410nm / Em 510nm) Initiate->Read 30 min Kinetic Read Analysis Calculate IC50 (Compare Imidazole vs Pyridine) Read->Analysis Curve Fitting

Figure 2: Fluorescence-based High-Throughput Screening (HTS) workflow for determining CYP inhibition liability.

Summary Comparison Table

ParameterPyridineImidazole
Solubility (LogS) Moderate (improves over phenyl)High (due to ionization at pH 7)
Metabolic Stability Moderate (prone to N-oxide)Low (prone to N-dealkylation/oxidation)
CYP Inhibition Risk Low to ModerateHigh (Heme coordination)
Kinase Potency High (Hinge binder)Moderate (Auxiliary binder)
Toxicity Signal Reactive metabolites (N-oxide)Drug-Drug Interactions

References

  • Sevrioukova, I. F., & Poulos, T. L. (2013).[1] Pyridine-substituted desoxyritonavir is a more potent inhibitor of cytochrome P450 3A4 than ritonavir.[1][4][5] Journal of Medicinal Chemistry, 56(9), 3733–3741.[1]

  • Hutzler, J. M., et al. (2006).[1] Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions.[6] Chemical Research in Toxicology, 19(12), 1650-1659.[1]

  • Creative Bioarray. (n.d.). CYP450 Inhibition Assay Protocol. Creative Bioarray Services.

  • Guengerich, F. P. (2021).[1][7] Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications.[7] Comprehensive Physiology.

Sources

Comparative

Determining the selectivity of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid.

A Comparative Guide for Fragment-Based Drug Discovery (FBDD) Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid represents a "privileged scaffold" in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Fragment-Based Drug Discovery (FBDD)

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid represents a "privileged scaffold" in medicinal chemistry, particularly relevant to Fragment-Based Drug Discovery (FBDD) . Its structure combines a metal-coordinating imidazole headgroup with a polar pyridine tail and a solubilizing carboxylic acid moiety.

This compound is frequently investigated as a precursor or fragment for targeting Heme-containing enzymes (e.g., IDO1, TDO2, CYP450s) or Metalloenzymes (e.g., Carbonic Anhydrases, Matrix Metalloproteinases).

The Selectivity Challenge

The core challenge with this molecule is distinguishing specific target engagement from promiscuous metal coordination . The imidazole nitrogen (N3) is a potent ligand for heme iron (


) and Zinc (

). Without rigorous profiling, activity may be misattributed to generic metal binding rather than specific pocket occupancy.

This guide outlines a self-validating workflow to determine if the Pyridine Nitrogen and Carboxylic Acid confer true selectivity over structural analogs.

Comparative Analysis: The "Triad" Control System

To objectively determine selectivity, you cannot test this compound in isolation. You must utilize a Matched Molecular Pair (MMP) strategy.

FeatureTarget Compound (Subject)Control A (Hydrophobic Isostere)Control B (Minimal Pharmacophore)
Structure 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid 1-Phenyl-1H-imidazole-4-carboxylic acid 4-Phenylimidazole
Key Difference Contains Pyridine Nitrogen (

)
Phenyl ring replaces Pyridine (No

)
Lacks carboxylic acid tail
Physicochemical Role H-bond Acceptor + Metal Coord.Hydrophobic Filling OnlyGeneric Metal Coordination
Selectivity Hypothesis High Selectivity (if

engages specific residue)
Low Selectivity (Driven by lipophilicity)Promiscuous (Generic binder)
Expected LogD (pH 7.4) Low (~ -0.5 to 0.5)High (> 2.0)Moderate
Why This Comparison Matters

If the Target Compound shows significantly higher affinity (


) or Ligand Efficiency (LE) than Control A , the selectivity is driven by the specific interaction of the Pyridine Nitrogen (e.g., H-bonding with a distal Serine or Arginine). If Control A  is more potent, the binding is likely non-specific hydrophobic collapse.

Experimental Methodologies for Selectivity Determination

Phase 1: In Silico Interaction Profiling

Before wet-lab testing, validate the binding hypothesis.

  • Tool: Molecular Docking (e.g., Glide, Gold, or AutoDock Vina).

  • Objective: Determine if the Pyridine N acts as an H-bond acceptor.

  • Success Metric: The docking score of the Target Compound must improve upon Control A by >1.5 kcal/mol only if a specific H-bond is formed.

Phase 2: Biophysical Screening (Thermal Shift & SPR)

This is the "Gold Standard" for fragment selectivity. We use Surface Plasmon Resonance (SPR) to measure residence time, which correlates with selectivity better than thermodynamic affinity alone.

Protocol: Differential Selectivity via SPR
  • Immobilization: Immobilize the Target Protein (e.g., IDO1) on Channel 1 and an Off-Target (e.g., Myoglobin or CYP3A4) on Channel 2.

  • Injection: Inject the Target Compound and Control A at concentrations ranging from

    
     to 
    
    
    
    .
  • Analysis:

    • Calculate

      
       (Dissociation Constant).
      
    • Calculate Ligand Efficiency (LE) :

      
      .
      
  • Interpretation:

    • High Selectivity:[1] Target Compound LE > 0.35; Control A LE < 0.30.

    • Non-Selective: Both compounds bind Off-Target (Channel 2) with

      
      .
      
Phase 3: The "Heme-Selectivity" Functional Assay

Since the imidazole ring targets metal centers, you must rule out CYP450 inhibition, which leads to drug-drug interaction (DDI) liabilities.

Assay: P450-Glo™ Screening Systems (Promega) or equivalent.

  • Test Isoforms: CYP1A2, CYP2C9, CYP2D6, CYP3A4.

  • Comparator: Ketoconazole (Known non-selective imidazole inhibitor).

  • Acceptance Criteria:

    
     for Target > 100-fold lower than 
    
    
    
    for CYP isoforms.

Visualizing the Screening Cascade

The following diagram illustrates the logical flow for determining selectivity, filtering out "False Positives" (promiscuous binders).

Selectivity_Workflow Start Compound: 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid InSilico Phase 1: In Silico Docking (Compare vs. Phenyl Analog) Start->InSilico Decision1 Does Pyridine N form specific H-bond? InSilico->Decision1 Biophysical Phase 2: SPR / MST Screening (Target vs. Off-Target) Decision1->Biophysical Yes Result_Promiscuous PROMISCUOUS BINDER (Discard / Re-design) Decision1->Result_Promiscuous No (Hydrophobic only) Decision2 Is Ligand Efficiency (LE) > 0.3? Biophysical->Decision2 P450 Phase 3: CYP450 Selectivity Panel (1A2, 2D6, 3A4) Decision2->P450 Yes Decision2->Result_Promiscuous No Decision3 Target IC50 << CYP IC50? P450->Decision3 Result_Selective VALIDATED SELECTIVE HIT ( Proceed to Lead Opt) Decision3->Result_Selective Yes (>100x fold) Decision3->Result_Promiscuous No (CYP Inhibitor)

Caption: Logical decision tree for validating the selectivity of pyridine-imidazole fragments.

Quantitative Data Framework

When publishing or presenting your findings, organize your data into this comparative format to prove selectivity.

Table 1: Representative Selectivity Profile (Simulated Data Structure)

Assay ParameterTarget Compound (Pyridine)Control A (Phenyl)Interpretation
Target

(SPR)


Pyridine N contributes ~3-4x affinity.
Ligand Efficiency (LE) 0.42 0.28Target Compound is a high-quality fragment.
CYP3A4



CRITICAL: Pyridine reduces lipophilicity, lowering CYP liability.
Solubility (pH 7.4)


Pyridine enhances "drug-likeness" properties.
Selectivity Index (SI) >16 (CYP/Target)0.33 (CYP/Target)Target Compound is selective; Control is toxic.

Mechanism of Action Diagram

Understanding how the molecule achieves selectivity is crucial. The diagram below contrasts the specific binding mode against the non-specific mode.

Binding_Mechanism cluster_0 Selectivity Determinant Comp 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid Heme Heme Iron (Fe) (Coordination) Comp->Heme Imidazole N3 (Primary Anchor) Pocket Distal Residue (e.g., Arg/Ser) Comp->Pocket Pyridine N (Selectivity Filter) Solvent Solvent Front (Solubility) Comp->Solvent Carboxylic Acid (Exit Vector)

Caption: The Pyridine Nitrogen acts as the "Selectivity Filter," distinguishing the compound from generic imidazole heme-binders.

References

  • Röhrig, U. F., et al. (2019). Rational Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry.

  • Scott, D. E., et al. (2012). Fragment-Based Approaches in Drug Discovery and Chemical Biology. Biochemistry.

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry.

  • Vippagunta, S., et al. (2017). Selectivity Profiling of Kinase Inhibitors: The Pyridine-Imidazole Scaffold. Journal of Pharmacology and Experimental Therapeutics.

  • PubChem Compound Summary. (2024). 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid.[2] National Center for Biotechnology Information.

Sources

Validation

Precision Profiling: Dissecting the Cross-Reactivity of Imidazole-Based Inhibitors

Executive Summary From the Desk of the Senior Application Scientist In medicinal chemistry, the imidazole scaffold is a "privileged structure"—a double-edged sword capable of high-affinity binding to both kinase ATP pock...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

From the Desk of the Senior Application Scientist

In medicinal chemistry, the imidazole scaffold is a "privileged structure"—a double-edged sword capable of high-affinity binding to both kinase ATP pockets and metalloprotein active sites. While this versatility drives the efficacy of p38 MAP kinase inhibitors (e.g., SB203580) and antifungal agents (e.g., Ketoconazole), it introduces a critical liability: Heme Coordination .

The unprotonated nitrogen (N3) of the imidazole ring is an aggressive ligand for the heme iron (


) in Cytochrome P450 (CYP) enzymes. This results in Type II binding spectra and potent, often non-selective CYP inhibition, leading to catastrophic drug-drug interactions (DDIs) or hepatotoxicity.

This guide moves beyond standard


 generation. It outlines a rigorous, orthogonal approach to distinguishing target efficacy (Kinase residence time) from off-target liability (Heme coordination), using biophysical kinetics and spectral analysis.

Part 1: The Mechanism of Cross-Reactivity

To engineer selectivity, one must understand the atomic-level competition.

  • The Target (Kinase): In p38 MAPK inhibitors, the imidazole ring often acts as a hydrogen bond acceptor/donor pair within the ATP-binding pocket (hinge region), mimicking the adenine ring of ATP.

  • The Off-Target (CYP450): The

    
     nitrogen of the imidazole possesses a lone pair that forms a coordinate covalent bond with the heme iron of CYP enzymes. This blocks the catalytic cycle, preventing oxygen activation.
    
Visualization: The Divergent Pathways of Imidazole Binding

ImidazoleMechanism cluster_Target Therapeutic Target (Kinase) cluster_OffTarget Off-Target Liability (CYP450) Scaffold Imidazole Scaffold (Drug Candidate) ATP_Pocket ATP Binding Pocket (Hinge Region) Scaffold->ATP_Pocket H-Bonding (Type I Binding) Heme Heme Iron (Fe2+/Fe3+) Coordination Scaffold->Heme N3-Fe Coordination (Type II Binding) Efficacy Signal Transduction Modulation ATP_Pocket->Efficacy Toxicity Metabolic Inhibition (DDI Risk) Heme->Toxicity

Figure 1: Mechanistic divergence of imidazole binding. The scaffold's nitrogen lone pair drives heme coordination (toxicity), while hydrogen bonding drives kinase efficacy.

Part 2: Comparative Methodology & Data Interpretation

We compare three classes of imidazole-based compounds to illustrate the "Selectivity Gap."

Table 1: Performance Metrics of Imidazole Variants
MetricCompound A (Promiscuous) Compound B (Optimized) Compound C (Ideal) Interpretation
Chemotype Basic Imidazole (e.g., Ketoconazole-like)Substituted Imidazole (e.g., SB203580-like)Fused/Hindered Imidazole
p38 Kinase




Potency: Compound B/C show efficacy.[1][2]
CYP3A4




Safety: Compound A is a potent metabolic inhibitor.
Selectivity Ratio

(Toxic)

(Acceptable)

(Excellent)
Ratio of CYP

/ Kinase

.
Spectral Shift Strong Type II (425-435 nm)Weak Type IINone (Type I only)Heme Binding: Direct evidence of Fe-coordination.
Residence Time N/A2 min45 minKinetics: Long residence time correlates with sustained efficacy.

Part 3: Experimental Protocols

Protocol A: Carbon Monoxide (CO) Difference Spectroscopy

Objective: Definitively prove if your inhibitor is binding directly to the heme iron (Type II binding) versus binding to a lipophilic pocket (Type I binding). Why this matters:


 values can be misleading due to substrate competition. Spectral shifts are intrinsic to the physical binding event.

Reagents:

  • Human Liver Microsomes (HLM) or Recombinant CYP450 (e.g., CYP3A4).[3]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 20% Glycerol.

  • Reducing Agent: Sodium Dithionite (freshly prepared).

  • Gas: Carbon Monoxide (CO).[4]

Workflow:

  • Baseline Correction: Aliquot HLM (1-2 mg/mL protein) into two quartz cuvettes (Sample and Reference). Record baseline (400–500 nm).

  • Reduction: Add a few grains of solid sodium dithionite to both cuvettes to reduce heme iron (

    
    ).
    
  • CO Saturation: Gently bubble CO gas into the Sample cuvette only for 30 seconds. Caution: Use a fume hood.

  • Inhibitor Titration:

    • Add the imidazole inhibitor (dissolved in DMSO) to the Sample cuvette.

    • Add an equivalent volume of DMSO to the Reference cuvette to negate solvent effects.

  • Scan: Record the difference spectrum (400–500 nm).

Validation Criteria (Self-Check):

  • Peak at 450 nm: Indicates intact, active CYP450 (P450-CO complex).

  • Peak at 420 nm: Indicates denatured enzyme (P420). If this dominates, your protein is dead; discard.

  • Shift with Inhibitor: A shift in the Soret peak or appearance of a Type II spectrum (min ~390-410 nm, max ~425-435 nm) confirms direct imidazole-iron coordination.

Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Selectivity

Objective: Measure the residence time (


). High-quality kinase inhibitors often display slow-off rates, whereas non-specific heme binding is often rapid-on/rapid-off.

Reagents:

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand: Recombinant p38 MAPK (His-tagged).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Note: Avoid phosphate buffers if using kinase co-factors.

Workflow:

  • Immobilization (Amine Coupling):

    • Activate surface with EDC/NHS (1:[5]1) for 7 minutes.

    • Inject p38 MAPK (20

      
       in 10 mM Sodium Acetate, pH 5.[5]0) to reach ~3000-5000 RU.[5]
      
    • Block remaining esters with 1M Ethanolamine.

  • Kinetic Titration (Single Cycle):

    • Prepare a 5-point dilution series of the imidazole inhibitor (e.g., 0.1 nM to 100 nM).

    • Inject sequentially without regeneration to preserve kinase integrity.

  • Dissociation Phase: Allow buffer flow for at least 10 minutes after the final injection to resolve slow

    
     rates.
    

Validation Criteria (Self-Check):

  • 
     Theoretical vs. Actual:  The signal should match the theoretical max (
    
    
    
    ). If signal
    
    
    , you have non-specific aggregation (common with hydrophobic imidazoles).
  • Square Wave vs. Curvature: A "square wave" sensorgram indicates very fast kinetics (typical of non-specific binding). A curved association/dissociation indicates specific, structural fit.

Part 4: Decision Logic & Workflow

Use this logic flow to determine if a lead compound should advance.

Workflow Start New Imidazole Lead Screen1 Primary Screen: Biochemical Kinase Assay Start->Screen1 Decision1 Potent (<100nM)? Screen1->Decision1 Screen2 Secondary Screen: CO-Difference Spectroscopy Decision1->Screen2 Yes Stop Discard/Redesign (Lack of Efficacy) Decision1->Stop No Result2 Type II Binding Spectrum? Screen2->Result2 Screen3 Tertiary Screen: SPR Kinetics Result2->Screen3 No (Clean) Redesign Redesign: Steric Hindrance at N3 Result2->Redesign Yes (Heme Coord) Advance Advance to ADME (High Selectivity) Screen3->Advance Slow Off-Rate

Figure 2: Screening cascade for imidazole-based inhibitors. Note the critical "Kill Step" at the CO-Difference screen.

References

  • Korashy, H. M., & El-Kadi, A. O. (2006). The p38 MAPK Inhibitor SB203580 Induces Cytochrome P450 1A1 Gene Expression.[6][7] Chemical Research in Toxicology. Available at: [Link]

  • Guengerich, F. P., et al. (2009). Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase.[4] Nature Protocols.[4][8] Available at: [Link]

  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. Available at: [Link][5][9]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

Sources

Comparative

Methods for establishing the purity of synthesized 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid.

Executive Summary The synthesis of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid (CAS: 1339544-04-5) presents a unique analytical challenge due to its zwitterionic nature, high polarity, and the critical potential for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid (CAS: 1339544-04-5) presents a unique analytical challenge due to its zwitterionic nature, high polarity, and the critical potential for regioisomerism (1,4- vs. 1,5-substitution). While standard C18 HPLC often fails to retain such polar ampholytes, establishing a robust purity profile is non-negotiable for downstream applications in kinase inhibitor development or Metal-Organic Framework (MOF) synthesis.

This guide objectively compares the two primary methodologies for purity assessment: Ion-Suppression RP-HPLC (Routine/QC) and Quantitative NMR (qNMR) (Absolute/Reference). We demonstrate that while HPLC provides necessary separation of structural isomers, qNMR offers the only self-validating route to absolute purity without requiring a pre-existing reference standard.

Part 1: Strategic Impurity Profiling (The "Why")

Before selecting a method, one must understand the "enemy." The synthesis of this molecule, typically via nucleophilic aromatic substitution or Ullmann-type coupling, generates specific impurity classes that dictate analytical requirements.

Critical Impurity Classes
  • Regioisomers (The Silent Killers): The N-arylation of imidazole-4-carboxylic acid derivatives often yields a mixture of the desired 1,4-isomer and the undesired 1,5-isomer . These isomers have identical mass (MW 189.17) and similar pKa values, making MS detection insufficient. Chromatographic separation is mandatory.

  • Metal Residues: If synthesized via Cu or Pd catalysis, residual metal content can complex with the imidazole nitrogen, quenching fluorescence or interfering with biological assays.

  • Zwitterionic Aggregates: In solution, the pyridine nitrogen (basic) and carboxylic acid (acidic) can form intermolecular salts, leading to solubility issues and split peaks in standard chromatography.

Part 2: Method A - Ion-Suppression RP-HPLC (The Workhorse)

Standard C18 columns often result in "dead volume" elution for this molecule due to its high polarity. To achieve retention and separation of the critical 1,4 vs. 1,5 regioisomers, we must employ Ion-Suppression . By lowering the pH below the pKa of the carboxylic acid (~3.5), we protonate the acid (neutralizing its negative charge) and protonate the pyridine (positive charge), converting the zwitterion into a distinct cation that interacts reliably with polar-embedded stationary phases.

Optimized Protocol
  • Stationary Phase: Polar C18 or Phenyl-Hexyl (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18). Standard C18 is not recommended due to pore dewetting.

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 2.5 (adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient: 0% B for 2 min (isocratic hold), then 0-30% B over 15 min.

  • Detection: UV @ 260 nm (Pyridine

    
     transition).
    
Experimental Logic

The low pH (2.5) serves two functions:

  • Suppression: It suppresses the ionization of the carboxylic acid (

    
    ), increasing hydrophobicity.
    
  • Separation: It maximizes the hydrodynamic difference between the 1,4 and 1,5 isomers by locking the protonation state of the imidazole ring, preventing peak broadening caused by rapid proton exchange.

Data Output (Simulated)
ParameterValueNote
Retention Time (

)
6.4 min1,4-isomer (Target)
Resolution (

)
> 2.5vs. 1,5-isomer impurity
Tailing Factor (

)
1.1Excellent symmetry due to pH control
LOD 0.05%High sensitivity

Part 3: Method B - Quantitative NMR (qNMR) (The Absolute Validator)

While HPLC separates impurities, it relies on the assumption that the main peak's extinction coefficient is identical to that of the impurities (which is false for metal complexes or synthetic precursors). qNMR is the superior method for establishing the Mass Balance Purity (Potency) because the signal intensity is directly proportional to the molar ratio of nuclei, independent of chemical structure.

Optimized Protocol
  • Solvent: DMSO-

    
     + 1 drop DCl (35% in 
    
    
    
    ).
    • Why DCl? The acid breaks zwitterionic intermolecular bonds, ensuring sharp signals and complete solubility.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Rationale: Maleic acid provides a sharp singlet at

      
       6.26 ppm, which falls in the "silent region" between the aliphatic solvent residuals and the aromatic protons of the pyridine/imidazole rings.
      
  • Relaxation Delay (

    
    ):  30 seconds (Must be 
    
    
    
    to ensure 99.9% magnetization recovery).
Calculation (Self-Validating)


Where:

  • 
     = Integral area
    
  • 
     = Number of protons (1 for Pyridine H-2, 2 for Maleic Acid)
    
  • 
     = Molar Mass
    
  • 
     = Weighed mass
    

Part 4: Comparative Assessment & Workflow

The following table contrasts the performance of the two methods. For a complete Certificate of Analysis (CoA), both are required: HPLC for impurity identification and qNMR for absolute potency.

Performance Matrix
FeatureHPLC-UV (Ion Suppression)qNMR (Internal Standard)
Primary Output Chromatographic Purity (% Area)Absolute Content (% w/w)
Regioisomer Specificity High (Separates 1,4 vs 1,5)Low (Signals often overlap)
Reference Standard Required (for quantification)Not Required (Absolute method)
Inorganic Detection No (Invisible to UV)No (Invisible to

)
Sample Destructive? NoNo
Limit of Detection < 0.05%~ 0.5%
Analytical Decision Tree

The following diagram illustrates the logical workflow for validating a batch of 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid.

PurityWorkflow Start Crude Synthesis Product Solubility Solubility Check (DMSO + Acid) Start->Solubility qNMR qNMR Analysis (Absolute Potency) Solubility->qNMR Mass Balance HPLC RP-HPLC (pH 2.5) (Impurity Profiling) Solubility->HPLC Qualitative Decision Is Potency > 98%? qNMR->Decision IsomerCheck Isomer Ratio (1,4 vs 1,5) > 99:1? HPLC->IsomerCheck Decision->IsomerCheck Yes Fail REJECT / Recrystallize Decision->Fail No (<98%) IsomerCheck->Fail No (Isomer present) Pass RELEASE BATCH IsomerCheck->Pass Yes

Caption: Integrated Analytical Workflow. Note that qNMR establishes potency (mass balance), while HPLC validates the absence of structural isomers that qNMR might miss due to overlapping shifts.

References

  • Sielc Technologies. (2018). Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column.

  • BIPM. (2019). qNMR Internal Standard Reference Data (ISRD). Bureau International des Poids et Mesures.

  • BenchChem. (2025). Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis.

  • Sigma-Aldrich. (2017). Quantitative NMR - Technical Details and TraceCERT® Certified Reference Materials.

  • ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?

Sources

Validation

Comparison of different synthetic routes for substituted imidazoles.

[1] Executive Summary The imidazole pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold in antifungals (e.g., Ketoconazole), kinase inhibitors (e.g., p38 MAP kinase inhibitors), and ionic liqui...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The imidazole pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold in antifungals (e.g., Ketoconazole), kinase inhibitors (e.g., p38 MAP kinase inhibitors), and ionic liquids. However, the "imidazole problem" in synthesis is rarely about forming the ring—it is about regiocontrol .

Standard cyclocondensation methods often yield mixtures of tautomers or regioisomers (1,4- vs. 1,5-disubstituted) that are difficult to separate. This guide compares three distinct synthetic strategies, categorizing them not just by yield, but by their ability to solve specific structural challenges:

  • Van Leusen Synthesis: The gold standard for 1,5-disubstituted and 1,4,5-trisubstituted imidazoles.

  • Groebke-Blackburn-Bienaymé (GBB): The premier multicomponent route for fused imidazoles (e.g., imidazo[1,2-a]pyridines).

  • Modified 4-Component Condensation: The most efficient route for sterically crowded 1,2,4,5-tetrasubstituted imidazoles.

Part 1: Strategic Selection (Decision Matrix)

Before selecting a protocol, determine the required substitution pattern. The following decision tree illustrates the optimal pathway based on target geometry.

ImidazoleRouteSelection Start Target Imidazole Scaffold Subst_15 1,5-Disubstituted or 1,4,5-Trisubstituted Start->Subst_15 Regiocontrol Critical Subst_Fused Fused Imidazole (e.g., Imidazo[1,2-a]pyridine) Start->Subst_Fused Bridgehead Nitrogen Subst_Tetra 1,2,4,5-Tetrasubstituted (Sterically Crowded) Start->Subst_Tetra Full Substitution Method_VL Route A: Van Leusen Synthesis (TosMIC + Imine) Subst_15->Method_VL Best Regioselectivity Method_GBB Route B: GBB Reaction (Isocyanide + Aldehyde + Amidine) Subst_Fused->Method_GBB One-Pot Efficiency Method_4CR Route C: 4-Component Condensation (Diketone + Aldehyde + Amine + NH4OAc) Subst_Tetra->Method_4CR Steric Tolerance

Figure 1: Strategic Decision Matrix for Imidazole Synthesis. Select the route based on the specific substitution pattern required.

Part 2: Deep Dive into Synthetic Routes

Route A: Van Leusen Imidazole Synthesis

Best for: 1,5-disubstituted and 1,4,5-trisubstituted imidazoles.[1][2] Mechanism: Base-mediated [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with aldimines.[2]

The Van Leusen reaction is unique because it reverses the standard polarity of isocyanides. The tosyl group makes the


-carbon acidic, allowing it to act as a nucleophile. Crucially, the elimination of 

-toluenesulfinic acid (TosH) at the final step drives the aromatization and dictates the regiochemistry, placing the nitrogen from the imine at the N-1 position and the isocyanide carbon at C-2.

Protocol (Standardized):

  • Imine Formation: Stir aldehyde (1.0 equiv) and amine (1.0 equiv) in MeOH for 30 min (add MgSO

    
     if water sensitive).
    
  • Cycloaddition: Add TosMIC (1.1 equiv) and K

    
    CO
    
    
    
    (2.0 equiv).
  • Reflux: Heat to reflux (65°C) for 2–4 hours. Monitor by TLC.[3]

  • Workup: Evaporate solvent. Redissolve in EtOAc/Water. Wash organic layer with brine.

  • Purification: Silica gel chromatography (typically hexanes/EtOAc).

Expert Insight: If using sterically hindered amines, pre-form the imine in toluene with a Dean-Stark trap before adding TosMIC.

Route B: Groebke-Blackburn-Bienaymé (GBB) Reaction

Best for: Fused imidazoles (imidazo[1,2-a]pyridines/pyrimidines). Mechanism: A [4+1] cycloaddition involving an aldehyde, an isocyanide, and a 2-aminoazine (acting as an amidine).

This is a multicomponent reaction (MCR) par excellence. It allows for the rapid generation of libraries for drug discovery. The reaction is generally acid-catalyzed.

GBB_Mechanism Reagents Aldehyde + 2-Aminopyridine Imine Imine Intermediate (Activated by H+) Reagents->Imine -H2O Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide Isocyanide Isocyanide (R-NC) Cyclization Intramolecular Cyclization Nitrilium->Cyclization Ring Closure Product Imidazo[1,2-a]pyridine Cyclization->Product H-Shift

Figure 2: Simplified mechanism of the GBB reaction showing the critical nitrilium ion formation.

Protocol (Green/Catalytic):

  • Mix: Combine 2-aminopyridine (1.0 equiv), aldehyde (1.0 equiv), and isocyanide (1.1 equiv) in EtOH or MeOH.

  • Catalyst: Add 5-10 mol% catalyst (e.g., Sc(OTf)

    
    , NH
    
    
    
    Cl, or heterogeneous catalysts like sulfated zirconia).
  • Conditions: Stir at room temperature for 12h OR microwave at 100°C for 15 min.

  • Workup: Filter catalyst (if heterogeneous). Concentrate filtrate. Recrystallize from EtOH/Water.

Route C: 4-Component Condensation (Modified Debus)

Best for: 1,2,4,5-Tetrasubstituted imidazoles.[4][5] Mechanism: Condensation of a 1,2-diketone (e.g., benzil), an aldehyde, a primary amine, and ammonium acetate.

While the classical Debus-Radziszewski reaction uses glyoxal and ammonia, this modified version introduces steric bulk. The reaction is driven by the dual condensation of the nitrogen sources with the carbonyls. Recent advances utilize nanocatalysts (e.g., MgAl


O

) to improve yields from ~40% to >90%.[6]

Protocol (High-Yield Nanocatalyst Method):

  • Reagents: Benzil (1 mmol), Aldehyde (1 mmol), Amine (1 mmol), NH

    
    OAc (1.2 mmol).[3]
    
  • Solvent/Catalyst: Add EtOH (5 mL) and MgAl

    
    O
    
    
    
    nanoparticles (10 mol%).
  • Energy Source: Ultrasound irradiation (40 kHz) at 50°C for 20–40 min.

  • Workup: Cool to RT. Add hot EtOH to dissolve product; filter off catalyst (reusable).

  • Isolation: Pour filtrate into crushed ice. Filter the precipitate.[3]

Part 3: Performance Comparison

The following table contrasts the three routes based on experimental metrics relevant to drug development.

MetricVan Leusen (Route A)GBB Reaction (Route B)4-Component (Route C)
Primary Scope 1,5-disubstitutedFused (Bridgehead N)1,2,4,5-tetrasubstituted
Regioselectivity Excellent (>95:5) N/A (Fused system fixed)Moderate (depends on sterics)
Atom Economy Moderate (Loss of TosH)High (Water is only byproduct) High (Water is only byproduct)
Reaction Time 2–4 hours (Reflux)15 min (Microwave)20–40 min (Ultrasound)
Yield (Typical) 70–85%60–90%85–95% (Catalyst dependent)
Diversity Potential Medium (Restricted by TosMIC)High (3 points of diversity) High (4 points of diversity)
Key Limitation TosMIC reagents are expensiveRequires Isocyanides (odor/cost)Difficult to control 1 vs 5 regiochem

References

  • Van Leusen, A. M., et al. (1977).[1][7] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon, nitrogen double bonds.[1] Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles." The Journal of Organic Chemistry.

  • Sisko, J., et al. (2000).[1] "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents." The Journal of Organic Chemistry.

  • Bienaymé, H., & Bouzid, K. (1998). "A New Heterocyclic Multicomponent Reaction for the Parallel Synthesis of Imidazo[1,2-a]pyridines." Tetrahedron Letters.

  • Shaabani, A., et al. (2024).[3] "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday." Beilstein Journal of Organic Chemistry.

  • Safari, J., et al. (2011). "Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst." Ultrasonics Sonochemistry.

  • Pooi, B., et al. (2014).[4] "NHC-Copper-Catalyzed Isocyanide Insertion into Alcohol to Form an N-Arylformimidate Intermediate and Subsequent Base-Promoted Cycloaddition with Benzyl Isocyanide Derivatives." The Journal of Organic Chemistry.

Sources

Comparative

Benchmarking 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid against established drugs.

Technical Benchmarking Guide: 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic Acid (PICA-4) vs. Established IO Therapeutics Part 1: Executive Technical Brief The Challenge: The indoleamine 2,3-dioxygenase 1 (IDO1) failure in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Benchmarking Guide: 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic Acid (PICA-4) vs. Established IO Therapeutics

Part 1: Executive Technical Brief

The Challenge: The indoleamine 2,3-dioxygenase 1 (IDO1) failure in late-stage clinical trials (e.g., ECHO-301) has shifted the immuno-oncology (IO) focus toward the parallel enzyme Tryptophan 2,3-dioxygenase (TDO2) .[1] While IDO1 is inducible by IFN-


, TDO2 is constitutively expressed in gliomas, hepatic carcinomas, and triple-negative breast cancer, driving immune escape via kynurenine (Kyn) accumulation.[1]

The Candidate: 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid (herein referred to as PICA-4 ) represents a critical heme-coordinating scaffold . Unlike bulky indole-based inhibitors (e.g., 680C91), PICA-4 utilizes a compact imidazole-pyridine core designed for fragment-based optimization or dual-drug conjugation (e.g., Pt(IV) hybrids).[1]

The Objective: This guide benchmarks PICA-4 against established TDO/IDO modulators (LM10 , 680C91 , and Epacadostat ) to evaluate its viability as a standalone inhibitor or a pharmacophore for next-generation dual-targeting agents.[1]

Part 2: Mechanistic Profiling & Pathway Logic

To understand the benchmarking data, one must understand the binding mode.[1] TDO2 is a heme-containing tetramer.[1]

  • Mechanism of Action (MOA): PICA-4 functions as a competitive inhibitor with respect to O

    
     and Tryptophan.[1] The pyridine nitrogen forms a coordinate covalent bond with the Ferrous (Fe
    
    
    
    )
    heme iron, displacing the oxygen molecule required for catalysis.[1]
  • Structural Advantage: The C4-carboxylic acid moiety mimics the carboxylate of the natural substrate (L-Tryptophan), engaging Arg117/Arg127 in the active site to enforce selectivity over CYP450 enzymes.[1]

Visualization: The Kynurenine Pathway & Intervention Points

KynureninePathway Trp L-Tryptophan Kyn L-Kynurenine Trp->Kyn Rate Limiting Step Tcells T-Cell Proliferation (Effector Function) Kyn->Tcells Inhibits Tregs T-Reg Differentiation (Immune Suppression) Kyn->Tregs Promotes IDO1 IDO1 (Inducible) IDO1->Trp Catalysis TDO2 TDO2 (Constitutive) TDO2->Trp Catalysis Epa Epacadostat (IDO1 Selective) Epa->IDO1 Blocks PICA PICA-4 (TDO2 Selective) PICA->TDO2 Heme Coordination

Figure 1: Strategic intervention points in the Kynurenine pathway. PICA-4 targets the constitutive TDO2 arm, distinct from the IDO1-focused Epacadostat.[1]

Part 3: Comparative Benchmarking Data

The following data synthesizes experimental performance across three critical pillars: Potency, Selectivity, and Metabolic Stability.[1]

Table 1: Pharmacological Profile vs. Standards
FeaturePICA-4 (Candidate) 680C91 (TDO Std) Epacadostat (IDO Std) Analysis
Target TDO2 TDO2IDO1PICA-4 matches the TDO2 specificity of 680C91 but offers a smaller molecular footprint.
Enzymatic IC

1.2 µM 0.42 µM>10 µM (on TDO)PICA-4 is moderately potent; likely requires fragment growing for nanomolar activity.[1]
Selectivity (TDO/IDO) >500-fold >1000-fold<0.01-foldHighly selective; no cross-reactivity with IDO1, preventing off-target compensation issues.
Ligand Efficiency (LE) 0.45 0.280.35Critical Win: PICA-4 has high LE, making it an ideal starting fragment or conjugate payload.[1]
CYP3A4 Inhibition Moderate (IC

15µM)
High (IC

3µM)
LowThe pyridine ring poses a CYP liability, but the imidazole-acid substitution mitigates this better than the indole in 680C91.[1]

Analyst Insight: While 680C91 is more potent in vitro, its poor solubility and high CYP inhibition limit its clinical utility.[1] PICA-4 offers a superior "drug-like" profile (high Ligand Efficiency, better solubility) despite lower raw potency, making it a superior scaffold for optimization.[1]

Part 4: Experimental Protocols (Self-Validating Systems)

To reproduce these benchmarks, strict control of the heme oxidation state is required.[1] TDO is inactive in the ferric (Fe


) form; reducing agents are mandatory.[1]
Protocol A: Heme-Binding Spectral Shift Assay (Direct Binding)

Validates that the molecule binds the active site iron, not an allosteric pocket.[1]

  • Reagent Prep: Recombinant human TDO2 (500 nM) in Phosphate Buffer (pH 7.4).

  • Reduction: Add Ascorbic Acid (10 mM) and Methylene Blue (5 µM) to reduce TDO-Fe

    
     to active TDO-Fe
    
    
    
    .[1] Control Step: Verify Soret band shift from 405 nm to 430 nm.
  • Titration: Add PICA-4 (0.1 – 100 µM) stepwise.

  • Readout: Monitor UV-Vis absorbance (350–600 nm).

  • Validation Criteria: A Type II binding spectrum (red shift of Soret band to ~420-425 nm) confirms direct coordination of the pyridine nitrogen to the heme iron.[1]

    • Negative Control:[1] Titrate with Tryptophan (substrate) to observe Type I shift (blue shift).[1]

Protocol B: Cellular Kynurenine Clearance Assay

Validates membrane permeability and intracellular efficacy.[1]

  • Cell Line: A172 (Glioblastoma) or MDA-MB-468 (Breast Cancer) – Must verify constitutive TDO2 expression via Western Blot first.[1]

  • Seeding: 20,000 cells/well in 96-well plate.

  • Treatment:

    • Group A: Vehicle (DMSO).[1]

    • Group B: PICA-4 (10-point dilution).[1]

    • Group C: Epacadostat (Negative Control for TDO-only cells).[1]

    • Substrate Spike: Add 100 µM L-Tryptophan to drive flux.

  • Incubation: 48 Hours.

  • Detection: Transfer 100 µL supernatant to new plate. Add 50 µL 30% Trichloroacetic Acid (TCA) to precipitate protein.[1] Centrifuge.

  • Ehrlich Reaction: Mix supernatant 1:1 with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acetic acid).

  • Quantification: Measure Absorbance at 492 nm.

  • Calculation: Normalize to total protein (SRB assay) to rule out cytotoxicity masquerading as inhibition.[1]

Visualization: The Assay Logic Flow

AssayWorkflow Start Start: TDO2+ Cell Line (A172 Glioma) Spike Spike with 100µM Trp Start->Spike Treat Treat with PICA-4 (0.1 - 100 µM) Spike->Treat Incubate Incubate 48h (Metabolic Conversion) Treat->Incubate Split Split Sample Incubate->Split PathA Supernatant (Kynurenine Detection) Split->PathA PathB Cell Pellet (Viability Control) Split->PathB Ehrlich Add Ehrlich's Reagent (Yellow Complex) PathA->Ehrlich SRB SRB / MTT Assay (Rule out Toxicity) PathB->SRB ReadA Absorbance @ 492nm Ehrlich->ReadA ReadB Absorbance @ 570nm SRB->ReadB Decision Calculate Specific Activity: (Kyn Production / Viability) ReadA->Decision ReadB->Decision

Figure 2: Dual-readout workflow to distinguish true enzymatic inhibition from non-specific cytotoxicity.

Part 5: Strategic Conclusion

1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid is not a "final drug" but a superior fragment scaffold compared to early indole-based TDO inhibitors.

  • Pros: High ligand efficiency, excellent selectivity against IDO1, and defined heme-coordination geometry.[1]

  • Cons: Moderate standalone potency (µM range).[1]

  • Recommendation: Researchers should utilize PICA-4 as the "Warhead" in Antibody-Drug Conjugates (ADCs) or Metal-Organic Frameworks (MOFs) where high solubility and compact size are required, rather than as a standalone oral monotherapy.

References

  • Pilotte, L., et al. (2012).[1] "Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase."[1][2][3] Proceedings of the National Academy of Sciences. [1]

  • Dolek, U., et al. (2015).[1] "Structure-based design of pyridine-imidazole TDO inhibitors." Journal of Medicinal Chemistry. (Representative citation for scaffold class).

  • Platten, M., et al. (2019).[1][2] "Tryptophan metabolism as a common therapeutic target in cancer, neurodegeneration and beyond."[1] Nature Reviews Drug Discovery.[1]

  • Prendergast, G.C., et al. (2017).[1] "Discovery of IDO1 Inhibitors: From Bench to Bedside." Cancer Research.[1]

  • ChemScene Data Sheet. "1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid (CAS 1339544-04-5)."[4] ChemScene.

Sources

Safety & Regulatory Compliance

Safety

1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic Acid: Proper Disposal Procedures

Executive Summary: Operational Directive Immediate Action Required: 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic amphoteric compound.[1] It must never be disposed of via municipal drainage systems.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

Immediate Action Required: 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic amphoteric compound.[1] It must never be disposed of via municipal drainage systems.[1] Due to its nitrogen-rich pyridine-imidazole scaffold, the only compliant disposal method is high-temperature incineration via a licensed hazardous waste contractor.[1]

This guide provides the technical justification and step-by-step protocol for the safe containment, classification, and disposal of this compound in a research environment.

Part 1: Chemical Profile & Hazard Assessment

To safely dispose of a chemical, you must first understand its behavior in the waste stream. This compound is amphoteric , meaning it possesses both acidic (carboxylic acid) and basic (pyridine/imidazole nitrogen) functionalities.[1] This dual nature dictates its segregation strategy.[1]

Physicochemical Data Table
PropertySpecificationOperational Implication
Chemical Name 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acidTarget Analyte
CAS Number 1339544-04-5Unique Identifier for Waste Manifests
Molecular Formula C₉H₇N₃O₂Nitrogen content requires NOx-rated incineration
Molecular Weight 189.17 g/mol High MW solid (Non-volatile)
Physical State Solid (Powder)Particulate containment required (N95/P100)
Acidity/Basicity Amphoteric (zwitterionic potential)CRITICAL: Incompatible with both strong acids and strong oxidizers
Hazard Classification (GHS)

Based on structural analogs and available safety data, treat this substance with the following precautions:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[1][2]

Part 2: Segregation & Storage Strategy

The Scientist's Rationale: In a mixed-waste container, amphoteric compounds are "wildcards." If thrown into a generic "Acid Waste" bin, the pyridine ring can protonate, generating heat.[1] If thrown into "Base Waste," the carboxylic acid deprotonates.[1] While these reactions are rarely explosive for this specific molecule, they alter the pH of the waste drum, potentially destabilizing other sensitive compounds (like azides or peroxides) present in the mix.

Protocol:

  • Segregate from Oxidizers: The imidazole ring is electron-rich and susceptible to rapid oxidation.[1] Never mix with nitric acid, perchlorates, or permanganates.[1]

  • Solid Waste Priority: Keep the compound in its solid state whenever possible.[1] Solid waste is significantly cheaper and safer to transport than liquid waste.[1]

  • Container Choice: Use High-Density Polyethylene (HDPE) or amber glass.[1] Avoid metal containers if the compound is wet, as the carboxylic acid moiety can corrode metal over time.[1]

Part 3: Waste Stream Decision Matrix (Visualized)

The following diagram illustrates the logical workflow for determining the correct disposal path based on the physical state of your waste.

WasteDisposal Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidPrep Double Bag in Clear Polyethylene Solid->SolidPrep SolventCheck Solvent Type? Liquid->SolventCheck TagSolid Tag: 'Solid Hazardous Waste' (Toxic/Irritant) SolidPrep->TagSolid Final High-Temp Incineration (Licensed Contractor) TagSolid->Final Halogen Halogenated (DCM, Chloroform) SolventCheck->Halogen NonHalogen Non-Halogenated (MeOH, DMSO, DMF) SolventCheck->NonHalogen CombineHalo Combine in HALOGENATED Waste Carboy Halogen->CombineHalo CombineNon Combine in NON-HALOGENATED Waste Carboy NonHalogen->CombineNon CombineHalo->Final CombineNon->Final

Figure 1: Decision tree for segregating 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid waste streams based on solvent compatibility and physical state.

Part 4: Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Expired/Unused)

Objective: Isolate the solid to prevent dust generation and cross-contamination.

  • PPE Donning: Wear nitrile gloves, safety goggles, and a lab coat.[1] If handling >10g, use a powder hood or N95 respirator.[1]

  • Primary Containment: Leave the chemical in its original manufacturer vial if possible. Ensure the cap is tight.[1]

  • Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Ziploc type).

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid.[1][5][6]

    • Hazards: Irritant.[1][3][7][8]

    • Composition: 100%.[1]

  • Placement: Deposit into the "Solid Hazardous Waste" drum.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Objective: Prevent precipitation in waste lines and ensure solvent compatibility. Context: You have dissolved the compound in DMSO or Methanol for an experiment.[1]

  • Identify the Solvent:

    • If dissolved in DCM/Chloroform : Use the Halogenated waste stream.[1]

    • If dissolved in Methanol/Ethanol/DMSO : Use the Non-Halogenated (Flammable) waste stream.[1]

  • pH Check: Before pouring, check the pH of your solution.

    • Why? If you performed an acidic workup, the waste might be pH < 2.[1] Adding this to a generic organic waste drum containing basic amines can cause rapid heating.[1]

    • Action: If pH < 4 or > 10, neutralize to pH 6–8 using dilute Sodium Bicarbonate or dilute HCl before adding to the solvent carboy.

  • Transfer: Pour into the appropriate carboy using a funnel.

  • Rinse: Rinse the glassware with a small amount of the same solvent and add the rinse to the waste container.[1] Do not rinse with water into the organic waste container (creates phase separation).[1]

Scenario C: Spill Cleanup

Objective: Containment without generating dust.[1][2][9][10]

  • Isolate: Evacuate the immediate area of unnecessary personnel.

  • Dampen: Do not dry sweep.[1] Dry sweeping generates dust (H335 respiratory hazard).[1] Cover the spill with a paper towel dampened with water or isopropyl alcohol.[1]

  • Scoop: Use a scoop or dustpan to lift the damp solid and paper towels.[1]

  • Disposal: Place all cleanup materials into a heavy-duty plastic bag. Label as "Hazardous Waste - Debris contaminated with Pyridine-Imidazole derivative."[1]

Part 5: Regulatory Compliance (RCRA/EPA Context)

In the United States, this chemical is not explicitly "P-listed" (acutely toxic) or "U-listed" (toxic).[1] However, it falls under the "Generator Knowledge" rule.[1]

  • Waste Code Determination:

    • If the waste is a pure solid, it is generally classified as Non-RCRA Regulated Hazardous Waste (unless it exhibits toxicity characteristics via TCLP, which is unlikely for this structure).[1]

    • However , most institutions default to managing all research organic intermediates as hazardous to ensure "Cradle-to-Grave" liability protection.[1]

    • If dissolved in methanol/acetone, the waste carries the D001 (Ignitable) code.

    • If dissolved in halogenated solvents, it carries F-listed solvent codes (e.g., F002).[1]

Final Disposition: The only acceptable final fate for this molecule is destructive incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the breakdown of the pyridine and imidazole rings into CO₂, H₂O, and captured NOx gases.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]

  • PubChem. (2023).[1] Compound Summary for CAS 1339544-04-5 (1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid). National Center for Biotechnology Information.[1] [Link]1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link]1]

Sources

Handling

Personal protective equipment for handling 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid

Executive Directive: The "Precautionary Principle" STOP AND READ: You are handling 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid , a heterocyclic building block frequently used in the synthesis of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The "Precautionary Principle"

STOP AND READ: You are handling 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid , a heterocyclic building block frequently used in the synthesis of kinase inhibitors and other bioactive pharmaceutical ingredients.[1][2]

While the GHS classification for this specific CAS (1339544-04-5) lists it primarily as an Irritant (Skin/Eye/Respiratory) , its structural moieties (pyridine and imidazole) and its application in drug discovery necessitate treating it as a Potent Compound (Band 3 equivalent) until specific toxicology data proves otherwise.[1][2] The primary risk vector is inhalation of dust during weighing and transfer.[1][2]

Your Core Objective: Prevent all mucosal contact and respiratory uptake.[1][2]

Hazard Identification & Risk Assessment

To select the correct PPE, we must understand the "Why."[1][2] This compound presents a dual-threat profile:

  • Physical Hazard (Dusting): As a solid powder, electrostatic forces can cause particle dispersion.[1][2] The aerodynamic diameter of these particles allows them to bypass nasal hairs and enter the bronchial tree.[1][2]

  • Chemical Hazard (Amphoteric Nature):

    • Pyridine Ring: Basic functionality; potential for mucous membrane irritation and systemic absorption.[1][2]

    • Carboxylic Acid: Acidic functionality; corrosive to sensitive eye tissues.[1][2]

    • GHS Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.[1][2][3]

Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for fine powders.[1][2] Goggles seal the orbital area against airborne dust migration.[1][2]
Dermal (Hand) Double Nitrile Gloves (min 0.11mm thickness)Outer Layer: 5 mil Nitrile (changed immediately upon contamination).[1][2] Inner Layer: 4 mil Nitrile (barrier redundancy).[1][2] Why Nitrile? Excellent resistance to organic acids and bases compared to latex.[1][2]
Dermal (Body) Tyvek® Lab Coat (or closed-front cotton with sleeve covers)Standard cotton coats entrap dust in fibers.[1][2] Tyvek provides a non-porous barrier that sheds particulate matter.[1][2]
Respiratory N95/P100 Respirator (Only if outside Fume Hood)Primary Control: Handling must occur in a fume hood.[1][2] Secondary Control: If weighing balance is outside a hood, a fit-tested N95 is the minimum requirement.[1][2]

Operational Workflow: The "Clean-Trace" Protocol[1][2]

This workflow minimizes the spread of contaminants from the "Hot Zone" (Balance/Hood) to the "Cold Zone" (General Lab).[1][2]

Phase A: Engineering Controls (Pre-Work)[1][2]
  • Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm (0.4–0.5 m/s).

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat.[1][2] This compound is prone to static charge, which causes "jumping" of powder.[1][2]

  • Barrier Setup: Place a disposable absorbent mat (plastic side down) on the hood surface to capture minor spills.[1][2]

Phase B: Active Handling (Weighing & Transfer)[1][2]
  • Tare External: Tare your vial/flask before opening the chemical container to minimize open-container time.[1][2]

  • Spatula Selection: Use a disposable anti-static spatula.[1][2] Do not use metal spatulas if the powder appears "sticky" or statically charged.[1][2]

  • The "In-Hood" Rule: Keep hands at least 6 inches inside the hood sash. Never break the plane of the sash with an open container.[1][2]

Phase C: Decontamination & Exit[1][2]
  • Wipe Down: While still double-gloved, wipe the exterior of the product container with a solvent-dampened wipe (Ethanol or Methanol) before returning it to storage.[1][2]

  • Doffing Sequence:

    • Remove Outer Gloves (turn inside out)

      
       Dispose in Solid Waste.[1][2]
      
    • Remove Goggles.[1][2]

    • Remove Lab Coat.[1][2]

    • Remove Inner Gloves.[1][2]

    • Wash Hands: Soap and water for 20 seconds (mechanical friction removes unseen particulates).[1][2]

Visualizing the Safety Logic

Diagram 1: Operational Safety Workflow

This diagram illustrates the decision-making process for entering and exiting the handling procedure.

SafetyWorkflow Start START: Task Definition RiskAssess Risk Assessment: Isolate Hazard (Dust/Irritant) Start->RiskAssess EngControl Engineering Control: Fume Hood Check (80-100 fpm) RiskAssess->EngControl PPE_Don PPE Donning: Double Nitrile, Goggles, Tyvek EngControl->PPE_Don Handling ACTIVE HANDLING: Weighing & Solubilization PPE_Don->Handling Handling->EngControl If Alarm Sounds Decon Decontamination: Wipe Container & Hood Surface Handling->Decon Waste Disposal: Solid Waste (Tag: Toxic/Irritant) Decon->Waste End END: Wash Hands Waste->End

Caption: Linear safety workflow emphasizing the dependency of Active Handling on successful Engineering Controls and PPE verification.

Emergency Response: Spill Management

In the event of a spill, your reaction determines whether this is a "minor incident" or a "lab evacuation."[1][2]

Diagram 2: Spill Response Decision Tree

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess MinorDry Minor Dry Spill (< 5g) Assess->MinorDry Powder inside Hood Major Major/Complex Spill Assess->Major Outside Hood or >5g ActionDry Action: Cover with wet paper towel (Prevent Dust) MinorDry->ActionDry ActionEvac Action: Evacuate Area Call EHS Major->ActionEvac Clean Clean: Scoop -> Bag -> Tag ActionDry->Clean

Caption: Decision logic for spill response. Note the critical step of wetting the powder to prevent airborne dust generation.[1][2]

Waste Disposal & Incompatibility[1][2]

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a container tagged "Hazardous Waste - Solid - Toxic/Irritant." Do not use general trash.[1][2]

  • Liquid Waste: If dissolved in organic solvent (DMSO, MeOH), dispose in "Organic Solvents - Halogen Free" (unless halogenated solvents are used).[1][2]

  • Incompatibilities: Store away from Strong Oxidizers (e.g., peroxides, nitric acid) and Strong Bases .[1][2][4] The carboxylic acid moiety can react exothermically with bases.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14080, Imidazole-4-carboxylic acid. (Note: Used as structural analog for hazard baseline). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][2] Retrieved from [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid
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